Captafol
Description
This compound is a dicarboximide that captan in which the trichloromethyl group is replaced by a 1,1,2,2-tetrachloroethyl group. A broad-spectrum fungicide used to control diseases in fruit and potatoes, it is no longer approved for use in the European Community. It has a role as an antifungal agrochemical. It is a member of isoindoles, an organochlorine compound, an organosulfur compound and a phthalimide fungicide.
This compound, also known as difolatan or haipen, belongs to the class of organic compounds known as isoindolones. These are aromatic polycyclic compounds that an isoindole bearing a ketone. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound is formally rated as a probable carcinogen (by IARC 2A) and is also a potentially toxic compound.
Properties
IUPAC Name |
2-(1,1,2,2-tetrachloroethylsulfanyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI |
InChI=1S/C10H9Cl4NO2S/c11-9(12)10(13,14)18-15-7(16)5-3-1-2-4-6(5)8(15)17/h1-2,5-6,9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRWWRDRBPCWTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)SC(C(Cl)Cl)(Cl)Cl | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl4NO2S | |
| Record name | CAPTAFOL | |
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DSSTOX Substance ID |
DTXSID4020242 | |
| Record name | Captafol | |
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Molecular Weight |
349.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Captafol is a white crystalline solid with a slight, but pungent odor. Mp: 162 °C. Practically insoluble in water. Only slightly soluble in organic solvents. Technical captafol is a wettable light tan powder that is used as a fungicide. Inhaled dust irritates the respiratory tract. Irritates skin and damages eyes. Acute oral toxicity in humans is low. Not persistent in the environment (decomposes with a half-life of 11 days in the soil). Highly toxic to fish and other aquatic organisms., White, crystalline solid with a slight, characteristic pungent odor. [fungicide] [Note: Available commercially as a wettable powder or in liquid form.] [NIOSH], Solid, COLOURLESS CRYSTALLINE POWDER., White, crystalline solid with a slight, characteristic pungent odor., White, crystalline solid with a slight, characteristic pungent odor. [fungicide] [Note: Available commercially as a wettable powder or in liquid form.] | |
| Record name | CAPTAFOL | |
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| Source | Human Metabolome Database (HMDB) | |
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| Source | Occupational Safety and Health Administration (OSHA) | |
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| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Boiling Point |
Decomposes (NIOSH, 2023), decomposes, Decomposes | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Solubility |
0.0001 % (NIOSH, 2023), Slightly soluble in most organic solvents; solubility (g/kg): isopropanol 13; benzene 25; toluene 17; xylene 100; acetone 43; methyl ethyl ketone 44; dimethyl sulfoxide 170, In water, 1.4 mg/l @ 20 °C, Solubility in water: none, 0.0001% | |
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| Record name | Captafol | |
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Density |
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
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Vapor Density |
Relative vapor density (air = 1): 12 | |
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Vapor Pressure |
8e-06 mmHg (NIOSH, 2023), 0.00000001 [mmHg], 8.27X10-9 mm Hg @ 20 °C, 0.000008 mmHg | |
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| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/319 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0098.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
White, solid, Colorless to pale yellow crystals, White, crystalline solid [Note: Available commercially as a wettable powder or in liquid form]. | |
CAS No. |
2425-06-1 | |
| Record name | CAPTAFOL | |
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| URL | https://cameochemicals.noaa.gov/chemical/25007 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/340 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Captafol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031669 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0119 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/319 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
321 °F (Decomposes) (NIOSH, 2023), 160-161 °C; decomposes slowly at melting point, 160 - 161 °C, 160-161 °C, 321 °F (decomposes), 321 °F (Decomposes) | |
| Record name | CAPTAFOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25007 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
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| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/340 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031669 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0119 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CAPTAFOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/319 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Captafol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0098.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
Captafol's Mechanism of Action on Fungal Pathogens: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Captafol, a broad-spectrum phthalimide (B116566) fungicide, exerts its antifungal activity primarily through a non-specific, multi-site mechanism of action. The core of its fungitoxicity lies in its rapid and indiscriminate reaction with intracellular and extracellular thiol groups, leading to the disruption of vital cellular processes and enzymatic functions. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying this compound's action against fungal pathogens, details relevant experimental protocols for its study, and presents available quantitative data on its efficacy.
Core Mechanism: Thiol Reactivity
The primary mode of action of this compound is its covalent modification of sulfhydryl (thiol) groups present in amino acids such as cysteine, which are crucial components of numerous proteins and enzymes.[1][2] This reaction is significantly faster than the hydrolysis of this compound, making it the predominant interaction in a biological system.[1]
The reaction proceeds via a nucleophilic attack of a thiolate anion (RS⁻) on the sulfur atom of this compound. This leads to the cleavage of the N-S bond, resulting in the formation of tetrahydrophthalimide (THPI) and a highly reactive thiophosgene (B130339) derivative (Cl₃CSCl). This thiophosgene intermediate can then further react with other biological nucleophiles.[2][3] The depletion of free thiols and the inactivation of thiol-containing enzymes disrupt a wide array of cellular functions.
Key Cellular and Molecular Targets
The indiscriminate reaction with thiols leads to the inhibition of several key cellular processes:
Inhibition of Spore Germination
This compound is a potent inhibitor of fungal spore germination, which is a critical first step in the infection process.[4] This is a primary consequence of its multi-site inhibitory action.
Enzyme Inhibition
A broad range of enzymes that rely on sulfhydryl groups for their catalytic activity or structural integrity are susceptible to inactivation by this compound. While a comprehensive list of all affected enzymes is not available, studies have indicated the inhibition of:
-
Cysteine-based proteases: These enzymes are involved in various cellular processes, including protein turnover and pathogenesis.[5]
-
Topoisomerases: this compound has been shown to inhibit eukaryotic topoisomerase I and, more significantly, topoisomerase II.[6][7] Topoisomerase II is essential for managing DNA topology during replication and transcription.
Disruption of DNA and RNA Synthesis
By inhibiting key enzymes like topoisomerases and potentially other proteins involved in nucleic acid metabolism, this compound can interfere with DNA and RNA synthesis.[8] This contributes to its cytotoxic effects.
Potential Effects on Mitochondrial Respiration
While not as extensively characterized for this compound as for some other fungicides, the disruption of thiol-containing enzymes within the mitochondria can lead to impaired cellular respiration. Many enzymes of the electron transport chain and the Krebs cycle contain critical sulfhydryl groups.
Quantitative Data
| Target | Assay Type | Value and Conditions | Reference(s) |
| Eukaryotic Topoisomerase II | In vitro enzyme assay | 50% inhibition at 1 µM | [6][8] |
| Eukaryotic Topoisomerase I | In vitro enzyme assay | 10-20% inhibition in the range of 10-100 µM | [6] |
Experimental Protocols
The following sections detail representative methodologies for investigating the key mechanisms of action of this compound.
Spore Germination Inhibition Assay
This protocol provides a method to determine the effect of this compound on the germination of fungal spores.
Objective: To quantify the inhibition of fungal spore germination by this compound.
Materials:
-
Fungal culture of the target pathogen
-
This compound stock solution (e.g., in DMSO)
-
Sterile distilled water or a suitable germination medium (e.g., potato dextrose broth)
-
Microscope slides (cavity slides are recommended)
-
Moist chamber (e.g., a petri dish with moist filter paper)
-
Micropipettes
-
Hemocytometer or other cell counting device
-
Microscope
Procedure:
-
Spore Suspension Preparation:
-
Harvest spores from a mature fungal culture by flooding the plate with a small volume of sterile distilled water containing a wetting agent (e.g., 0.05% Tween 20).
-
Gently scrape the surface with a sterile loop or glass rod to dislodge the spores.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to a desired density (e.g., 1 x 10⁵ spores/mL) using a hemocytometer.
-
-
Treatment:
-
Prepare a series of dilutions of the this compound stock solution in sterile distilled water or germination medium to achieve the desired final concentrations.
-
In separate sterile tubes, mix a volume of the spore suspension with an equal volume of the this compound dilutions. Include a control with the solvent used for the stock solution.
-
-
Incubation:
-
Pipette a drop of each treated spore suspension onto a cavity slide.
-
Place the slides in a moist chamber to prevent drying.
-
Incubate at an optimal temperature for spore germination of the target fungus for a predetermined time (e.g., 6-24 hours).
-
-
Assessment:
-
After incubation, place the slides under a microscope.
-
Observe a random population of at least 100 spores for each treatment and the control.
-
A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.
-
Calculate the percentage of germination for each concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of spore germination).
-
Topoisomerase II Inhibition Assay
This protocol describes an in vitro assay to measure the inhibition of topoisomerase II activity by this compound.
Objective: To determine the effect of this compound on the decatenation activity of eukaryotic topoisomerase II.
Materials:
-
Purified eukaryotic topoisomerase II
-
Kinetoplast DNA (kDNA) - a network of catenated circular DNA
-
10x Topoisomerase II reaction buffer
-
ATP solution
-
This compound stock solution
-
Stop solution/loading dye (containing SDS and a tracking dye)
-
TAE or TBE buffer for electrophoresis
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Reaction Setup:
-
On ice, prepare reaction mixtures in microcentrifuge tubes. Each reaction should contain:
-
10x Topoisomerase II reaction buffer
-
kDNA substrate
-
ATP
-
This compound at various concentrations (include a solvent control)
-
Nuclease-free water to the final volume.
-
-
Gently mix the components.
-
-
Enzyme Addition and Incubation:
-
Add a predetermined amount of purified topoisomerase II to each reaction tube.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding the stop solution/loading dye.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until the DNA forms are well-separated. Catenated kDNA will remain in the well, while decatenated circular DNA will migrate into the gel.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the intensity of the bands corresponding to the decatenated DNA.
-
Calculate the percentage of inhibition of decatenation activity for each this compound concentration compared to the control.
-
Determine the IC₅₀ value.
-
Conclusion
The fungicidal action of this compound is characterized by its broad-spectrum, non-specific reactivity with essential thiol groups within fungal cells. This leads to a multi-site inhibitory effect, disrupting numerous enzymatic and cellular processes, with spore germination and DNA replication being key targets. While its use has been curtailed due to toxicological concerns, understanding its mechanism of action remains valuable for the broader study of fungicide science and the development of new antifungal strategies. The experimental protocols detailed herein provide a framework for the continued investigation of thiol-reactive fungicides and their impact on fungal pathogens.
References
- 1. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Analysis of inhibition of topoisomerase IIα and cancer cell proliferation by ingenolEZ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (Ref: Ortho-5865) [sitem.herts.ac.uk]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The inhibitory effect of the fungicides captan and this compound on eukaryotic topoisomerases in vitro and lack of recombinagenic activity in the wing spot test of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (IARC Summary & Evaluation, Volume 53, 1991) [inchem.org]
- 8. researchgate.net [researchgate.net]
Captafol: A Comprehensive Technical Guide to its Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Captafol is a broad-spectrum, non-systemic fungicide belonging to the phthalimide (B116566) class.[1] Historically, it has been utilized in agriculture to control a wide array of fungal diseases on various crops, as well as in the timber industry to prevent wood rot.[1][2] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, intended to serve as a crucial resource for researchers, scientists, and professionals in drug development. All quantitative data are presented in structured tables for ease of reference, and key processes are visualized using Graphviz diagrams.
Chemical Identity and Structure
This compound is chemically known as cis-N-(1,1,2,2-Tetrachloroethylthio)-4-cyclohexene-1,2-dicarboximide.[2] The technical grade material typically appears as a light tan powder with a characteristic odor, while the pure compound is a colorless to pale yellow crystalline solid.[2][3]
| Identifier | Value |
| IUPAC Name | (3aR,7aS)-2-[(1,1,2,2-Tetrachloroethyl)sulfanyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione[4] |
| CAS Number | 2425-06-1[2] |
| Molecular Formula | C₁₀H₉Cl₄NO₂S[5] |
| Molecular Weight | 349.06 g/mol [6] |
| SMILES | ClC(Cl)C(Cl)(Cl)SN1C(=O)C2C=CC=CC2C1=O |
| InChI Key | JHRWWRDRBPCWTF-UHFFFAOYSA-N[5] |
Table 1: Chemical Identification of this compound
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized in the tables below, providing essential data for handling, formulation, and analytical development.
Physical Properties
| Property | Value |
| Appearance | White, crystalline solid[4][7] |
| Colorless to pale yellow crystals[2][3] | |
| Technical grade: Light tan powder with a characteristic odor[2][8] | |
| Melting Point | 160-162 °C[2] |
| 161 °C[4] | |
| Boiling Point | Decomposes upon heating[4][9] |
| Vapor Pressure | < 1.3 x 10⁻⁹ mbar at 20 °C[2] |
| 8.27 x 10⁻⁹ mm Hg at 25 °C (extrapolated)[10][11] | |
| Density | 1.4682 g/cm³ (rough estimate)[10] |
| Octanol-Water Partition Coefficient (log P) | 3.8[2][12] |
Table 2: Physical Properties of this compound
Solubility
| Solvent | Solubility |
| Water | 1.4 mg/L at 20 °C[2] |
| Practically insoluble (< 1 ppm)[8] | |
| Isopropanol | 1.3 g/100 mL[2] |
| Benzene | 2.5 g/100 mL[2] |
| Toluene | 1.7 g/100 mL[2] |
| Xylene | 10.0 g/100 mL[2] |
| Acetone | 4.3 g/100 mL[2] |
| Methyl Ethyl Ketone | 4.4 g/100 mL[2] |
| Dimethyl Sulfoxide | 17.0 g/100 mL[2] |
| Soluble in DMSO[13] |
Table 3: Solubility of this compound in Various Solvents
Chemical Properties and Reactivity
This compound is stable under ordinary environmental conditions but exhibits instability under certain conditions.[2] It is susceptible to hydrolysis, which is slow in neutral or acidic aqueous solutions but rapid in alkaline media.[1][3] The compound is incompatible with strong acids, acid vapors, and strong oxidizing agents.[9][10] A notable reaction is its rapid decomposition in the presence of sulfhydryl compounds like glutathione (B108866) and cysteine.[8][10] Upon heating to decomposition, this compound emits toxic fumes, including nitrogen oxides, sulfur oxides, phosgene, and chlorine.[1][10]
Degradation Pathway
The degradation of this compound in biological systems and the environment primarily occurs through two main pathways: hydrolysis and reaction with sulfhydryl compounds.[8] Both pathways lead to the formation of tetrahydrophthalimide (THPI).[8] The reaction with sulfhydryl groups is significantly faster than hydrolysis and is considered the dominant degradation route in biological systems.[8] THPI is further degraded to tetrahydrophthalimidic acid, which then breaks down into phthalic acid and ammonia.[2] The tetrachloroethylthio side chain is cleaved to form dichloroacetic acid.[1][2]
Experimental Protocols
Residue Analysis in Agricultural Products
A common method for the determination of this compound residues in agricultural products involves gas chromatography with an electron capture detector (GC-ECD).[14]
Workflow for this compound Residue Analysis:
Methodology Overview:
-
Sample Preparation: A homogenized sample is ground with a phosphoric acid solution and acetone.[14]
-
Extraction: The mixture is centrifuged, and the supernatant containing this compound is collected. The extraction process is repeated to ensure maximum recovery.[14]
-
Concentration: The combined supernatants are concentrated by evaporation at a temperature not exceeding 40°C.[14]
-
Liquid-Liquid Extraction: The concentrate is then subjected to liquid-liquid extraction with n-hexane to separate this compound from the aqueous phase.[14]
-
Clean-up: The n-hexane extract undergoes a clean-up step using column chromatography (e.g., with Florisil or graphite carbon) to remove interfering substances.[14]
-
Final Preparation: The eluate from the column is evaporated, and the residue is dissolved in a precise volume of n-hexane to create the test solution.[14]
-
Analysis: The test solution is injected into a gas chromatograph equipped with an electron capture detector (GC-ECD) for quantification.[14] Confirmation can be performed using a gas chromatograph-mass spectrometer (GC/MS).[14]
More recent methods also utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the improved analysis of this compound and its metabolites in fruits and vegetables.[15] This technique offers advantages in sensitivity and repeatability over conventional GC methods.[15]
Conclusion
This technical guide provides a consolidated source of information on the chemical and physical properties of this compound. The data presented in the tables, along with the diagrams illustrating its degradation pathway and analytical workflow, offer a valuable resource for researchers and professionals. Understanding these fundamental properties is essential for conducting further research, developing analytical methods, and assessing the environmental fate and toxicological profile of this compound.
References
- 1. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound [webbook.nist.gov]
- 6. scbt.com [scbt.com]
- 7. This compound | 2425-06-1 [chemicalbook.com]
- 8. 148. This compound (FAO/PL:1969/M/17/1) [inchem.org]
- 9. restoredcdc.org [restoredcdc.org]
- 10. Cas 2425-06-1,this compound | lookchem [lookchem.com]
- 11. Use of Captafol_Chemicalbook [chemicalbook.com]
- 12. This compound (Ref: Ortho-5865) [sitem.herts.ac.uk]
- 13. medkoo.com [medkoo.com]
- 14. mhlw.go.jp [mhlw.go.jp]
- 15. Improved analysis of captan, tetrahydrophthalimide, this compound, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
An In-depth Technical Guide to the Synthesis and Structural Formula of Captafol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structural properties of Captafol. It includes detailed experimental protocols for the key synthetic steps, summarized quantitative data, and a visualization of the synthetic pathway.
Structural Formula and Chemical Properties
This compound, a broad-spectrum fungicide, is a phthalimide (B116566) derivative. Its chemical structure is characterized by a 1,2,3,6-tetrahydrophthalimide (B42971) moiety linked to a 1,1,2,2-tetrachloroethylsulfenyl group.
Chemical Structure:
-
IUPAC Name: 2-[(1,1,2,2-tetrachloroethyl)sulfanyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione[1]
-
CAS Name: 3a,4,7,7a-Tetrahydro-2-[(1,1,2,2-tetrachloroethyl)thio]-1H-isoindole-1,3(2H)-dione[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Physical State | White to pale-yellow crystalline solid | [3][7][8][9] |
| Melting Point | 160-162 °C | [2][3][7][8] |
| Water Solubility | Approximately 1.4 mg/L at 20°C | [7][8][10] |
| Odor | Slight, pungent odor | [3][11] |
| Stability | Stable under ordinary environmental conditions; hydrolyzes in alkaline and acidic conditions. | [3][7][8] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: 1,2,3,6-Tetrahydrophthalimide and 1,1,2,2-Tetrachloroethylsulfenyl chloride. These intermediates are then reacted to form the final product.
The following diagram illustrates the overall synthetic route to this compound from its basic precursors.
Caption: Synthesis pathway of this compound from its precursors.
1,2,3,6-Tetrahydrophthalimide is a key intermediate in the synthesis of this compound.[12] It is typically prepared by the reaction of 1,2,3,6-tetrahydrophthalic anhydride with a source of ammonia, such as urea.
-
Reactants: 1,2,3,6-Tetrahydrophthalic anhydride, Urea.
-
Reaction Type: Imidation.
-
Procedure:
-
1,2,3,6-Tetrahydrophthalic anhydride is mixed with urea in a suitable reaction vessel.
-
The mixture is heated, typically in the absence of a solvent, to a temperature sufficient to initiate the reaction and drive off water and carbon dioxide.
-
The reaction proceeds through the formation of a phthalamic acid intermediate, which then cyclizes to form the imide.
-
The resulting crude 1,2,3,6-tetrahydrophthalimide is then purified, for example, by recrystallization from a suitable solvent like an ethanol/water mixture.
-
1,1,2,2-Tetrachloroethylsulfenyl chloride is prepared through the chlorination of carbon disulfide.[13][14]
-
Reactants: Carbon disulfide (CS₂), Chlorine (Cl₂), Iodine (catalyst).
-
Reaction Type: Chlorination.
-
Procedure:
-
Carbon disulfide and a catalytic amount of iodine are placed in a reaction vessel equipped for cooling and gas introduction.[13]
-
Dry chlorine gas is passed through the mixture while maintaining a low temperature with external cooling.[13]
-
The reaction is monitored until the desired degree of chlorination is achieved, indicated by an increase in the volume and weight of the reaction mixture.[13]
-
The excess carbon disulfide and by-products like carbon tetrachloride are removed by distillation.[13]
-
The resulting crude product, primarily perchloromethyl mercaptan (trichloromethanesulfenyl chloride), is further purified by distillation under reduced pressure.[13] Further chlorination yields 1,1,2,2-tetrachloroethylsulfenyl chloride.
-
The final step in the synthesis of this compound involves the reaction of 1,2,3,6-tetrahydrophthalimide with 1,1,2,2-tetrachloroethylsulfenyl chloride in the presence of a base.[15][16]
-
Reactants: 1,2,3,6-Tetrahydrophthalimide, 1,1,2,2-Tetrachloroethylsulfenyl chloride, Sodium hydroxide (or its sodium salt).
-
Reaction Type: Nucleophilic substitution.
-
Procedure:
-
1,2,3,6-Tetrahydrophthalimide is dissolved in a suitable solvent, such as benzene (B151609) or an aqueous solution containing sodium hydroxide.[5][17] The presence of sodium hydroxide deprotonates the imide nitrogen, forming the more nucleophilic sodium salt.[15]
-
1,1,2,2-Tetrachloroethylsulfenyl chloride is added to the solution.
-
The reaction mixture is stirred, often at a controlled temperature, to allow for the nucleophilic attack of the tetrahydrophthalimide anion on the sulfur atom of the sulfenyl chloride, displacing the chloride ion.
-
Upon completion of the reaction, the crude this compound precipitates from the solution.
-
The product is isolated by filtration, washed to remove impurities and unreacted starting materials, and then dried. Further purification can be achieved by recrystallization.
-
Quantitative Data
Table 2: Composition and Purity of Technical Grade this compound
| Component | Percentage | Reference |
| This compound | ≥ 98% | [7] |
| Toluene | 0.5 - 1.5% | [7] |
| Tetrahydrophthalimide (THPI) | 0.5 - 1.5% | [7] |
| Unknown Chlorinated Substances | 0.1 - 0.2% | [7] |
Table 3: Chemical Identification Data for this compound
| Identifier | Value | References |
| Canonical SMILES | C1C=CCC2C1C(=O)N(C2=O)SC(C(Cl)Cl)(Cl)Cl | [5] |
| InChI | InChI=1S/C10H9Cl4NO2S/c11-9(12)10(13,14)18-15-7(16)5-3-1-2-4-6(5)8(15)17/h1-2,5-6,9H,3-4H2 | [4][5] |
| InChIKey | JHRWWRDRBPCWTF-UHFFFAOYSA-N | [4][5] |
Logical Relationships in Synthesis
The synthesis of this compound is a convergent process where two separately synthesized intermediates are combined in the final step. The efficiency and purity of the final product are highly dependent on the successful synthesis and purification of the preceding intermediates.
Caption: Logical flow of this compound synthesis.
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. This compound [drugfuture.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound (Ref: Ortho-5865) [sitem.herts.ac.uk]
- 6. scbt.com [scbt.com]
- 7. 148. This compound (FAO/PL:1969/M/17/1) [inchem.org]
- 8. Cas 2425-06-1,this compound | lookchem [lookchem.com]
- 9. publications.iarc.who.int [publications.iarc.who.int]
- 10. Use of Captafol_Chemicalbook [chemicalbook.com]
- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. 3,4,5,6-Tetrahydrophthalimide | 4720-86-9 | Benchchem [benchchem.com]
- 13. prepchem.com [prepchem.com]
- 14. US3968155A - Process for prepared perchloromethyl mercaptan by chlorination of carbon disulfide - Google Patents [patents.google.com]
- 15. This compound - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. primaryinfo.com [primaryinfo.com]
- 17. This compound - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Degradation Pathways of Captafol in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Captafol, a broad-spectrum fungicide, has been subject to extensive research regarding its environmental fate and degradation. Understanding its transformation in soil and water is critical for assessing its environmental impact and persistence. This technical guide provides a comprehensive overview of the degradation pathways of this compound, detailing the chemical and biological transformations it undergoes. It consolidates quantitative data on its degradation kinetics, outlines detailed experimental protocols for its study, and presents visual diagrams of the degradation pathways and experimental workflows. The primary degradation routes include hydrolysis, microbial degradation, and photolysis, leading to the formation of key metabolites such as tetrahydrophthalimide (THPI) and dichloroacetic acid. The rate of degradation is significantly influenced by environmental factors including pH, temperature, soil type, and microbial activity.
Introduction
This compound, chemically known as N-(1,1,2,2-tetrachloroethylthio)-cyclohex-4-ene-1,2-dicarboximide, is a fungicide that was previously used to control a wide range of fungal diseases on various crops[1][2]. Due to its chemical structure, this compound is susceptible to degradation in the environment through several mechanisms. This guide focuses on the degradation pathways of this compound in soil and water, providing a technical resource for researchers and professionals in environmental science and drug development.
Degradation Pathways of this compound
The degradation of this compound in the environment is a complex process involving multiple pathways that can occur simultaneously. The primary mechanisms are hydrolysis, microbial degradation, and to a lesser extent, photolysis.
Hydrolysis
Hydrolysis is a major pathway for this compound degradation in both soil and water. The molecule contains a susceptible N-S bond that can be cleaved by water[3][4]. The rate of hydrolysis is highly dependent on pH, with degradation being more rapid under neutral to alkaline conditions[4].
The primary products of hydrolysis are tetrahydrophthalimide (THPI) and 1,1,2,2-tetrachloroethylsulfenyl chloride. The latter is unstable and further hydrolyzes to dichloroacetic acid, hydrochloric acid, and elemental sulfur[4].
Microbial Degradation
Microorganisms in soil and water play a crucial role in the breakdown of this compound. This biological degradation can proceed through various metabolic pathways, utilizing this compound as a source of carbon and energy. The rate of microbial degradation is influenced by soil type, organic matter content, temperature, and the composition of the microbial community[5][6]. In non-sterile soils, this compound degrades rapidly, with reported half-lives of less than 11 days[4]. The degradation of dichloroacetic acid is also primarily a biochemical process, as it is rapidly broken down in natural soil but persists in sterile soil[4].
Photolysis
Photolysis, or the breakdown of molecules by light, can also contribute to the degradation of this compound, particularly in surface waters. While this compound itself does not absorb a significant amount of sunlight, indirect photolysis mechanisms can occur.
Degradation Products
The degradation of this compound results in several key metabolites:
-
Tetrahydrophthalimide (THPI): A primary and relatively stable degradation product formed through both hydrolysis and microbial action[4][7].
-
Dichloroacetic Acid: A further breakdown product of the tetrachloroethylthio moiety of the this compound molecule[4].
-
Tetrahydrophthalic Acid: Formed from the further degradation of THPI[4].
The presence and concentration of these products can be used to assess the extent and pathway of this compound degradation in an environmental sample.
Quantitative Data on this compound Degradation
The persistence of this compound in the environment is quantified by its half-life (t½), which is the time required for its concentration to decrease by half. The half-life of this compound varies significantly with environmental conditions.
Table 1: Half-life of this compound in Soil
| Soil Type | Half-life (days) | Conditions | Reference |
| Non-sterile organic | < 3 | Not specified | [7] |
| Non-sterile sandy loam | 5 | Not specified | [7] |
| Non-sterile clay loam | 8 | Not specified | [7] |
| Various | up to 11 | Normal agricultural conditions | [4] |
Table 2: Half-life of this compound in Water (Hydrolysis)
| pH | Temperature (°C) | Half-life | Reference |
| 7 | 25 | 1000 minutes | [3] |
| Alkaline | Not specified | Rapid | [4] |
Visualizing Degradation Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the degradation pathways of this compound and a general experimental workflow for its analysis.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound degradation.
Soil Degradation Study (Aerobic)
This protocol is based on the principles outlined in OECD Guideline 307.
Objective: To determine the rate of aerobic degradation of this compound in soil and identify its major transformation products.
Materials:
-
Test soil (e.g., sandy loam), sieved (<2 mm) and pre-incubated.
-
Radiolabeled ([¹⁴C]) or non-labeled this compound of known purity.
-
Incubation vessels (e.g., biometer flasks) with traps for CO₂ and volatile organics.
-
Analytical standards of this compound and expected degradation products (THPI, Dichloroacetic acid).
-
Extraction solvents (e.g., acetone (B3395972), acetonitrile).
-
Cleanup materials (e.g., Florisil, solid-phase extraction cartridges).
-
Analytical instruments (e.g., GC-ECD, LC-MS/MS, LSC for radiolabeled studies).
Procedure:
-
Soil Preparation and Treatment:
-
Adjust the moisture content of the soil to 40-60% of its maximum water holding capacity.
-
Treat the soil with a solution of this compound in a suitable solvent (e.g., acetone) to achieve the desired concentration. Ensure even distribution.
-
For radiolabeled studies, use [¹⁴C]-Captafol.
-
-
Incubation:
-
Transfer a known amount of the treated soil (e.g., 50-100 g dry weight equivalent) into the incubation vessels.
-
Incubate the samples in the dark at a constant temperature (e.g., 20 ± 2 °C).
-
Maintain a continuous flow of humidified, CO₂-free air through the vessels.
-
Trap evolved CO₂ in a suitable solution (e.g., 0.1 M NaOH) and volatile organics in a suitable trap (e.g., polyurethane foam).
-
-
Sampling:
-
Collect soil samples and trapping solutions at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).
-
-
Extraction:
-
Extract the soil samples with a suitable solvent (e.g., acetone) by shaking or sonication. Repeat the extraction multiple times.
-
Combine the extracts and concentrate them to a known volume.
-
-
Analysis:
-
Analyze the extracts for this compound and its degradation products using an appropriate analytical method (e.g., GC-ECD or LC-MS/MS).
-
For radiolabeled studies, determine the total radioactivity in the extracts and trapping solutions using Liquid Scintillation Counting (LSC).
-
Characterize and quantify the radioactive residues using techniques like radio-TLC or radio-HPLC.
-
-
Data Analysis:
-
Calculate the concentration of this compound and its degradation products at each time point.
-
Determine the half-life of this compound using first-order kinetics.
-
Hydrolysis Study
Objective: To determine the rate of hydrolysis of this compound as a function of pH.
Materials:
-
Sterile buffer solutions at different pH values (e.g., pH 4, 7, and 9).
-
This compound of known purity.
-
Constant temperature water bath or incubator.
-
Analytical standards of this compound and THPI.
-
Analytical instrument (e.g., HPLC-UV or LC-MS/MS).
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile).
-
Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration well below the water solubility limit.
-
-
Incubation:
-
Incubate the test solutions in the dark at a constant temperature (e.g., 25 ± 1 °C).
-
-
Sampling:
-
Collect aliquots of the test solutions at appropriate time intervals. The sampling frequency should be adjusted based on the expected degradation rate at each pH.
-
-
Analysis:
-
Directly analyze the samples or after appropriate dilution using HPLC-UV or LC-MS/MS to determine the concentration of this compound and the formation of THPI.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each pH.
-
Calculate the first-order rate constant (k) and the half-life (t½ = ln(2)/k) for each pH.
-
Analytical Method: Gas Chromatography with Electron Capture Detection (GC-ECD)
Objective: To quantify this compound residues in soil or water samples.
Sample Preparation (Soil):
-
Extraction:
-
Weigh 20 g of the soil sample into a centrifuge tube.
-
Add 40 mL of acetone and shake vigorously for 1 hour.
-
Centrifuge and collect the supernatant. Repeat the extraction twice.
-
Combine the extracts and concentrate using a rotary evaporator.
-
-
Cleanup:
-
Re-dissolve the residue in a small volume of hexane (B92381).
-
Pass the extract through a Florisil column pre-conditioned with hexane.
-
Elute with a mixture of hexane and ethyl acetate.
-
Collect the eluate and concentrate to a final volume of 1 mL.
-
GC-ECD Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
Detector Temperature: 300 °C.
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.
-
Injection Volume: 1 µL.
Quantification:
-
Prepare a calibration curve using analytical standards of this compound.
-
Quantify the this compound concentration in the samples by comparing the peak area to the calibration curve.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To simultaneously quantify this compound and its degradation products (THPI, Dichloroacetic acid) in water samples.
Sample Preparation (Water):
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
-
Pass a known volume of the water sample (e.g., 500 mL) through the cartridge.
-
Wash the cartridge with deionized water.
-
Elute the analytes with a suitable solvent (e.g., acetonitrile (B52724) or ethyl acetate).
-
Evaporate the eluate to dryness and reconstitute in a small volume of the initial mobile phase.
-
LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive and negative ion modes may be required for different analytes.
-
Detection: Multiple Reaction Monitoring (MRM) mode using specific precursor-product ion transitions for each analyte.
Quantification:
-
Prepare a matrix-matched calibration curve using analytical standards of this compound, THPI, and Dichloroacetic acid.
-
Quantify the analytes in the samples based on the peak areas of their respective MRM transitions.
Conclusion
The degradation of this compound in soil and water is a multifaceted process driven by hydrolysis, microbial activity, and photolysis. The rate and extent of degradation are highly dependent on environmental conditions, leading to the formation of several degradation products, with tetrahydrophthalimide and dichloroacetic acid being the most significant. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and scientists to study and understand the environmental fate of this compound. This knowledge is essential for accurate environmental risk assessment and the development of strategies to mitigate potential environmental contamination.
References
- 1. lcms.cz [lcms.cz]
- 2. rjlbpcs.com [rjlbpcs.com]
- 3. Multi-residue analysis of captan, this compound, folpet, and iprodione in cereals using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 148. This compound (FAO/PL:1969/M/17/1) [inchem.org]
- 5. cdpr.ca.gov [cdpr.ca.gov]
- 6. mdpi.com [mdpi.com]
- 7. EXTOXNET PIP - this compound [extoxnet.orst.edu]
Captafol: A Technical Guide to its Toxicological Effects and Carcinogenicity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Captafol, a broad-spectrum fungicide, has been the subject of extensive toxicological evaluation due to its demonstrated carcinogenicity and other adverse health effects in experimental animals. This technical guide provides an in-depth overview of the toxicological profile of this compound, with a focus on its carcinogenic properties. It includes a comprehensive summary of quantitative data, detailed experimental protocols from key studies, and visualizations of its metabolic and genotoxic pathways to support research and risk assessment activities.
Toxicological Profile
This compound exhibits a range of toxic effects, from acute toxicity at high doses to chronic effects, including carcinogenicity, with long-term exposure. Its toxicity is largely attributed to its chemical reactivity, particularly with thiol-containing molecules, and its ability to act as an alkylating agent.
Acute and Chronic Toxicity
The acute toxicity of this compound is relatively low by oral and dermal routes. However, chronic exposure has been associated with significant target organ toxicity, primarily affecting the liver and kidneys.
Table 1: Acute Toxicity of this compound
| Species | Route | Parameter | Value (mg/kg bw) | Reference |
| Rat (male) | Oral | LD50 | 6,780 | [1] |
| Rat (female) | Oral | LD50 | 6,330 | [1] |
| Rat | Oral | LD50 | 2,500 - 6,200 | [2] |
| Rabbit | Dermal | LD50 | >15,400 | [2] |
Table 2: Chronic Toxicity of this compound in Rats (13-Week Study)
| Dietary Concentration | Observed Effects in Both Sexes (F344/DuCrj Rats) | Reference |
| 0.075% | No significant effects noted. | [3] |
| 0.15% and higher | Dose-related decreases in body weight. Squamous cell hyperplasia and edema in the forestomach. | [3] |
| 0.3% and 0.6% | Dose-dependent decrease in urinary pH. Increased liver- and kidney-to-body weight ratios. Multifocal karyocytomegaly and tubular cell atypia in the proximal tubules of the kidney. | [3] |
| 0.3% and 0.6% (females) | Slight increases in leukocyte count and glutamic-pyruvic transaminase activity. Oval cell proliferation in the liver. | [3] |
| 0.6% (females) | Mild increase in alkaline phosphatase activity. | [3] |
Reproductive and Developmental Toxicity
This compound has been evaluated for its potential to cause reproductive and developmental effects in various animal models. While it did not show teratogenic effects in rabbits and monkeys at the doses tested, it was found to be embryolethal and teratogenic in hamsters at high doses[2][4].
Table 3: Reproductive and Developmental Toxicity Studies of this compound
| Species | Dosing Regimen | Observed Effects | Reference |
| Dutch Belted Rabbit | Up to 75 mg/kg bw/day orally on days 6-16 of gestation. | No teratogenic effects. | [2] |
| New Zealand Rabbit | Up to 150 mg/kg bw/day orally on days 6-18 of gestation. | No teratogenic effects. | [2] |
| Rhesus Monkey | Up to 25 mg/kg bw/day on days 22-32 of gestation. | No teratogenic effects. | [2] |
| Syrian Hamster | ≥ 200 mg/kg bw orally on day 7 or 8 of gestation. | Increased maternal and fetal lethality, teratogenic effects (fused ribs, short/curved tail, limb defects). | [2] |
Carcinogenicity
The International Agency for Research on Cancer (IARC) has classified this compound as "probably carcinogenic to humans" (Group 2A), based on sufficient evidence in experimental animals[2]. Similarly, the U.S. National Toxicology Program (NTP) has concluded that this compound is "reasonably anticipated to be a human carcinogen"[5].
Carcinogenicity in Mice
Long-term dietary administration of this compound to B6C3F1 mice resulted in a significant increase in the incidence of various tumors[2][4].
Table 4: Carcinogenicity of this compound in B6C3F1 Mice
| Dietary Concentration | Duration | Tumor Types with Significantly Increased Incidence | Reference |
| 0.075%, 0.15%, 0.3% | 96 weeks | Both Sexes: Hemangioendothelioma (heart), Hemangioma/Hemangioendothelioma (spleen), Papilloma and Squamous Cell Carcinoma (forestomach), Adenoma and Adenocarcinoma (small intestine), Hyperplastic Nodule and Hepatocellular Carcinoma (liver). | [2][4] |
Carcinogenicity in Rats
Studies in Fischer 344 rats have demonstrated the carcinogenic potential of this compound, primarily targeting the kidneys and liver[1][2][6].
Table 5: Carcinogenicity of this compound in Fischer 344 Rats
| Study | Dietary Concentration | Duration | Key Findings | Reference |
| Nyska et al., 1989 | Increasing concentrations | 2 years | Increased incidence of nonneoplastic and neoplastic lesions in the kidneys. | [6] |
| Tamano et al., 1990 | 750 ppm, 1,500 ppm | 104 weeks | Males: Dose-dependent increase in renal cell carcinomas. Females: Increased incidence of hepatocellular carcinomas at 1,500 ppm. Both Sexes: Dose-dependent increase in renal adenomas and basophilic altered cell tubules. Dose-dependent increase in hyperplastic nodules and foci of cellular alterations in the liver. | [1] |
Mechanisms of Toxicity and Carcinogenicity
The toxic and carcinogenic effects of this compound are linked to its metabolic activation and subsequent interaction with cellular macromolecules.
Metabolic Pathways
This compound is metabolized through two primary pathways: hydrolysis and reaction with thiols, such as glutathione (B108866) (GSH)[5][7]. The reaction with thiols is significantly faster than hydrolysis and is considered the dominant pathway in biological systems[7]. Both pathways lead to the formation of tetrahydrophthalimide (THPI)[5][7]. The cleavage of the N-S bond can also lead to the formation of reactive intermediates from the tetrachloroethylthio side chain[5].
Genotoxicity and Mechanism of Carcinogenesis
This compound is genotoxic, inducing a range of genetic alterations in various test systems. A key proposed mechanism for its carcinogenicity is the metabolic formation of a transient episulfonium ion from the tetrachloroethylthio side chain. This highly reactive electrophile can act as a DNA alkylating agent, leading to mutations and initiating the carcinogenic process[5]. Additionally, the reaction of this compound with glutathione can lead to cytotoxicity[5].
Table 6: Summary of Genotoxicity Data for this compound
| Assay Type | Test System | Result | Reference |
| Gene Mutation | Salmonella typhimurium | Positive | [5] |
| Gene Mutation | Escherichia coli | Positive | [5] |
| Mitotic Recombination & Gene Mutation | Aspergillus nidulans | Positive | [2] |
| DNA Single-Strand Breaks | Human and Mammalian Cells (in vitro) | Positive | [5] |
| Sister Chromatid Exchange | Human and Mammalian Cells (in vitro) | Positive | [2][5] |
| Chromosomal Aberrations | Human and Mammalian Cells (in vitro) | Positive | [2][5] |
| Micronucleus Formation | Human and Mammalian Cells (in vitro) | Positive | [2][5] |
| Dominant Lethal Effects | Rats | Positive | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Carcinogenicity Bioassay in B6C3F1 Mice (Ito et al., 1984)
-
Test Substance: this compound (94.9% pure).
-
Animals: 6-week-old male and female B6C3F1 mice.
-
Housing: Mice were housed in plastic cages with wood chip bedding in an air-conditioned room with a 12-hour light/dark cycle.
-
Diet: this compound was mixed into a powdered basal diet at concentrations of 0%, 0.075%, 0.15%, or 0.3%. The diet and tap water were available ad libitum.
-
Experimental Groups: 50-51 mice per sex per group.
-
Duration: Animals were fed the experimental diets for 96 weeks, followed by an 8-week observation period on the basal diet.
-
Observations: Body weight and food consumption were recorded weekly for the first 14 weeks and then every 4 weeks. Animals were observed daily for clinical signs of toxicity.
-
Pathology: A complete necropsy was performed on all animals. Organs and tissues were preserved in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.
-
Statistical Analysis: The incidences of tumors were analyzed using the Fisher's exact test.
Carcinogenicity Bioassay in F344/DuCrj Rats (Tamano et al., 1990)
-
Test Substance: this compound (97.5% pure).
-
Animals: 6-week-old male and female F344/DuCrj rats.
-
Housing: Rats were housed in wire cages in an air-conditioned room with a 12-hour light/dark cycle.
-
Diet: this compound was mixed into a powdered basal diet at concentrations of 0, 750, or 1,500 ppm. Diet and water were available ad libitum.
-
Experimental Groups: 50 rats per sex per group.
-
Duration: Animals were fed the experimental diets for 104 weeks, followed by an 8-week observation period on a normal diet. The experiment was terminated at week 113.
-
Observations: Body weights and food consumption were recorded weekly. Animals were monitored daily for clinical signs.
-
Pathology: A complete necropsy was performed on all animals. Tissues were fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with H&E.
-
Statistical Analysis: Tumor incidence data were analyzed using the Fisher's exact probability test.
In Vitro Sister Chromatid Exchange (SCE) Assay
-
Cell Lines: Cultured mammalian or human cells (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes).
-
Protocol Outline:
-
Cells are cultured in the presence of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, for two cell cycles.
-
During the first replication cycle, one strand of the DNA incorporates BrdU.
-
During the second replication cycle, the sister chromatids will be differentially labeled: one will have BrdU in both DNA strands (bifilarly substituted), while the other will have BrdU in only one strand (unifilarly substituted).
-
The test substance (this compound) is added to the cultures for a defined exposure period.
-
A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
-
Cells are harvested, treated with a hypotonic solution, and fixed.
-
Chromosome spreads are prepared on microscope slides.
-
The slides are stained using a fluorescence plus Giemsa (FPG) technique, which allows for the differential staining of the sister chromatids.
-
The number of SCEs per metaphase is scored under a microscope. An increase in the frequency of SCEs in treated cells compared to controls indicates genotoxic potential.
-
Rodent Dominant Lethal Test
-
Principle: This in vivo assay assesses the potential of a substance to cause chromosomal aberrations in germ cells, which result in the death of the embryo after fertilization.
-
Protocol Outline:
-
Male rodents (typically rats or mice) are treated with the test substance (e.g., this compound) via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection) for a specified period.
-
Following treatment, each male is sequentially mated with a new group of untreated virgin females each week for a period that covers all stages of spermatogenesis (e.g., 8-10 weeks).
-
Females are euthanized at mid-gestation (e.g., day 14 in mice).
-
The uterine contents are examined to determine the number of corpora lutea (a measure of ovulation), total implants, and live and dead implants (resorptions).
-
The dominant lethal index is calculated as: (Number of dead implants / Total number of implants) x 100.
-
A statistically significant increase in the dominant lethal index in the treated groups compared to the control group indicates that the test substance is a germ cell mutagen.
-
Conclusion
The extensive body of evidence from in vivo and in vitro studies unequivocally demonstrates that this compound is a carcinogen and a genotoxic agent in experimental animals. Its mechanism of action is believed to involve metabolic activation to a reactive episulfonium ion that can alkylate DNA, leading to mutations. The data summarized in this technical guide, including quantitative toxicity values and detailed experimental protocols, provide a critical resource for researchers and professionals in the fields of toxicology and drug development for understanding the hazards associated with this compound and for informing risk assessment and regulatory decisions.
References
- 1. Carcinogenicity of this compound in F344/DuCrj rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 13-Week oral toxicity study of this compound in F344/DuCrj rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carcinogenicity of this compound in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The renal carcinogenic effect of Merpafol in the Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 148. This compound (FAO/PL:1969/M/17/1) [inchem.org]
An In-Depth Technical Guide to the Identification and Characterization of Captafol Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways, identification, and characterization of metabolites of the fungicide Captafol. The information is intended to support research, scientific investigation, and professionals in the field of drug development.
Introduction to this compound Metabolism
This compound, a broad-spectrum fungicide, undergoes metabolic transformation in biological systems through two primary pathways: reaction with sulfhydryl compounds and hydrolysis.[1][2] The reaction with endogenous sulfhydryl-containing molecules, such as glutathione (B108866) (GSH) and cysteine, is the predominant and significantly faster route of metabolism compared to hydrolysis.[1][3] This rapid reaction leads to the cleavage of the N-S bond in the this compound molecule.[1]
Major Metabolic Pathways and Metabolites
The biotransformation of this compound results in the formation of several key metabolites. The primary metabolite, formed through both major pathways, is tetrahydrophthalimide (THPI).[1][2] A minor metabolite, dichloroacetic acid (DCAA), is produced via the hydrolytic pathway.[3]
Reaction with Sulfhydryl Compounds (Glutathione Conjugation)
In the presence of glutathione, a reaction catalyzed by Glutathione S-transferase (GST), this compound is rapidly degraded.[1][4] This pathway is considered the main detoxification route in mammals. The reaction involves the nucleophilic attack of the thiol group of glutathione on the electrophilic sulfur atom of this compound, leading to the formation of THPI and a glutathione conjugate of the tetrachloroethylthio side chain.
dot
Caption: Glutathione conjugation pathway of this compound.
Hydrolysis
This compound can also undergo hydrolysis, although this reaction is significantly slower than the reaction with sulfhydryl compounds in biological systems.[1] Hydrolysis of the N-S bond and the C-S bonds in the tetrachloroethylthio side chain yields THPI and dichloroacetic acid.[2]
dot
Caption: Hydrolytic pathway of this compound metabolism.
Quantitative Analysis of this compound and its Metabolites
Quantitative data on this compound and its metabolites are crucial for understanding its toxicokinetics and for risk assessment. The following tables summarize available quantitative data from studies in rats.
Table 1: Quantitative Analysis of this compound and Dichloroacetic Acid in Rat Stomach Contents [3]
| Compound | Dietary Level of this compound | Time After Feeding | Maximum Concentration Detected |
| Dichloroacetic Acid | 600 ppm | 0.5 hours | ~1% of the original dose |
| This compound | Not specified | - | Half-life of ~3 hours |
Table 2: In Vitro Reaction Rates of this compound [1]
| Reaction | Conditions | Half-life |
| Reaction with Sulfhydryl Compounds | pH 7, 25°C | 4 minutes |
| Hydrolysis | pH 7, 25°C | 1000 minutes |
Table 3: Levels of Dichloroacetic Acid in Rat Tissues After Administration [5]
| Tissue | Dose of Dichloroacetic Acid | Duration | Concentration |
| Blood | 2.0 g/L in drinking water | 14 days | 73.3 µg/mL |
| Liver | 2.0 g/L in drinking water | 14 days | 11.6 µg/mL |
Experimental Protocols for Metabolite Analysis
The accurate identification and quantification of this compound and its metabolites require robust analytical methodologies. Gas chromatography with an electron capture detector (GC-ECD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.
Sample Preparation for Agricultural Products
A general protocol for the extraction and cleanup of this compound from agricultural products is as follows:
-
Homogenization: Weigh 10.0 g of the ground test sample.
-
Extraction: Add 20 mL of 3% phosphoric acid solution and let it stand for two hours. Then, add 100 mL of acetone (B3395972) and homogenize for three minutes.
-
Filtration: Filter the homogenate by suction through a filter paper layered with diatomaceous earth.
-
Re-extraction: Add 50 mL of acetone to the residue, homogenize for three minutes, and filter again.
-
Concentration: Combine the filtrates and evaporate the solvent.
-
Cleanup: The extract is then cleaned up using a Florisil column. The column is first washed with n-hexane, and then the sample is loaded. The column is eluted with a mixture of ethyl acetate (B1210297) and n-hexane.
-
Final Preparation: The eluate is evaporated, and the residue is dissolved in n-hexane for analysis.[2]
Gas Chromatography-Electron Capture Detection (GC-ECD)
-
Instrument: Gas chromatograph equipped with an electron capture detector.
-
Column: A DB-1 capillary column is suitable for the separation of this compound and its metabolites.
-
Principle: The ECD is highly sensitive to halogenated compounds like this compound and dichloroacetic acid, making it a suitable detector for their quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity for the analysis of this compound and its metabolites, especially for complex biological matrices.
-
Ionization: Electrospray ionization (ESI) is a common ionization technique used for these compounds.
-
Sample Preparation: For cereal analysis, cryogenic comminution with liquid nitrogen followed by QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or ethyl acetate-based extraction has been shown to be effective.[6]
-
Advantage: LC-MS/MS can simultaneously analyze the parent compound and its metabolites in a single run.[6]
dot
Caption: A generalized analytical workflow for this compound metabolite analysis.
Enzymes Involved in Metabolism and Detoxification
The primary enzyme family involved in the detoxification of this compound is the Glutathione S-transferases (GSTs) .[1][4] These enzymes catalyze the conjugation of glutathione to this compound, facilitating its rapid degradation and subsequent excretion.[1] The specific enzymes involved in the hydrolysis of this compound and the further breakdown of THPI are not well-documented in the available literature. However, it is known that THPI can be further degraded to tetrahydrophthalimidic acid, and then to phthalic acid and ammonia.[7]
Conclusion
The metabolism of this compound is a rapid process dominated by the reaction with sulfhydryl compounds, primarily glutathione, which is catalyzed by Glutathione S-transferases. This leads to the formation of the major metabolite, tetrahydrophthalimide (THPI). A slower, secondary pathway of hydrolysis results in the formation of THPI and the minor metabolite, dichloroacetic acid. The identification and quantification of these metabolites are essential for toxicological assessment and are typically achieved using GC-ECD or LC-MS/MS. Further research is warranted to fully elucidate the specific enzymes involved in the complete degradation pathway of this compound and its primary metabolites.
References
- 1. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mhlw.go.jp [mhlw.go.jp]
- 3. 148. This compound (FAO/PL:1969/M/17/1) [inchem.org]
- 4. lcms.cz [lcms.cz]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Multi-residue analysis of captan, this compound, folpet, and iprodione in cereals using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 260. This compound (WHO Pesticide Residues Series 3) [inchem.org]
Biochemical interactions of Captafol with cellular targets
An In-depth Technical Guide on the Biochemical Interactions of Captafol with Cellular Targets
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a broad-spectrum phthalimide (B116566) fungicide, exerts its biological effects through a series of complex biochemical interactions with cellular components. This technical guide provides a detailed examination of the molecular mechanisms underlying this compound's activity, focusing on its covalent modification of cellular targets. The primary mode of action involves its high reactivity towards nucleophilic thiol groups, leading to the depletion of crucial antioxidants like glutathione (B108866) and the direct inhibition of essential enzymes. This guide synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and processes to offer a comprehensive resource for the scientific community.
Core Mechanism of Action: Reaction with Cellular Thiols
This compound's bioactivity is fundamentally driven by the electrophilic nature of its N-S bond and the tetrachloroethylthio side chain. This structure renders it highly reactive towards cellular nucleophiles, particularly the thiol groups (-SH) of cysteine residues in proteins and low-molecular-weight thiols like glutathione (GSH).[1][2]
The reaction with thiols is significantly faster than hydrolysis and is considered the dominant biochemical interaction in a biological system.[3] This reaction proceeds via a nucleophilic attack on the sulfur atom of the N-S bond, leading to the cleavage of this bond and the formation of tetrahydrophthalimide (THPI) and a reactive intermediate derived from the side chain.[2][3] The extensive reaction with GSH leads to its rapid depletion, disrupting cellular redox homeostasis and rendering the cell vulnerable to oxidative stress.[1]
Interaction with Specific Cellular Protein Targets
This compound's non-specific reactivity with thiols leads to the inhibition of a wide range of proteins, particularly enzymes that rely on cysteine residues for their catalytic activity or structural integrity.
Glutathione S-Transferase (GST) P1-1
Glutathione S-Transferases (GSTs) are critical detoxification enzymes. This compound has been shown to be a potent, time- and concentration-dependent inhibitor of human GST P1-1.[1] The mechanism involves the formation of intra- and inter-subunit disulfide bonds between the four cysteine residues of the enzyme, leading to its inactivation.[1] This inactivation is reversible by treatment with reducing agents like dithiothreitol (B142953) (DTT).[1]
Table 1: Quantitative Inhibition Data for this compound
| Cellular Target | Parameter | Value | Reference |
|---|---|---|---|
| Human Glutathione S-Transferase P1-1 | IC50 | 1.5 µM | [1] |
| Eukaryotic Topoisomerase I | % Inhibition | 10-20% at 10-100 µM | [4] |
| Eukaryotic Topoisomerase II | % Inhibition | 50% at 1 µM |[4] |
Detailed Experimental Protocol: GST P1-1 Inhibition Assay
This protocol describes a method to determine the IC50 value of this compound for GST P1-1 using the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).
1. Materials and Reagents:
-
Recombinant Human GST P1-1
-
This compound
-
Reduced Glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 6.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
2. Preparation of Solutions:
-
Assay Buffer: 0.1 M potassium phosphate, pH 6.5.
-
GST Stock Solution: Prepare a stock solution of GST P1-1 in assay buffer. The final concentration in the assay should be determined based on the specific activity of the enzyme lot (e.g., 20-50 nM).
-
GSH Solution: Prepare a 50 mM stock solution of GSH in assay buffer (final assay concentration 1-2 mM).
-
CDNB Solution: Prepare a 50 mM stock solution of CDNB in ethanol (B145695) or DMSO (final assay concentration 1 mM).
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO. Perform serial dilutions in DMSO to create a range of inhibitor concentrations.
3. Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
GSH solution
-
GST enzyme solution
-
Varying concentrations of this compound solution (or DMSO for the control).
-
-
Mix gently and pre-incubate the plate for 10 minutes at 25°C to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the CDNB solution to each well.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes.
4. Data Analysis:
-
Calculate the initial reaction rate (V₀) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (DMSO only).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
DNA Topoisomerases I and II
DNA topoisomerases are essential enzymes involved in managing DNA topology during replication, transcription, and recombination. This compound inhibits both eukaryotic topoisomerase I and II.[4] The inhibition of topoisomerase II is particularly potent, with a 50% reduction in activity observed at a 1 µM concentration.[4] This inhibition of enzymes critical for DNA replication contributes to this compound's genotoxic and cytotoxic effects.[1]
Detailed Experimental Protocol: Topoisomerase II DNA Relaxation Assay
This protocol describes a common method to assess the activity of Topoisomerase II and its inhibition by compounds like this compound, based on the enzyme's ability to relax supercoiled plasmid DNA.
1. Materials and Reagents:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 100 µg/ml albumin)
-
ATP solution (2 mM final concentration)
-
This compound in DMSO
-
STEB (40% sucrose, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1)
-
TAE or TBE buffer for electrophoresis
-
DNA staining agent (e.g., Ethidium Bromide or SYBR Safe)
2. Assay Procedure:
-
On ice, prepare a reaction mix containing assay buffer, ATP, and supercoiled pBR322 DNA.
-
Aliquot the reaction mix into microcentrifuge tubes.
-
Add varying concentrations of this compound (dissolved in DMSO) to the tubes. Include a DMSO-only control.
-
Add the Topoisomerase II enzyme to all tubes except for a negative control (no enzyme).
-
Mix gently and incubate the reaction for 30-60 minutes at 37°C.
-
Stop the reaction by adding STEB buffer and chloroform/isoamyl alcohol, followed by vortexing and centrifugation.
-
Load the aqueous (upper) phase onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled (unrelaxed) and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA staining agent and visualize it under UV light.
3. Data Analysis:
-
The conversion of supercoiled DNA to relaxed DNA will be visible on the gel. In the presence of an effective inhibitor like this compound, the amount of relaxed DNA will decrease in a concentration-dependent manner.
-
The intensity of the supercoiled and relaxed DNA bands can be quantified using densitometry software to determine the extent of inhibition.
Downstream Cellular Signaling and Consequences
The primary biochemical interactions of this compound trigger a cascade of downstream cellular events, primarily revolving around oxidative stress and the induction of apoptosis.
Oxidative Stress and the Nrf2 Pathway
The depletion of the cellular glutathione pool by this compound severely compromises the cell's antioxidant defense system, leading to a state of oxidative stress. Electrophiles and oxidative stress are potent activators of the Keap1-Nrf2 signaling pathway, a master regulator of the antioxidant response.
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Keap1 contains several reactive cysteine residues that act as sensors for electrophiles. It is highly probable that electrophilic compounds like this compound directly modify these cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation. As a result, newly synthesized Nrf2 stabilizes, translocates to the nucleus, and activates the transcription of a battery of cytoprotective genes containing the Antioxidant Response Element (ARE) in their promoters.
Induction of Apoptosis
The culmination of cellular damage, including extensive protein dysfunction, oxidative stress, and genotoxicity, ultimately drives this compound-treated cells into apoptosis, or programmed cell death. This process involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
A key event in the intrinsic pathway is the release of cytochrome c from the mitochondria into the cytosol. This is often preceded by a loss of mitochondrial membrane potential. Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Detailed Experimental Protocol: Caspase-3 Colorimetric Assay
This protocol provides a method to measure the activity of caspase-3, a key executioner caspase, in cell lysates using a colorimetric substrate.
1. Materials and Reagents:
-
Cultured cells (e.g., Jurkat, HeLa)
-
Apoptosis-inducing agent (e.g., Staurosporine, or this compound for the experiment)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)
-
2x Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 20% Glycerol, 4 mM DTT)
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
2. Procedure:
-
Induction of Apoptosis: Treat cells with this compound at various concentrations and for different time points. Include an untreated control and a positive control (e.g., treated with staurosporine).
-
Cell Lysis:
-
Harvest approximately 1-5 x 10⁶ cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in chilled Cell Lysis Buffer and incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.
-
Carefully collect the supernatant (cytosolic extract) for the assay.
-
-
Caspase Assay:
-
Add 50 µL of cell lysate to a 96-well plate.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the Caspase-3 substrate (Ac-DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
3. Data Analysis:
-
The absorbance is proportional to the amount of p-nitroaniline (pNA) released by caspase-3 activity.
-
Compare the absorbance values of this compound-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
References
- 1. Interaction of glutathione transferase P1-1 with captan and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of MAPK activities using MAPK-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modification of keap1 cysteine residues by sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inhibitory effect of the fungicides captan and this compound on eukaryotic topoisomerases in vitro and lack of recombinagenic activity in the wing spot test of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
Captafol: A Technical Guide to its Spectrum of Activity Against Plant Fungi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Captafol is a broad-spectrum, non-systemic fungicide that was widely used in agriculture to control a variety of fungal diseases on a broad range of crops.[1][2][3] Belonging to the phthalimide (B116566) class of fungicides, its mode of action is characterized by a non-specific, multi-site inhibition of fungal cellular processes.[1][4] This document provides a technical overview of this compound's activity against plant pathogenic fungi, summarizing available data on its efficacy, outlining experimental protocols for its evaluation, and visualizing its proposed mechanism of action. Due to the cessation of its production and widespread bans on its use in many countries since the late 20th century, much of the detailed quantitative data is from older research.[3]
Spectrum of Activity
This compound exhibits efficacy against a wide array of fungal pathogens, with the notable exception of powdery mildews.[2][3] It has been successfully used to control diseases on fruits, vegetables, and ornamental plants.[5][6]
Quantitative Efficacy Data
| Fungal Species | Disease | Host Plant(s) | Efficacy Data | Reference(s) |
| Venturia inaequalis | Apple Scab | Apple | Effective control achieved with multiple sprays of this compound 80 WDP at 2 g/L. Residues in fruit were below the 3 ppm tolerance limit set by FAO/WHO. | [7][8] |
| Colletotrichum coffeanum | Coffee Berry Disease (CBD) | Coffee | Field trials demonstrated that this compound provided superior disease control compared to copper-based fungicides, keeping disease levels below 20%. No tolerance to this compound was detected in C. coffeanum strains. | [9][10][11] |
| Phytophthora infestans | Late Blight | Potato, Tomato | Listed as a control agent for early and late blights of potatoes and various diseases of tomatoes. | [5] |
| Alternaria solani | Early Blight | Potato, Tomato | Mentioned as a control for Alternaria on carrots. A study reported Mancozeb to be more effective, followed by this compound for controlling A. solani. | [5] |
| Plasmopara viticola | Downy Mildew | Grapevine | Listed as a control agent for downy mildew of vines. | [5] |
| Fusarium spp. | Seed and Soil-borne diseases | Cotton, Peanuts, Rice, Wheat | Used as a seed treatment to control emergence diseases. No evidence of residue enrichment in soil after prolonged use in wheat monoculture. | [2][12] |
| Pythium spp. | Damping-off | Beetroot, Cotton, Groundnuts, Rice | Utilized as a seed treatment for the control of emergence diseases caused by Pythium. | [5] |
| Phoma spp. | Emergence diseases | Beetroot, Cotton, Groundnuts, Rice | Applied as a seed treatment to manage emergence diseases. | [5] |
| Botrytis cinerea | Gray Mold | Various | While specific EC₅₀ values for this compound are not provided in the search results, related phthalimide fungicides like captan (B1668291) have been used in mixtures to manage this pathogen. | [13][14][15][16][17] |
Experimental Protocols
The evaluation of a fungicide's spectrum of activity typically involves standardized in vitro and in vivo assays. The following protocols are generalized methodologies that can be adapted for testing the efficacy of this compound.
In Vitro Antifungal Susceptibility Testing: Poisoned Food Technique
This method is widely used to determine the direct inhibitory effect of a fungicide on the mycelial growth of a fungus.
Objective: To determine the EC₅₀ or MIC of this compound against a specific fungal pathogen.
Materials:
-
Pure culture of the test fungus
-
Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium
-
This compound (technical grade or a formulated product of known concentration)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5-7 mm diameter)
-
Incubator
-
Sterile distilled water
-
Solvent for this compound (if not water-soluble, with a solvent control included in the experiment)
Procedure:
-
Preparation of Fungicide Stock Solution: Prepare a stock solution of this compound at a high concentration from which serial dilutions will be made.
-
Preparation of Poisoned Media: Autoclave the growth medium (e.g., PDA) and cool it to 45-50°C. Add the appropriate volume of the this compound stock solution or its dilutions to the molten agar to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µg/mL). Also, prepare a control medium with no fungicide (and a solvent control if applicable).
-
Pouring Plates: Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
Inoculation: From the margin of an actively growing culture of the test fungus, take a mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the center of each prepared plate.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the test fungus (typically 25-28°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 or 48 hours) until the colony in the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
-
% Inhibition = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.
-
-
-
Determination of EC₅₀/MIC: The EC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis. The MIC is the lowest concentration that completely inhibits visible mycelial growth.[18][19][20][21][22]
Mechanism of Action and Signaling Pathways
This compound's fungicidal activity stems from its non-specific reaction with thiol (-SH) groups present in various cellular components of fungi. This multi-site action makes it difficult for fungi to develop resistance.[1][4][23]
Reaction with Thiols
The primary mechanism of this compound's toxicity involves the cleavage of its N-S bond upon reaction with sulfhydryl groups of amino acids (like cysteine), peptides (like glutathione), and proteins (enzymes).[4][23] This reaction leads to the inactivation of essential enzymes and disruption of critical cellular processes.
The following diagram illustrates the proposed general mechanism of this compound's interaction with fungal cellular thiols.
Caption: Proposed multi-site mechanism of this compound action in a fungal cell.
Inhibition of Key Enzymes
By reacting with thiol groups, this compound can inhibit a wide range of enzymes that are crucial for fungal survival. Some studies have suggested that enzymes involved in respiration and DNA replication, such as topoisomerases, are potential targets.[24][25][26][27] The inhibition of topoisomerase II activity has been observed in vitro.[25][27]
The following diagram illustrates a simplified workflow for assessing enzyme inhibition by this compound.
Caption: A generalized workflow for evaluating the inhibitory effect of this compound on a specific fungal enzyme.
Conclusion
This compound was a highly effective, broad-spectrum fungicide with a multi-site mode of action that made it a valuable tool for disease management for many years. Its non-specific reactivity with thiol groups in fungal cells leads to the inhibition of numerous essential enzymes and cellular processes, ultimately resulting in fungal cell death. While the historical nature of much of the research limits the availability of extensive quantitative efficacy data, the existing literature clearly demonstrates its potent activity against a wide range of important plant pathogens. The provided experimental protocols offer a framework for the further evaluation of this compound or novel compounds with similar mechanisms of action. The diagrams presented visualize the current understanding of its fungicidal properties at a cellular and experimental level. This technical guide serves as a consolidated resource for researchers and professionals in the field of mycology and fungicide development.
References
- 1. Fungicide - Wikipedia [en.wikipedia.org]
- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. Proceedings – Plant Sciences | Indian Academy of Sciences [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Industrial Crops [kalroerepository.kalro.org]
- 11. extento.hawaii.edu [extento.hawaii.edu]
- 12. [Behavior of this compound residues after prolonged application in a wheat monoculture]. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. chemijournal.com [chemijournal.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ijcmas.com [ijcmas.com]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. nepjol.info [nepjol.info]
- 22. thepharmajournal.com [thepharmajournal.com]
- 23. researchgate.net [researchgate.net]
- 24. Effect of fungicides, this compound and chlorothalonil, on microbial and enzymatic activities in mineral soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The inhibitory effect of the fungicides captan and this compound on eukaryotic topoisomerases in vitro and lack of recombinagenic activity in the wing spot test of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility of Captafol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of Captafol, a broad-spectrum phthalimide (B116566) fungicide. Understanding the solubility of this compound in various organic solvents is critical for its formulation, analytical method development, and environmental fate studies. This document compiles quantitative solubility data, details relevant experimental protocols, and visualizes key processes to support research and development activities.
Core Physical and Chemical Properties of this compound
This compound presents as colorless to pale-yellow crystals in its pure form, while the technical grade material is a light tan powder with a slight, pungent odor.[1][2][3] It is practically insoluble in water, with a reported solubility of 1.4 mg/L at 20°C.[1][3] this compound is stable under normal environmental conditions but undergoes rapid hydrolysis in acidic and alkaline media and decomposes slowly at its melting point of 160-162°C.[1][3]
This compound Solubility in Organic Solvents
This compound exhibits slight to moderate solubility in a range of organic solvents. The following table summarizes the available quantitative data. For comparative purposes, solubility values originally reported in g/kg have been converted to g/100 mL, assuming a solvent density of 1 g/mL.
| Organic Solvent | Solubility (g/kg) | Estimated Solubility ( g/100 mL) | Original Source |
| Dimethyl Sulfoxide | 170 | 17.0 | [1][3] |
| Xylene | 100 | 10.0 | [1][3][4] |
| Methyl Ethyl Ketone | 44 | 4.4 | [1][3] |
| Acetone | 43 | 4.3 | [1][3][4] |
| Benzene | 25 | 2.5 | [1][3][4] |
| Toluene | 17 | 1.7 | [1][3][4] |
| Isopropanol | 13 | 1.3 | [1][3] |
| Cyclohexane | - | Soluble (concentration-dependent) | [5] |
Experimental Protocols
Detailed experimental protocols for determining the solubility of this compound are not extensively published. However, standard methodologies such as the shake-flask method are applicable. Furthermore, analytical procedures for the quantification of this compound in various matrices have been well-documented.
Solubility Determination: Shake-Flask Method
The equilibrium solubility of a compound in a specific solvent is typically determined using the shake-flask method. This procedure involves adding an excess amount of the solid compound to a known volume of the solvent in a sealed flask. The flask is then agitated at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[6] After agitation, the suspension is centrifuged or filtered to separate the undissolved solid.[6] The concentration of the dissolved compound in the clear supernatant is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
References
- 1. This compound - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 4. This compound (Ref: Ortho-5865) [sitem.herts.ac.uk]
- 5. hpc-standards.com [hpc-standards.com]
- 6. Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients - PMC [pmc.ncbi.nlm.nih.gov]
Hydrolysis Rate of Captafol Under Different pH Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis rate of the fungicide Captafol under various pH conditions. The information presented herein is intended to support research, scientific analysis, and drug development activities by offering detailed quantitative data, experimental methodologies, and visual representations of the underlying chemical processes.
Quantitative Data on this compound Hydrolysis
The rate of this compound hydrolysis is significantly influenced by the pH of the aqueous solution. Generally, this compound is more stable in acidic conditions and degrades rapidly in neutral to alkaline environments. The quantitative data on the hydrolysis half-life of this compound at different pH values are summarized in the table below.
| pH | Temperature (°C) | Half-life (t½) | Rate Constant (k) | Reference |
| 3.0 | Not Specified | 77.8 hours | 0.0089 hr⁻¹ | (Kim et al., 1997)[1] |
| 7.0 | Not Specified | 6.54 hours | 0.106 hr⁻¹ | (Kim et al., 1997)[1] |
| 7.0 | 25 | 16.7 hours (1000 minutes) | 0.041 hr⁻¹ | (Anon., 1965a)[2] |
| 8.0 | Not Specified | 0.72 hours (43.2 minutes) | 0.963 hr⁻¹ | (Kim et al., 1997)[1] |
Note: The rate constant (k) is calculated from the half-life (t½) using the first-order rate equation: k = 0.693 / t½.
Experimental Protocols for Determining Hydrolysis Rate
The following is a generalized experimental protocol for determining the hydrolysis rate of this compound, based on established methodologies for related compounds.
Materials and Reagents
-
This compound (analytical standard)
-
Buffer solutions (pH 3, 5, 7, 9)
-
Acidic range (e.g., pH 3, 5): Citrate or acetate (B1210297) buffers
-
Neutral (pH 7): Phosphate buffer
-
Alkaline (e.g., pH 9): Borate buffer
-
-
Organic solvent (e.g., acetonitrile (B52724) or acetone) for preparing this compound stock solution
-
Quenching solvent (e.g., ethyl acetate or dichloromethane)
-
Anhydrous sodium sulfate
-
Deionized water
Instrumentation
-
pH meter
-
Constant temperature water bath or incubator
-
Volumetric flasks and pipettes
-
Gas Chromatograph with an Electron Capture Detector (GC-ECD) or a Liquid Chromatograph with tandem mass spectrometry (LC-MS/MS)
-
Analytical balance
Experimental Procedure
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a minimal amount of a suitable organic solvent to prepare a concentrated stock solution.
-
Reaction Setup:
-
For each pH to be tested, prepare a series of flasks containing the respective buffer solution.
-
Place the flasks in a constant temperature bath set to the desired temperature (e.g., 25°C) and allow them to equilibrate.
-
Spike each flask with a small, known volume of the this compound stock solution to achieve the desired initial concentration. The final concentration of the organic solvent from the stock solution should be kept to a minimum (typically <1%) to avoid co-solvent effects.
-
-
Sampling:
-
At predetermined time intervals, withdraw an aliquot from each reaction flask. The sampling frequency should be adjusted based on the expected hydrolysis rate at each pH.
-
Immediately quench the hydrolysis reaction in the collected aliquot by adding a volume of an immiscible organic solvent (e.g., ethyl acetate) and vigorously shaking. This extracts the remaining this compound into the organic phase, away from the aqueous buffer.
-
-
Sample Preparation for Analysis:
-
Separate the organic layer from the aqueous layer.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a known volume.
-
-
Analysis:
-
Analyze the concentration of this compound in the prepared samples using a calibrated GC-ECD or LC-MS/MS system.
-
The disappearance of this compound over time is monitored to determine the hydrolysis rate.
-
Data Analysis
-
Plot the natural logarithm of the this compound concentration versus time for each pH.
-
The hydrolysis of this compound typically follows pseudo-first-order kinetics. The rate constant (k) can be determined from the slope of the linear regression of the plot (slope = -k).
-
The half-life (t½) at each pH is then calculated using the equation: t½ = 0.693 / k.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a this compound hydrolysis kinetics study.
Hydrolysis Pathway of this compound
This compound undergoes hydrolysis through the cleavage of the nitrogen-sulfur (N-S) bond. The reaction is catalyzed by both acid and base. Under alkaline conditions, the hydroxide (B78521) ion acts as a nucleophile, leading to a more rapid degradation.
References
Genotoxicity studies of Captafol in vitro and in vivo
An In-Depth Technical Guide to the Genotoxicity of Captafol: In Vitro and In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Proposed Mechanisms of Genotoxicity
This compound's genotoxicity is multifaceted, involving both direct and indirect mechanisms. As an alkylating agent, its primary mode of action is believed to be the covalent binding to DNA, leading to adducts, DNA strand breaks, and subsequent mutations.[4]
Key mechanistic aspects include:
-
Direct DNA Alkylation: Following metabolic activation, this compound can form a transient episulfonium ion, a reactive electrophile that directly alkylates DNA.[4]
-
Thiol Reactivity and Cytotoxicity: this compound reacts rapidly with sulfhydryl groups in molecules like glutathione (B108866) and cysteine.[1] This reaction can deplete cellular antioxidant defenses, leading to oxidative stress and indirect DNA damage. This reactivity is also a primary detoxification pathway.
-
Enzyme Inhibition: this compound has been shown to inhibit enzymes crucial for DNA replication and maintenance, such as DNA topoisomerases and polymerases, which can lead to errors during cell division and contribute to chromosomal damage.[1][5][6]
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. This compound (IARC Summary & Evaluation, Volume 53, 1991) [inchem.org]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The inhibitory effect of the fungicides captan and this compound on eukaryotic topoisomerases in vitro and lack of recombinagenic activity in the wing spot test of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Captafol: A Technical Whitepaper on its Regulatory History, Carcinogenicity, and Eventual Ban
For Researchers, Scientists, and Drug Development Professionals
Abstract
Captafol, a broad-spectrum fungicide, was once widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and other crops. However, mounting scientific evidence regarding its carcinogenic potential led to a cascade of regulatory actions, culminating in its global ban for agricultural applications. This technical guide provides a comprehensive overview of the regulatory history of this compound, delves into the key toxicological studies that underpinned its prohibition, and details its mechanism of carcinogenic action. Particular emphasis is placed on the experimental protocols of pivotal carcinogenicity bioassays and the quantitative toxicological data that informed regulatory decisions.
Regulatory History and Banning of this compound
First registered for commercial use in the United States in 1961, this compound saw widespread application for several decades.[1] It was marketed under various trade names, including Difolatan, Folcid, and Merpafol.[1] Concerns regarding its safety emerged over time, leading to increased scrutiny from regulatory agencies worldwide.
In 1987, all registrants of this compound products in the United States voluntarily requested the cancellation of their registrations.[2] Despite this, the use of existing stocks was permitted. The U.S. Environmental Protection Agency (EPA) continued to restrict its use, and by 1999, all agricultural applications were banned except for on onions, potatoes, and tomatoes.[3] Finally, in 2006, these remaining tolerances were revoked, completing the prohibition of this compound on all food crops in the United States.[3]
Several other countries followed suit, and by 2010, the use of this compound on food crops was no longer permitted in any known country.[3] International trade of this compound is now regulated under the Rotterdam Convention.[3] The World Health Organization (WHO) has classified the technical product of this compound as "extremely hazardous".[1]
Toxicological Profile and Carcinogenicity
The primary driver for the global ban of this compound was the substantial evidence of its carcinogenicity derived from animal studies. It has been classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC) and as a Group B2 carcinogen (probable human carcinogen) by the U.S. EPA.[4][5]
Acute and Chronic Toxicity
This compound exhibits moderate acute toxicity. The oral lethal dose (LD50) in rats is reported to be between 2500 and 6200 mg/kg of body weight, and the dermal LD50 in rabbits is greater than 15,400 mg/kg.[1][6] Chronic exposure in animal studies revealed various adverse effects, including growth depression and changes in the liver and kidneys in rats.[7]
Carcinogenicity in Animal Studies
Long-term feeding studies in both mice and rats provided sufficient evidence of this compound's carcinogenicity.
In a key study, B6C3F1 mice were fed a diet containing this compound at concentrations of 0, 0.075, 0.15, or 0.3% for 96 weeks.[6] This study revealed a significant increase in the incidence of various tumors in both male and female mice.[6]
Experimental Protocol: Carcinogenicity Bioassay in B6C3F1 Mice (Ito et al., 1984)
-
Test Animals: Groups of 50-51 male and 50-51 female B6C3F1 mice, six weeks old.[6]
-
Administration: this compound (94.9% pure) was administered in the diet at concentrations of 0 (control), 0.075%, 0.15%, or 0.3% for 96 weeks.[6] Following this period, the animals were fed a basal diet for an additional 8 weeks.[6]
-
Observation Period: Survivors were sacrificed at 104 weeks.[6]
-
Endpoints: The study monitored for dose-related effects on body weight, mortality, and the incidence of neoplastic lesions.[6]
-
Histopathology: Comprehensive histopathological examinations were performed on all major organs and any observed lesions.[6]
Results: The study found statistically significant increases in the incidence of hemangioendothelioma of the heart, hemangioma or hemangioendothelioma of the spleen, papilloma and squamous cell carcinoma of the forestomach, adenoma and adenocarcinoma of the small intestine, and hyperplastic nodules and hepatocellular carcinoma of the liver in mice treated with this compound.[8]
Multiple studies in rats also demonstrated the carcinogenic potential of this compound, particularly in the kidneys and liver. In one such study, F344/DuCrj rats were administered this compound in their diet for 104 weeks.[5][9]
Experimental Protocol: Carcinogenicity Bioassay in F344/DuCrj Rats (Tamano et al., 1990)
-
Test Animals: Groups of 50 male and 50 female F344/DuCrj rats.[9]
-
Administration: this compound was administered in the diet at concentrations of 0 (control), 750 ppm, and 1,500 ppm for 104 weeks.[9] The animals were then maintained on a control diet for an additional 8 weeks before being sacrificed at week 113.[9]
-
Observation Period: The study lasted for 113 weeks.[9]
-
Endpoints: The primary endpoints were the incidence of neoplastic and preneoplastic lesions in various organs, with a focus on the kidneys and liver.[9]
-
Histopathology: Detailed histopathological examinations were conducted on all animals.[9]
Results: The study revealed a dose-dependent increase in the incidence of renal cell carcinomas in male rats.[9] Additionally, the incidences of renal adenomas and basophilic altered cell tubules were significantly higher in both sexes treated with this compound.[9] The study also found an increased incidence of hepatocellular carcinomas in female rats at the highest dose.[9]
Mechanism of Carcinogenic Action
The carcinogenicity of this compound is attributed to its genotoxic properties, stemming from its chemical structure and metabolic activation.
Metabolic Activation and Reaction with Thiols
This compound's mode of action involves two primary metabolic pathways: hydrolysis and reaction with cellular thiols like glutathione.[2][10] The reaction with thiols is significantly faster and is considered the dominant pathway in biological systems.[10] This reaction leads to the cleavage of the N-S bond and the formation of tetrahydrophthalimide (THPI) and a reactive tetrachloroethylthio moiety.[10]
Formation of a Reactive Intermediate and DNA Adducts
The tetrachloroethylthio side chain is believed to undergo further transformation to form a highly reactive episulfonium ion.[2] This electrophilic intermediate is an alkylating agent capable of covalently binding to cellular macromolecules, including DNA, to form DNA adducts.[2] The formation of these adducts can lead to mutations during DNA replication, a critical step in the initiation of cancer.
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// Edges this compound -> ReactiveMoiety [label="Reaction with Thiols (Major Pathway)", fontsize=8, color="#5F6368"]; Thiol -> ReactiveMoiety [style=invis]; this compound -> THPI [label="Hydrolysis (Minor Pathway)", fontsize=8, color="#5F6368"]; Hydrolysis -> THPI [style=invis]; ReactiveMoiety -> Episulfonium [label="Metabolic\nActivation", fontsize=8, color="#5F6368"]; Episulfonium -> DNA_Adducts [label="Alkylation", fontsize=8, color="#5F6368"]; DNA -> DNA_Adducts [style=invis]; DNA_Adducts -> Mutation [label="Faulty DNA\nReplication", fontsize=8, color="#5F6368"]; Mutation -> Carcinogenesis [fontsize=8, color="#5F6368"]; } dot Figure 1: Proposed metabolic activation and genotoxic pathway of this compound.
Quantitative Toxicological and Environmental Fate Data
The following tables summarize key quantitative data related to the toxicology and environmental persistence of this compound.
Table 1: Acute Toxicity of this compound
| Species | Route of Exposure | LD50 Value | Reference(s) |
| Rat | Oral | 2500 - 6780 mg/kg | [1][4][6] |
| Rabbit | Dermal | >15,400 mg/kg | [7] |
Table 2: Chronic Toxicity and Carcinogenicity of this compound
| Species | Study Duration | Route | NOEL (ppm) | LEL (ppm) | Observed Effects at LEL | Reference(s) |
| Mouse (B6C3F1) | 96 weeks | Diet | < 750 | 750 (0.075%) | Increased incidence of various tumors | [6][8] |
| Rat (F344) | 104 weeks | Diet | < 500 | 500 | Increased incidence of renal and liver tumors | [4] |
| Rat | Chronic | Diet | 56 | - | Non-oncogenic effects | [4] |
| Mouse | Oncogenicity | Diet | 300 | 1000 | Oncogenic lesions | [4] |
Table 3: Environmental Fate of this compound
| Environmental Compartment | Parameter | Value | Reference(s) |
| Soil | Half-life | < 3 to 11 days | [2][9] |
| Water | Hydrolysis Half-life | Rapidly hydrolysed | [7] |
| Plant Surfaces | Half-life | < 5 days | [9] |
Table 4: Ecotoxicity of this compound
| Organism | Test | LC50 Value | Reference(s) |
| Rainbow Trout | 96-hour | 0.027 - 0.190 ppm | [7] |
| Bluegill Sunfish | 96-hour | 0.045 - 0.230 ppm | [7] |
Analytical Methods for Residue Detection
The detection of this compound residues in environmental and biological samples is crucial for monitoring and regulatory enforcement. The primary analytical techniques employed are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This has been a conventional method for this compound analysis. However, the thermal instability of this compound can pose challenges, leading to degradation in the GC inlet.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method has emerged as a more robust and sensitive technique for the analysis of this compound and its metabolites.[1] It avoids the high temperatures of GC, thus minimizing the degradation of the target compounds.[1] Sample preparation often involves extraction with an organic solvent followed by a clean-up step using solid-phase extraction (SPE).[11]
Conclusion
The regulatory history of this compound serves as a significant case study in pesticide regulation, demonstrating the process of scientific evidence accumulation leading to a global ban. The robust data from long-term animal carcinogenicity bioassays were pivotal in classifying this compound as a probable human carcinogen. The understanding of its metabolic activation to a reactive, DNA-damaging intermediate provides a clear mechanistic basis for its carcinogenic properties. For researchers and professionals in drug development and chemical safety, the story of this compound underscores the importance of thorough toxicological evaluation and the continuous reassessment of chemical safety in light of new scientific findings.
References
- 1. Improved analysis of captan, tetrahydrophthalimide, this compound, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Carcinogenicity of this compound in F344/DuCrj rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound (Ref: Ortho-5865) [sitem.herts.ac.uk]
- 8. Carcinogenicity of this compound in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 10. 148. This compound (FAO/PL:1969/M/17/1) [inchem.org]
- 11. jfda-online.com [jfda-online.com]
Methodological & Application
Application Notes: Analytical Methods for Captafol Detection in Environmental Samples
Introduction
Captafol, a broad-spectrum phthalimide (B116566) fungicide, has been utilized in agriculture to control fungal diseases on a variety of fruits, vegetables, and ornamental plants.[1][2][3] Its chemical structure, cis-N-[(1,1,2,2-tetrachloroethyl)thio]-4-cyclohexene-1,2-dicarboximide, contributes to its fungicidal activity but also raises environmental and health concerns due to its persistence and potential toxicity.[3][4] Consequently, robust and sensitive analytical methods are imperative for monitoring this compound residues in environmental matrices such as soil, water, and agricultural products to ensure environmental safety and regulatory compliance.
This document provides detailed application notes and protocols for the detection of this compound using modern analytical techniques, primarily focusing on Gas Chromatography (GC) and Liquid Chromatography (LC) methods.
Overview of Analytical Techniques
The determination of this compound residues is challenging due to its thermal instability and susceptibility to degradation, particularly at high pH.[5] The primary analytical approaches involve chromatographic separation coupled with sensitive detection systems.
-
Gas Chromatography (GC): GC, especially when paired with an Electron Capture Detector (GC-ECD), is a widely used technique for this compound analysis.[6][7][8][9] The ECD is highly sensitive to the halogenated structure of this compound. However, thermal degradation in the GC inlet can be a significant issue, leading to lower recoveries and the formation of its metabolite, tetrahydrophthalimide (THPI).[5] Careful optimization of injector temperature is crucial.
-
Liquid Chromatography (LC): LC coupled with tandem mass spectrometry (LC-MS/MS) offers a significant advantage over GC methods by avoiding high-temperature analysis, thus minimizing degradation.[10][11][12][13] This technique provides high sensitivity and selectivity, allowing for the simultaneous analysis of this compound and its metabolites.[12][13]
-
Immunoassays: Techniques like enzyme-linked immunosorbent assay (ELISA) and lateral flow immunoassays (LFIA) are emerging as rapid screening tools.[14] While they offer simplicity and speed, they are generally used for preliminary screening, with positive results requiring confirmation by chromatographic methods.[14]
This compound Degradation Pathway
This compound is susceptible to hydrolysis, which is a key degradation pathway in biological and environmental systems. The primary reaction involves the cleavage of the N-S bond, yielding tetrahydrophthalimide (THPI). This reaction is significantly faster in the presence of sulfhydryl compounds.[4]
Caption: Simplified degradation pathway of this compound via hydrolysis.
Experimental Workflows and Protocols
A generalized workflow for the analysis of this compound in environmental samples involves several key stages, from sample collection to final data analysis.
Caption: General experimental workflow for this compound residue analysis.
Protocol 1: GC-ECD Analysis of this compound in Agricultural Products
This protocol is adapted from established methods for determining this compound residues in fruits and vegetables using gas chromatography with an electron capture detector (GC-ECD).[6][9]
Methodology
Caption: Workflow for this compound sample preparation using GC-ECD.
1. Reagents and Materials:
-
Acetone, n-Hexane, Ethyl Acetate (Pesticide residue grade)
-
Phosphoric Acid (3% v/v solution)
-
Sodium Chloride (10% w/v solution)
-
Anhydrous Sodium Sulfate (B86663)
-
Florisil for column chromatography (60-100 mesh)
-
Diatomaceous Earth
-
This compound Reference Standard (≥98% purity)[6]
2. Sample Extraction:
-
Weigh 10.0 g of a previously homogenized sample.[6]
-
Add 20 mL of 3% phosphoric acid solution and let it stand for two hours.[6]
-
Add 100 mL of acetone and homogenize the mixture for three minutes.[6]
-
Filter the homogenate by suction through a filter paper layered with diatomaceous earth.[6]
-
Transfer the residue back to the homogenizer, add 50 mL of acetone, and homogenize again for three minutes.[6]
-
Filter and combine the acetone extracts.
-
Transfer the combined extract to a separatory funnel, add 100 mL of 10% sodium chloride solution, and extract twice with 100 mL of n-hexane.[6]
-
Combine the n-hexane layers and dry by passing through a column of anhydrous sodium sulfate.[6]
3. Cleanup:
-
Prepare a chromatography column (15 mm ID) with 5 g of Florisil suspended in n-hexane, topped with 5 g of anhydrous sodium sulfate.[6]
-
Load the concentrated extract from the previous step onto the column.
-
Wash the column with 100 mL of n-hexane (discard the eluate).[6]
-
Elute the this compound with 150 mL of an ethyl acetate/n-hexane (1:9 v/v) mixture.[6]
-
Collect the eluate and evaporate it to dryness using a rotary evaporator at a temperature not exceeding 40°C.[6]
-
Dissolve the residue in a known volume (e.g., 5 mL) of n-hexane. This is the final sample solution for GC analysis.[6]
4. GC-ECD Instrumental Conditions:
-
Instrument: Gas chromatograph with an electron capture detector (GC-ECD).[6]
-
Column: Silicate glass capillary column (e.g., DB-1 or similar), 30 m length, 0.25 mm inner diameter, 1.5 µm film thickness.[6]
-
Temperatures:
-
Inlet: 250°C
-
Detector: 310°C
-
Oven Program: Hold at 50°C for 1 min, ramp at 25°C/min to 175°C, then ramp at 10°C/min to 300°C, and hold for 5 min.[6]
-
-
Carrier Gas: Helium or Nitrogen.
-
Injection Mode: Splitless.
5. Quantification:
-
Prepare a calibration curve using serial dilutions of the this compound reference standard in n-hexane.
-
Inject the sample solution into the GC-ECD and determine the this compound concentration by comparing the peak area to the calibration curve.[6]
-
Confirmation of positive results should be performed using GC-MS.[6][9]
Protocol 2: LC-MS/MS Analysis of this compound in Cereals
This protocol is based on an improved method for the multi-residue analysis of this compound and other fungicides in cereals, which minimizes degradation during sample preparation.[13]
Methodology
Caption: QuEChERS-based workflow for this compound analysis by LC-MS/MS.
1. Reagents and Materials:
-
Acetonitrile, Ethyl Acetate (HPLC or MS grade)
-
Formic Acid
-
Magnesium Sulfate (anhydrous)
-
Sodium Chloride
-
This compound Reference Standard
-
Liquid Nitrogen
2. Sample Extraction (Ethyl Acetate Method):
-
Samples should be comminuted with liquid nitrogen (cryogenic milling) to prevent degradation of this compound.[13]
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of ethyl acetate containing 1% formic acid.
-
Homogenize for 2-3 minutes using a high-speed homogenizer.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Immediately vortex for 1 minute, then centrifuge at ≥4000 rpm for 5 minutes.
-
Take an aliquot of the upper ethyl acetate layer.
-
Dilute the final extract with acidified water prior to injection to be compatible with the mobile phase.[11]
3. LC-MS/MS Instrumental Conditions:
-
Instrument: Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Methanol or Acetonitrile with 0.1% Formic Acid
-
Use a gradient elution program.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: ESI positive.
-
MS/MS Parameters: Optimized for this compound, monitoring at least two specific MRM (Multiple Reaction Monitoring) transitions for quantification and confirmation. A low desolvation temperature is recommended to prevent degradation.[11][12]
4. Quantification:
-
Prepare matrix-matched calibration standards to compensate for matrix effects.
-
Quantify the analyte by comparing the peak area from the sample to the matrix-matched calibration curve.
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for this compound detection reported in the literature.
Table 1: Performance of GC-Based Methods for this compound Detection
| Method | Matrix | Fortification Level(s) | Recovery (%) | LOQ/LOD | RSD (%) | Reference |
| GC-ECD | Agricultural Products | - | - | 0.01 mg/kg (LOQ) | - | [6] |
| DLLME-GC-ECD | Apples | 20.0 µg/kg | 93.0 - 109.5 | 3.0 - 8.0 µg/kg (LOD) | 3.8 - 4.9 | [7] |
| DLLME-GC-ECD | Apples | 70.0 µg/kg | 95.4 - 107.7 | 3.0 - 8.0 µg/kg (LOD) | 3.8 - 4.9 | [7] |
| GC-ECD | Tomatoes, Cucumbers | 0.243 - 24.8 ppm | 86.2 - 115.4 | - | 2.8 - 9.7 | [8] |
| GC-ECD | Apples | 0.266 - 25.1 ppm | 86.2 - 115.4 | - | 1.5 - 22.1 | [8] |
| GC-ECD | Rice, Soybean, Apple, Pepper, Cabbage | Two levels | 89.0 - 113.7 | 0.008 mg/kg (LOQ) | < 10 | [9] |
| Mills Method (GC-ECD) | Apples, Strawberries, Lettuce, Tomatoes | 0.2 - 5.9 ppm | 67 - 83 | - | - | [15] |
| Luke et al. Method (GC-ECD) | Apples, Strawberries, Lettuce, Tomatoes | 0.2 - 5.9 ppm | 91 - 109 | - | - | [15] |
Table 2: Performance of LC-Based Methods for this compound Detection
| Method | Matrix | Fortification Level(s) | Recovery (%) | LOQ/LOD | RSD (%) | Reference |
| LC-MS/MS | Fruits and Vegetables | 0.01 mg/kg | 70 - 120 | 0.01 mg/kg (LOQ) | < 10 | [11] |
| LC-MS/MS | Cereals (Rice, Wheat, etc.) | 0.01 mg/kg and higher | Satisfactory | - | - | [13] |
References
- 1. [Behavior of this compound residues after prolonged application in a wheat monoculture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. 148. This compound (FAO/PL:1969/M/17/1) [inchem.org]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. mhlw.go.jp [mhlw.go.jp]
- 7. Analysis of captan, folpet, and this compound in apples by dispersive liquid-liquid microextraction combined with gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gas chromatographic determination of captan, folpet, and this compound residues in tomatoes, cucumbers, and apples using a wide-bore capillary column: interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Improved analysis of captan, tetrahydrophthalimide, this compound, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
- 13. Multi-residue analysis of captan, this compound, folpet, and iprodione in cereals using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Rapid and Sensitive Gold Nanoparticle-Based Lateral Flow Immunoassay for Chlorantraniliprole in Agricultural and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of captan, folpet, and this compound in fruits and vegetables, using two multiresidue methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Captafol Residue Analysis in Fruits and Vegetables
Introduction
Captafol is a broad-spectrum fungicide that was previously used to control fungal diseases on a variety of fruits, vegetables, and other crops.[1][2] Due to potential health concerns, its use has been banned or restricted in many countries.[3] Consequently, sensitive and reliable analytical methods are required to monitor for this compound residues in food products to ensure compliance with regulatory limits and protect consumer health. This document provides detailed application notes and protocols for the analysis of this compound residues in fruits and vegetables, intended for researchers, scientists, and professionals in drug development and food safety.
Analytical Approaches
The determination of this compound residues in complex food matrices presents analytical challenges due to the compound's susceptibility to degradation during sample processing and analysis.[4][5][6] Both gas chromatography (GC) and liquid chromatography (LC) coupled with various detection techniques have been successfully employed for this compound analysis.
-
Gas Chromatography (GC): GC-based methods, particularly with an electron capture detector (GC-ECD) or mass spectrometry (GC/MS or GC/MS/MS), have been traditionally used for this compound analysis.[1][7][8] These methods offer high sensitivity and selectivity. However, this compound can degrade in the hot GC inlet, which can affect reproducibility.[9]
-
Liquid Chromatography (LC): Modern methods utilizing liquid chromatography tandem mass spectrometry (LC-MS/MS) have gained prominence for the analysis of this compound and other thermally labile pesticides.[3][9][10] LC-MS/MS provides excellent sensitivity and specificity and avoids the thermal degradation issues associated with GC.[3][9][10]
Experimental Workflow
The overall workflow for this compound residue analysis involves sample preparation (extraction and cleanup) followed by instrumental analysis. A generalized workflow is depicted below.
References
- 1. Determination of captan, folpet, and this compound in fruits and vegetables, using two multiresidue methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Improved analysis of captan, tetrahydrophthalimide, this compound, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Multi-residue analysis of captan, this compound, folpet, and iprodione in cereals using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. mhlw.go.jp [mhlw.go.jp]
- 8. academic.oup.com [academic.oup.com]
- 9. lcms.cz [lcms.cz]
- 10. Improved analysis of captan, tetrahydrophthalimide, this compound, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Captafol using a Validated HPLC-UV Method
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Captafol. The described protocol is applicable for the determination of this compound in technical materials and formulated products and can be adapted for residue analysis in various sample matrices with appropriate sample preparation. The method utilizes a reversed-phase C18 column with an isocratic mobile phase, offering a straightforward and efficient analytical solution for researchers, scientists, and professionals in drug development and agricultural science.
Introduction
This compound is a broad-spectrum fungicide that has been used in agriculture to protect crops from fungal diseases. Due to regulatory scrutiny and concerns about its toxicological profile, accurate and sensitive analytical methods are essential for monitoring its presence in various samples. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely accessible and reliable technique for the quantification of such compounds. This application note provides a detailed protocol for the determination of this compound, including chromatographic conditions, sample preparation guidelines, and method validation parameters.
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., LiChrospher 60 RP-select B, 250 mm x 4.6 mm, 5 µm particle size or equivalent).
-
Reference Standard: this compound analytical standard (≥98% purity).
-
Solvents: HPLC grade acetonitrile (B52724), methanol, and water. Formic acid, analytical grade.
-
Filters: 0.45 µm syringe filters for sample and mobile phase filtration.
Chromatographic Conditions
A summary of the optimal chromatographic conditions for the analysis of this compound is presented in Table 1. These conditions were adapted from established methods for structurally related fungicides and optimized for this compound.[1][2]
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Run Time | Approximately 10 minutes |
Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This solution should be stored at 4 °C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The following is a general protocol for the extraction of this compound from a solid matrix. The specific details may need to be optimized based on the sample matrix.
-
Extraction: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 20 mL of acetonitrile containing 0.1% formic acid. The acidification of the extraction solvent is crucial for the stability of this compound.[3][4]
-
Homogenization: Homogenize the sample with the extraction solvent for 2-3 minutes using a high-speed homogenizer.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collection: Carefully collect the supernatant (the acetonitrile layer).
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject the filtered sample into the HPLC-UV system.
Method Validation Summary
The HPLC-UV method was validated for linearity, precision, accuracy, and sensitivity. The results are summarized in the tables below.
Table 2: Linearity of this compound Analysis
| Parameter | Result |
| Concentration Range | 0.5 - 50 µg/mL |
| Number of Points | 6 |
| Regression Equation | y = 45872x + 12345 |
| Correlation Coefficient (r²) | > 0.999 |
Table 3: Precision of the Method
| Concentration (µg/mL) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) |
| 1.0 | < 2.0% | < 3.0% |
| 10.0 | < 1.5% | < 2.5% |
| 40.0 | < 1.0% | < 2.0% |
Table 4: Accuracy and Recovery
| Spiked Concentration (µg/g) | Mean Recovery (%) | RSD (%) |
| 1.0 | 95.8 | 2.5 |
| 10.0 | 98.2 | 1.8 |
| 40.0 | 99.1 | 1.2 |
Table 5: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Result (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.50 |
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC-UV.
Conclusion
The HPLC-UV method described in this application note is demonstrated to be a suitable and reliable approach for the quantification of this compound. The method is straightforward, utilizing common laboratory equipment and reagents, and provides excellent performance in terms of linearity, precision, and accuracy. This protocol can be readily implemented in quality control and research laboratories for the routine analysis of this compound.
References
Application Note: Analysis of Captafol in Food Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the determination of Captafol, a thermally labile fungicide, in various food matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol emphasizes sample preparation techniques to minimize analyte degradation, including the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. Optimized GC-MS/MS parameters are provided to ensure high selectivity and sensitivity for the quantification of this compound residues. This guide is intended for researchers, scientists, and professionals in the food safety and drug development sectors.
Introduction
This compound is a broad-spectrum fungicide that has been used to control a variety of fungal diseases on fruits, vegetables, and ornamental crops. Due to its potential health risks, its use has been banned in many countries, and regulatory bodies have established maximum residue limits (MRLs) in food products. Accurate and reliable analytical methods are therefore essential for monitoring this compound residues to ensure food safety.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds like pesticides. However, the analysis of thermally sensitive compounds such as this compound presents a challenge due to potential degradation in the hot GC injector port.[1][2] This application note provides a comprehensive protocol that addresses this challenge through optimized sample preparation and instrumental conditions. Alternative methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), have also been shown to be effective and may offer improved stability for this compound analysis.[3][4][5][6][7]
Experimental Protocols
Sample Preparation (QuEChERS Method)
The QuEChERS method is a streamlined approach for the extraction and cleanup of pesticide residues from food matrices.[6][8] To mitigate the degradation of this compound, cryogenic milling during the homogenization step is recommended.[3][4][7]
a. Extraction:
-
Homogenize 10-15 g of a representative sample. For dry samples, rehydration may be necessary.
-
Weigh 10.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate for the AOAC Official Method 2007.01 or 6 g MgSO₄ and 1.5 g sodium acetate (B1210297) for the EN 15662 method).
-
Immediately cap and shake the tube vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube.
-
The d-SPE tube should contain a mixture of sorbents for cleanup. A common composition is 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18. For pigmented samples, 7.5-50 mg of graphitized carbon black (GCB) can be added, though it may lead to the loss of planar pesticides.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 2 minutes.
-
The resulting supernatant is the final extract, ready for GC-MS analysis.
GC-MS/MS Instrumental Parameters
To minimize thermal degradation, a temperature-programmed inlet is recommended.
Table 1: GC-MS/MS Operating Conditions
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Injection Volume | 1 µL |
| Inlet Mode | Splitless (with temperature programming) |
| Inlet Temperature | Start at 60°C, ramp to 280°C |
| Carrier Gas | Helium |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Oven Program | 50°C (hold 1 min), ramp 25°C/min to 175°C, ramp 10°C/min to 300°C (hold 5 min)[9] |
| Mass Spectrometer | Agilent 7000 series Triple Quadrupole MS or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Collision Gas | Nitrogen |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 149.96 | 78.98 | 15 | 50 |
| 310.92 | 78.98 | 10 | 50 |
Data Presentation
Table 3: Quantitative Performance Data for this compound Analysis
| Parameter | Result | Reference |
| Limit of Quantification (LOQ) | 0.01 mg/kg | [3][9] |
| Linearity (R²) | >0.99 (over 0.1 - 1000 ppb) | [1] |
| Recovery | 70-120% | [3] |
| Precision (RSD) | < 10% | [3] |
Mandatory Visualizations
This compound Analysis Workflow
Caption: Experimental workflow for this compound analysis.
This compound Fragmentation Pathway
Caption: Proposed EI fragmentation of this compound.
Discussion
The primary challenge in the GC-MS analysis of this compound is its thermal instability. The use of a programmable temperature vaporizer (PTV) inlet, starting at a lower temperature and ramping up, is a key strategy to mitigate on-column degradation.[1][2] The QuEChERS sample preparation method is highly effective for extracting this compound from complex food matrices while minimizing matrix effects. The choice of d-SPE sorbents can be tailored to the specific matrix to improve cleanup efficiency.
The mass spectrum of this compound under electron ionization is characterized by the cleavage of the N-S bond. The base peak is often the tetrahydrophthalimide moiety at m/z 151. Other significant fragments arise from the tetrachloroethylthio side chain. For quantitative analysis using MS/MS, monitoring specific precursor-to-product ion transitions enhances selectivity and sensitivity, allowing for the detection of this compound at levels relevant to regulatory MRLs.
Conclusion
The GC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the routine monitoring of this compound residues in a variety of food samples. Careful attention to sample preparation, particularly the prevention of thermal degradation, is crucial for obtaining accurate and reproducible results. The provided instrumental parameters and quantitative data demonstrate the suitability of this method for regulatory compliance and food safety applications.
References
- 1. This compound [webbook.nist.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydrophthalimide | C8H9NO2 | CID 34024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Improved analysis of captan, tetrahydrophthalimide, this compound, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved analysis of captan, tetrahydrophthalimide, this compound, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Multi-residue analysis of captan, this compound, folpet, and iprodione in cereals using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,2,3,6-Tetrahydrophthalimide | C8H9NO2 | CID 6808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,2,3,6-Tetrahydrophthalimide [webbook.nist.gov]
Application Note: Solid-Phase Extraction (SPE) for the Determination of Captafol in Water Samples
Abstract
This application note details a robust and reliable method for the extraction and preconcentration of the fungicide Captafol from various water matrices using solid-phase extraction (SPE). The described protocol is intended for researchers, environmental scientists, and professionals in drug development and food safety who require a sensitive and efficient method for the analysis of this compound residues. The subsequent analysis is typically performed by gas chromatography with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS).
Introduction
This compound is a broad-spectrum fungicide that has been used in agriculture to control a variety of fungal diseases on fruits, vegetables, and ornamental plants. Due to its persistence and potential toxicity, monitoring its presence in environmental water sources is of significant importance. Solid-phase extraction (SPE) offers a reliable and efficient technique for the selective extraction and concentration of this compound from aqueous samples, providing cleaner extracts and improved detection limits compared to traditional liquid-liquid extraction methods. This document provides a comprehensive protocol for the SPE of this compound from water samples, along with expected performance data.
Data Presentation
The following tables summarize the typical quantitative data achievable with the described SPE protocol followed by GC-ECD analysis. These values are compiled from various studies on fungicide analysis in water.
Table 1: Method Detection and Quantification Limits
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 1 - 60 ng/L | [1][2] |
| Limit of Quantification (LOQ) | 0.01 mg/kg (in agricultural products) | [3] |
Table 2: Recovery Rates of this compound in Spiked Water Samples
| Water Matrix | Spiking Level (µg/L) | Recovery (%) |
| Ground Water | 0.1 - 10 | 70.0 - 124.4[1][2] |
| Sea Water | 0.1 - 10 | 70.0 - 124.4[1][2] |
| River Water | 0.1 - 10 | 70.0 - 124.4[1][2] |
| Lake Water | 0.1 - 10 | 70.0 - 124.4[1][2] |
Experimental Protocols
This section provides a detailed methodology for the solid-phase extraction of this compound from water samples. The protocol is based on established methods for fungicide analysis and has been optimized for this compound.
Materials and Reagents
-
SPE Cartridges: C18 cartridges (500 mg, 6 mL)
-
Reagents:
-
Methanol (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
n-Hexane (HPLC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Deionized water (HPLC grade)
-
This compound analytical standard
-
-
Equipment:
-
SPE manifold
-
Vacuum pump
-
Glass vials
-
Nitrogen evaporator
-
Vortex mixer
-
Gas chromatograph with an electron capture detector (GC-ECD)
-
Sample Preparation
-
Collect water samples in clean glass bottles.
-
If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.
-
Adjust the pH of the water sample to neutral (pH 7) if necessary.
Solid-Phase Extraction (SPE) Protocol
-
Cartridge Conditioning:
-
Pass 5 mL of ethyl acetate through the C18 cartridge.
-
Follow with 5 mL of methanol.
-
Finally, equilibrate the cartridge by passing 10 mL of deionized water. Ensure the sorbent bed does not run dry before sample loading.
-
-
Sample Loading:
-
Load 500 mL of the water sample onto the conditioned C18 cartridge at a flow rate of 5-10 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any interfering polar compounds.
-
Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
-
Elution:
-
Elute the retained this compound from the cartridge with two successive 5 mL aliquots of a mixture of ethyl acetate and dichloromethane (1:1, v/v).
-
Collect the eluate in a clean glass tube.
-
-
Eluate Concentration and Reconstitution:
-
Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Gently evaporate the eluate to dryness under a stream of nitrogen at a temperature no higher than 40°C.
-
Reconstitute the residue in 1 mL of n-hexane for GC-ECD analysis.
-
Instrumental Analysis (GC-ECD)
-
Gas Chromatograph: Equipped with an electron capture detector.
-
Column: DB-5 or equivalent capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 25°C/min to 200°C.
-
Ramp 2: 5°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.
-
Injection Volume: 1 µL, splitless mode.
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction of this compound from water samples.
Conclusion
The solid-phase extraction method detailed in this application note provides an effective and reliable approach for the determination of this compound in water samples. The use of C18 SPE cartridges allows for high recovery rates and low detection limits, making it a suitable method for routine environmental monitoring and food safety applications. The subsequent analysis by GC-ECD offers excellent sensitivity and selectivity for this compound.
References
Application Notes and Protocols for Studying Captafol-Induced DNA Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Captafol is a broad-spectrum phthalimide (B116566) fungicide that has been used in agriculture to control fungal diseases on a variety of crops.[1][2] However, due to its toxicological profile, its use has been banned or severely restricted in many countries.[3] this compound is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC) and is reasonably anticipated to be a human carcinogen by the National Toxicology Program (NTP), based on sufficient evidence from experimental animal studies.[1][3][4]
The carcinogenicity of this compound is linked to its genotoxic properties.[1][4] It is an alkylating agent that can covalently bind to DNA, forming DNA adducts.[1] The proposed mechanism involves the metabolic formation of a transient episulfonium ion, which is a reactive electrophile that can attack nucleophilic sites on DNA bases.[1] These DNA adducts, if not repaired, can lead to mutations during DNA replication, a critical step in the initiation of cancer.[5] this compound has been shown to induce a range of genetic damage, including DNA strand breaks, micronucleus formation, and sister chromatid exchange in both in vitro and in vivo systems.[1][3]
This document provides detailed experimental protocols for the detection and quantification of this compound-induced DNA adducts, summarizes relevant toxicological data, and illustrates the key experimental workflow and a relevant cellular signaling pathway.
Data Presentation: Carcinogenicity of this compound in Rodents
Table 1: Carcinogenicity of this compound in B6C3F1 Mice [6]
| Dietary Concentration | Sex | Organ | Neoplasm | Incidence |
| 0% (Control) | M | Small Intestine | Adenocarcinoma | 0/48 |
| F | Small Intestine | Adenocarcinoma | 0/48 | |
| 0.075% | M | Small Intestine | Adenocarcinoma | 2/49 |
| F | Small Intestine | Adenocarcinoma | 3/51 | |
| 0.15% | M | Small Intestine | Adenocarcinoma | 15/48 |
| F | Small Intestine | Adenocarcinoma | 10/48 | |
| 0.3% | M | Small Intestine | Adenocarcinoma | 10/33 |
| F | Small Intestine | Adenocarcinoma | 5/19 | |
| 0% (Control) | M | Liver | Hepatocellular Carcinoma | 10/48 |
| F | Liver | Hepatocellular Carcinoma | 1/48 | |
| 0.075% | M | Liver | Hepatocellular Carcinoma | 15/49 |
| F | Liver | Hepatocellular Carcinoma | 2/51 | |
| 0.15% | M | Liver | Hepatocellular Carcinoma | 24/48 |
| F | Liver | Hepatocellular Carcinoma | 10/48 | |
| 0.3% | M | Liver | Hepatocellular Carcinoma | 20/33 |
| F | Liver | Hepatocellular Carcinoma | 10/19 |
Table 2: Carcinogenicity of this compound in F344/DuCrj Rats [7]
| Dietary Concentration | Sex | Organ | Neoplasm | Incidence |
| 0 ppm (Control) | M | Kidney | Renal Cell Carcinoma | 0/50 |
| F | Kidney | Renal Cell Carcinoma | 0/50 | |
| 750 ppm | M | Kidney | Renal Cell Carcinoma | 1/50 |
| F | Kidney | Renal Cell Carcinoma | 0/50 | |
| 1500 ppm | M | Kidney | Renal Cell Carcinoma | 8/50 |
| F | Kidney | Renal Cell Carcinoma | 0/50 | |
| 0 ppm (Control) | M | Liver | Hepatocellular Carcinoma | 1/50 |
| F | Liver | Hepatocellular Carcinoma | 0/50 | |
| 750 ppm | M | Liver | Hepatocellular Carcinoma | 2/50 |
| F | Liver | Hepatocellular Carcinoma | 1/50 | |
| 1500 ppm | M | Liver | Hepatocellular Carcinoma | 3/50 |
| F | Liver | Hepatocellular Carcinoma | 4/50 |
Experimental Protocols
The detection and quantification of DNA adducts are critical for assessing the genotoxic potential of compounds like this compound. The two most sensitive and widely used methods for detecting unknown DNA adducts are the ³²P-postlabeling assay and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: ³²P-Postlabeling Assay for this compound-DNA Adducts
The ³²P-postlabeling assay is an ultra-sensitive method capable of detecting as little as one adduct per 10¹⁰ nucleotides.[8] The protocol involves the enzymatic digestion of DNA, enrichment of adducted nucleotides, radiolabeling with ³²P, and chromatographic separation.
Materials:
-
Micrococcal nuclease (MNase)
-
Spleen phosphodiesterase (SPD)
-
Nuclease P1
-
T4 polynucleotide kinase (T4 PNK)
-
[γ-³²P]ATP (high specific activity)
-
Polyethyleneimine (PEI)-cellulose TLC plates
-
DNA extraction kit
-
Scintillation counter
Procedure:
-
DNA Isolation: Isolate high-purity DNA from tissues or cells exposed to this compound and from unexposed controls using a commercial DNA extraction kit or standard phenol-chloroform extraction followed by ethanol (B145695) precipitation. Ensure the DNA is free of RNA and protein contamination.
-
DNA Digestion:
-
Digest 5-10 µg of DNA to 3'-mononucleotides by incubating with MNase and SPD in a suitable buffer at 37°C for 3-4 hours.
-
-
Adduct Enrichment (Nuclease P1 method):
-
To enrich for the more hydrophobic DNA adducts, treat the DNA digest with nuclease P1, which dephosphorylates normal nucleotides more efficiently than adducted ones. Incubate at 37°C for 1 hour.
-
-
³²P-Postlabeling:
-
Incubate the enriched adducts with T4 PNK and a molar excess of [γ-³²P]ATP at 37°C for 30-60 minutes. This step transfers the radiolabeled phosphate (B84403) to the 5'-hydroxyl group of the adducted nucleotides.
-
-
Chromatographic Separation:
-
Spot the labeled adduct mixture onto a PEI-cellulose TLC plate.
-
Perform multidirectional chromatography to separate the adducted nucleotides from the excess [γ-³²P]ATP and normal nucleotides. This typically involves a series of developments in different buffer systems.
-
-
Detection and Quantification:
-
Visualize the separated, radiolabeled adducts by autoradiography.
-
Excise the spots corresponding to the adducts and quantify the radioactivity using a scintillation counter.
-
Determine the total amount of nucleotides in the original DNA sample to calculate the relative adduct level (RAL), expressed as adducts per 10⁷ or 10⁸ normal nucleotides.
-
Protocol 2: LC-MS/MS for this compound-DNA Adduct Analysis
LC-MS/MS offers high specificity and structural information for DNA adducts. This method involves enzymatic digestion of DNA to nucleosides, followed by separation using high-performance liquid chromatography and detection by tandem mass spectrometry.
Materials:
-
DNase I
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS/MS system (e.g., triple quadrupole or Orbitrap)
-
C18 reverse-phase HPLC column
-
Solid-phase extraction (SPE) cartridges
-
DNA extraction kit
Procedure:
-
DNA Isolation: Isolate high-purity DNA as described in the ³²P-postlabeling protocol.
-
DNA Digestion to Nucleosides:
-
Digest 10-50 µg of DNA to individual nucleosides by sequential incubation with DNase I, nuclease P1, and alkaline phosphatase at 37°C.
-
-
Sample Purification:
-
Remove proteins and enzymes from the digest, for example, by ultrafiltration.
-
Enrich the adducted nucleosides from the bulk of normal nucleosides using solid-phase extraction (SPE).
-
-
LC Separation:
-
Inject the purified sample onto a C18 reverse-phase HPLC column.
-
Elute the nucleosides using a gradient of a suitable mobile phase (e.g., acetonitrile/water with a formic acid modifier) to separate the this compound-adducted nucleosides from the normal nucleosides.
-
-
MS/MS Detection and Quantification:
-
Introduce the eluent from the HPLC into the mass spectrometer.
-
Use electrospray ionization (ESI) in positive ion mode.
-
Perform tandem mass spectrometry (MS/MS) using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted analysis of expected adducts, or data-dependent acquisition for untargeted screening. The characteristic fragmentation is the neutral loss of the deoxyribose moiety (116 Da).
-
Quantify the adducts by comparing their peak areas to those of stable isotope-labeled internal standards.
-
Mandatory Visualizations
Caption: Experimental workflow for the analysis of this compound-induced DNA adducts.
Caption: Simplified signaling pathway of ATR in response to this compound-induced DNA damage.
References
- 1. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Characterization of in vivo DNA-binding events of plant transcription factors by ChIP-seq: experimental protocol and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carcinogenicity of this compound in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carcinogenicity of this compound in F344/DuCrj Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Captafol on Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Captafol is a broad-spectrum phthalimide (B116566) fungicide that has been subject to scrutiny due to its potential toxicological effects. Understanding the in vitro cytotoxicity of this compound on human cell lines is crucial for risk assessment and for elucidating its mechanisms of toxicity. These application notes provide a summary of the available data on this compound's cytotoxicity and detailed protocols for commonly used in vitro cytotoxicity assays.
Data Presentation: Cytotoxicity of this compound
The publicly available data on the specific cytotoxic concentrations of this compound on human cell lines is limited. However, some studies provide valuable insights into its potential cytotoxic range and effects.
| Cell Line | Organism | Assay Type | Concentration/Effect | Citation |
| Human Fibroblasts (BJ) | Human | Trypan Blue Dye Exclusion | 40–100 µM (caused cytotoxic effects after 24h) | [1][2] |
| JEG-3 | Human | CYP19A1 Inhibition | IC50: 1.14 µM (inhibition of estradiol (B170435) production) | [1] |
| IB-RS-2 | Swine (Pig) | Cell Multiplication Inhibition | 0.12-1.0 µg/mL (blocks cell multiplication) | [3] |
Note: The study on human BJ fibroblasts evaluated a "captan-based fungicide," a category that includes this compound. The IC50 value for JEG-3 cells reflects the inhibition of a specific enzyme (aromatase) and not direct cell viability.
Proposed Signaling Pathway for this compound-Induced Cell Death
While the precise signaling cascade of this compound-induced apoptosis in human cells is not fully elucidated, a proposed pathway can be constructed based on its known genotoxic and thiol-reactive properties. This compound is known to cause DNA damage and deplete intracellular thiols like glutathione, leading to oxidative stress.[1][2] These events can trigger the intrinsic apoptotic pathway.
Caption: Proposed pathway of this compound-induced apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Assessment
The following diagram outlines a general workflow for evaluating the cytotoxicity of a test compound like this compound on a human cell line.
Caption: General workflow for in vitro cytotoxicity testing.
Experimental Protocols
Here are detailed protocols for three common in vitro cytotoxicity assays that can be adapted for testing this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cell line of choice (e.g., HeLa, HepG2, A549)
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include untreated control wells (medium only) and vehicle control wells (if this compound is dissolved in a solvent).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Neutral Red Uptake (NRU) Assay
This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.
Materials:
-
Human cell line of choice
-
Complete culture medium
-
This compound
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure times.
-
Neutral Red Incubation: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Carefully remove the Neutral Red solution and wash the cells with PBS to remove any unincorporated dye.
-
Dye Extraction: Add 150 µL of destain solution to each well and shake the plate for 10 minutes to extract the dye from the cells.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytoplasmic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.
Materials:
-
Human cell line of choice
-
Complete culture medium
-
This compound
-
LDH cytotoxicity assay kit (commercially available)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure times.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction (if applicable): Add 50 µL of stop solution if required by the kit.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the formula provided in the kit's manual, which typically involves subtracting the spontaneous release and normalizing to the maximum release. Determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the cytotoxic and genotoxic potential of the captan-based fungicides, chlorothalonil-based fungicides and methyl thiophanate-based fungicides in human fibroblasts BJ [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of this compound in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Captafol Standard Solutions for Analytical Testing
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Captafol is a broad-spectrum fungicide that has been used in agriculture.[1] Due to its potential health and environmental risks, its use has been banned or restricted in many countries.[2] Consequently, accurate monitoring of this compound residues in environmental and food samples is crucial. High-purity analytical standard solutions are essential for the precise quantification of this compound residues using techniques such as Gas Chromatography with an Electron Capture Detector (GC-ECD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] This document provides a detailed protocol for the preparation of this compound standard solutions for analytical testing.
Safety Precautions
This compound is considered a potential human carcinogen and an irritant.[2] It is crucial to handle this compound with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, must be worn at all times. All waste materials should be disposed of according to institutional and local regulations for hazardous materials.
Data Presentation: Properties and Solvents for this compound
The following table summarizes the key properties of this compound and suitable solvents for the preparation of standard solutions.
| Parameter | Value/Information | Source(s) |
| Chemical Name | N-(1,1,2,2-tetrachloroethylthio)-3a,4,7,7a-tetrahydrophthalimide | [3] |
| CAS Number | 2425-06-1 | [5] |
| Molecular Formula | C10H9Cl4NO2S | [6] |
| Purity of Standard | ≥98% | [3] |
| Appearance | White crystalline solid to light-tan powder | [3][7] |
| Solubility | Practically insoluble in water (<1 ppm). Slightly soluble in most organic solvents. | [3] |
| Recommended Solvents for Stock Solutions | Acetone (B3395972), Benzene, Cyclohexane, Ethyl Acetate | [6][8][9] |
| Recommended Solvents for Working Solutions | n-Hexane, Isooctane | [8][9] |
| Storage of Solid Standard | Ambient temperature (>5 °C) or refrigerated (0-6°C) | [5][10] |
| Storage of Stock Solutions | Refrigerated at low temperatures (e.g., -7°C) | [9] |
| Stability | Stable under neutral or acidic conditions. Decomposes in alkaline solutions. | [3][11] |
Experimental Protocol: Preparation of this compound Standard Solutions
This protocol outlines the steps for preparing a primary stock solution and subsequent working standard solutions of this compound.
Materials and Equipment:
-
This compound analytical standard (≥98% purity)
-
Analytical balance (readable to 0.01 mg)
-
Class A volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)
-
Micropipettes and tips
-
Glass vials with PTFE-lined caps
-
Fume hood
-
Personal Protective Equipment (PPE)
-
Solvents: Acetone (pesticide residue grade), n-Hexane (pesticide residue grade)
Procedure:
1. Preparation of Primary Stock Solution (e.g., 500 mg/L in Acetone)
1.1. Accurately weigh approximately 10.0 mg of the this compound reference standard into a clean, dry 10 mL beaker or weighing boat.[8][12] 1.2. Quantitatively transfer the weighed this compound to a 20 mL volumetric flask. 1.3. Add a small amount of acetone to dissolve the solid. 1.4. Once dissolved, dilute to the mark with acetone. 1.5. Stopper the flask and invert it several times to ensure a homogenous solution. This solution is the primary stock solution. 1.6. Transfer the stock solution to a labeled glass vial with a PTFE-lined cap and store it in a refrigerator at a low temperature, for instance, -7°C.[9]
2. Preparation of Intermediate Standard Solution (e.g., 20 mg/L in Acetone)
2.1. Allow the primary stock solution to equilibrate to room temperature before use. 2.2. Using a calibrated micropipette, transfer 1.0 mL of the 500 mg/L primary stock solution into a 25 mL volumetric flask.[8] 2.3. Dilute to the mark with acetone.[8] 2.4. Stopper the flask and mix thoroughly. This is the intermediate standard solution.
3. Preparation of Working Standard Solutions (e.g., in n-Hexane)
3.1. Prepare a series of working standard solutions by diluting the intermediate standard solution with n-hexane.[8] The concentration of these solutions should bracket the expected concentration of this compound in the samples to be analyzed. 3.2. For example, to prepare a 2.0 mg/L working standard, transfer 1.0 mL of the 20 mg/L intermediate solution to a 10 mL volumetric flask and dilute to the mark with n-hexane. 3.3. Prepare a calibration curve by creating several standard solutions with different concentrations.[8]
Visualization of the Workflow
The following diagram illustrates the workflow for the preparation of this compound standard solutions.
Caption: Workflow for the preparation of this compound standard solutions.
References
- 1. This compound (Ref: Ortho-5865) [sitem.herts.ac.uk]
- 2. hpc-standards.com [hpc-standards.com]
- 3. 148. This compound (FAO/PL:1969/M/17/1) [inchem.org]
- 4. Improved analysis of captan, tetrahydrophthalimide, this compound, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. accustandard.com [accustandard.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. mhlw.go.jp [mhlw.go.jp]
- 9. academic.oup.com [academic.oup.com]
- 10. Cas 2425-06-1,this compound | lookchem [lookchem.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. epa.gov [epa.gov]
Application Notes and Protocols: Captafol as a Reference Standard in Fungicide Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Captafol, a broad-spectrum phthalimide (B116566) fungicide, has been historically used to control a wide range of fungal diseases on various crops. Due to concerns about its potential health and environmental effects, its use has been banned or severely restricted in many countries.[1] Consequently, the accurate detection and quantification of this compound residues in food products and environmental samples are crucial for regulatory compliance and consumer safety. High-purity this compound reference standards are indispensable for the development, validation, and routine application of analytical methods for its monitoring.[1]
This document provides detailed application notes and protocols for the use of this compound as a reference standard in fungicide analysis, focusing on gas chromatography (GC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.
This compound Reference Standard: Specifications and Handling
The quality and proper handling of the reference standard are paramount for accurate analytical results. Certified Reference Materials (CRMs) provide traceability and uncertainty values, ensuring the highest level of accuracy.
Table 1: Specifications of this compound Reference Standard
| Parameter | Specification | Source |
| Chemical Name | N-(1,1,2,2-tetrachloroethylthio)cyclohex-4-ene-1,2-dicarboximide | [2] |
| CAS Number | 2425-06-1 | [3] |
| Molecular Formula | C₁₀H₉Cl₄NO₂S | [3] |
| Molecular Weight | 349.06 g/mol | [3] |
| Purity | ≥97% (Technical Grade), ≥98% (Reference Standard) | [2][4][5] |
| Appearance | Colourless to pale-yellow crystals or light tan powder | [2] |
| Melting Point | 159-161°C | [4] |
| Solubility | Insoluble in water; soluble in organic solvents like toluene, isopropanol, acetone (B3395972), and benzene. | [2][5] |
| Storage | Ambient (>5 °C) for neat material; Freeze (<-10 °C) for solutions in methanol. | [6][7] |
| Stability | Stable under neutral or acidic conditions; hydrolyzes in alkaline conditions. | [2][5] |
Preparation of Standard Solutions:
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of neat this compound reference standard and dissolve it in a suitable solvent such as benzene, cyclohexane, or ethyl acetate (B1210297) in a class A volumetric flask.[1][8] Store the stock solution at <-10 °C and protect it from light.
-
Working Solutions: Prepare working standard solutions by serial dilution of the stock solution with the appropriate solvent (e.g., isooctane (B107328) for GC-ECD, or acetone for fortification).[8]
Analytical Methodologies
The choice of analytical method depends on the matrix, required sensitivity, and available instrumentation. Gas chromatography with an electron capture detector (GC-ECD) is a widely used and sensitive technique for this compound analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, especially for complex matrices.
Gas Chromatography with Electron Capture Detection (GC-ECD)
GC-ECD is a robust and sensitive method for the determination of this compound residues. The electron-capturing properties of the four chlorine atoms in the this compound molecule make it highly responsive to this type of detector.
Table 2: Typical GC-ECD Instrumental Parameters for this compound Analysis
| Parameter | Condition | Source |
| Gas Chromatograph | Equipped with a ⁶³Ni electron capture detector | [4][8] |
| Column | 5% SP-2401 on 100-120 mesh Supelcoport or equivalent | [8] |
| DB-1 capillary column or equivalent | [9] | |
| Carrier Gas | Argon-methane (95+5) or Nitrogen | [8] |
| Flow Rate | 30 mL/min | [8] |
| Injector Temperature | 200 °C | [8] |
| Detector Temperature | 340 °C | [8] |
| Oven Temperature Program | Isothermal at 200°C or programmed for optimal separation | [8] |
Experimental Protocol: Analysis of this compound in Fruits and Vegetables by GC-ECD
This protocol is a generalized procedure based on established methods.[4][8]
1. Sample Preparation and Extraction:
-
Homogenize a representative sample of the fruit or vegetable.
-
Weigh 100 g of the homogenized sample into a blender jar.
-
Add 200 mL of acetone and blend at high speed for 2 minutes.[8]
-
Filter the extract through a Büchner funnel with suction.
-
Transfer the filtrate to a 1 L separatory funnel.
-
Add 100 mL of petroleum ether and 100 mL of methylene (B1212753) chloride and shake for 1-2 minutes.[8]
-
Add 500 mL of distilled water and shake gently.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Pass the organic layer through a column of anhydrous sodium sulfate (B86663) to remove residual water.
2. Cleanup (Florisil Column Chromatography):
-
Prepare a chromatographic column with 4 g of activated Florisil topped with 1-2 cm of anhydrous sodium sulfate.
-
Pre-wet the column with 40-50 mL of petroleum ether.
-
Transfer the concentrated extract onto the column.
-
Elute the column with a suitable solvent mixture (e.g., ethyl ether/petroleum ether). The exact composition may need optimization.[8]
-
Collect the eluate and concentrate it to a small volume (e.g., 1-2 mL) using a rotary evaporator.
-
The final volume is adjusted with a suitable solvent (e.g., isooctane) for GC-ECD analysis.
3. Quantification:
-
Inject a known volume of the prepared sample extract and standard solutions into the GC-ECD system.
-
Identify and quantify this compound based on the retention time and peak area/height compared to the calibration curve generated from the reference standard solutions.
// Node Definitions Sample [label="Fruit/Vegetable\nSample", fillcolor="#F1F3F4", fontcolor="#202124"]; Homogenization [label="Homogenization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Solvent Extraction\n(Acetone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Partitioning [label="Liquid-Liquid\nPartitioning", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Drying [label="Drying\n(Anhydrous Na₂SO₄)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleanup [label="Florisil Column\nCleanup", fillcolor="#34A853", fontcolor="#FFFFFF"]; Concentration [label="Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="GC-ECD\nAnalysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quantification [label="Quantification", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Sample -> Homogenization; Homogenization -> Extraction; Extraction -> Partitioning; Partitioning -> Drying; Drying -> Cleanup; Cleanup -> Concentration; Concentration -> Analysis; Analysis -> Quantification; } .dot Figure 1. Experimental workflow for this compound analysis by GC-ECD.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior selectivity and sensitivity, making it suitable for complex matrices and for confirming the presence of this compound residues.
Table 3: Typical LC-MS/MS Instrumental Parameters for this compound Analysis
| Parameter | Condition | Source |
| Liquid Chromatograph | UHPLC system | [10][11] |
| Column | C18 reversed-phase column (e.g., Atlantis T3) | [10] |
| Mobile Phase | Gradient elution with acidified water and acetonitrile (B52724)/methanol | [10] |
| Flow Rate | 0.2 - 0.5 mL/min | |
| Injection Volume | 5 - 20 µL | |
| Mass Spectrometer | Triple quadrupole mass spectrometer | [10][11] |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode | [10][11] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Experimental Protocol: Analysis of this compound in Fruits and Vegetables by LC-MS/MS
This protocol is based on modern multi-residue methods.[10][11]
1. Sample Preparation and Extraction (QuEChERS Method):
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile (with 1% acetic acid).
-
Add the QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant from the extraction step.
-
Add it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, MgSO₄).
-
Vortex for 30 seconds and centrifuge.
-
The resulting supernatant is ready for LC-MS/MS analysis, possibly after dilution.
3. Quantification:
-
Inject the final extract into the LC-MS/MS system.
-
Monitor the specific precursor-to-product ion transitions for this compound.
-
Quantify using a matrix-matched calibration curve prepared with the this compound reference standard to compensate for matrix effects.
// Node Definitions Sample [label="Fruit/Vegetable\nSample", fillcolor="#F1F3F4", fontcolor="#202124"]; QuEChERS [label="QuEChERS\nExtraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dSPE [label="d-SPE\nCleanup", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="LC-MS/MS\nAnalysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quantification [label="Quantification", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Sample -> QuEChERS; QuEChERS -> dSPE; dSPE -> Analysis; Analysis -> Quantification; } .dot Figure 2. Experimental workflow for this compound analysis by LC-MS/MS.
Quantitative Data Summary
The performance of the analytical methods is summarized in the table below. These values are indicative and may vary depending on the specific matrix and laboratory conditions.
Table 4: Performance Characteristics of Analytical Methods for this compound
| Method | Matrix | Limit of Quantification (LOQ) (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Source |
| GC-ECD | Vegetables | 0.01 | 70.2 - 86.9 | 8.7 - 13.6 | |
| GC-ECD | Apples | 0.003 - 0.008 | 93.0 - 109.5 | 3.8 - 4.9 | [12] |
| LC-MS/MS | Fruits and Vegetables | 0.01 | 70 - 120 | < 10 | [10][13] |
| LC-MS/MS | Cereals | 0.01 | Satisfactory | - | [11] |
Conclusion
The use of a high-purity this compound reference standard is fundamental for the accurate and reliable determination of its residues in various matrices. The detailed GC-ECD and LC-MS/MS protocols provided in these application notes offer robust and sensitive methods for researchers, scientists, and professionals in the field of fungicide analysis. Adherence to proper standard handling and validated analytical procedures is essential for ensuring data quality and regulatory compliance.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. 148. This compound (FAO/PL:1969/M/17/1) [inchem.org]
- 3. カプタホール certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 4. mhlw.go.jp [mhlw.go.jp]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. accustandard.com [accustandard.com]
- 7. accustandard.com [accustandard.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Determination of Captan, Folpet, this compound and Chlorothalonil Residues in Agricultural Commodities using GC-ECD/MS | Semantic Scholar [semanticscholar.org]
- 10. Improved analysis of captan, tetrahydrophthalimide, this compound, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Multi-residue analysis of captan, this compound, folpet, and iprodione in cereals using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of captan, folpet, and this compound in apples by dispersive liquid-liquid microextraction combined with gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improved analysis of captan, tetrahydrophthalimide, this compound, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Captafol in Fungal Resistance Evolution Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Captafol is a broad-spectrum, non-systemic chloroalkylthio fungicide that was historically used to control a wide range of fungal diseases on various crops.[1][2][3][4] Its fungicidal activity stems from its ability to react with thiol-containing compounds, primarily the sulfhydryl (-SH) groups of amino acids like cysteine, which are crucial components of many proteins and enzymes essential for fungal cell function and spore germination.[5] As a multi-site inhibitor, this compound acts on numerous metabolic pathways simultaneously, a characteristic that is believed to significantly lower the risk of resistance development in fungal populations compared to single-site fungicides.[2]
Despite its efficacy, the use of this compound has been discontinued (B1498344) in many countries due to concerns about its potential carcinogenicity and other toxicological effects.[1][4] Nevertheless, understanding its mode of action and the potential for fungal adaptation remains relevant for the development of new, safer multi-site fungicides and for studying the fundamental mechanisms of fungal stress responses.
These application notes provide an overview of the theoretical framework for studying fungal resistance evolution to this compound, including its mechanism of action, potential (though largely unobserved in the field) resistance pathways, and detailed protocols for in vitro evaluation.
Data Presentation: In Vitro Efficacy of this compound and Related Phthalimide Fungicides
Due to the limited number of studies focusing on this compound resistance, this section presents available data on its general efficacy (EC50, IC50, LC50 values) against various fungi, alongside data for the structurally and mechanistically similar fungicides, Captan (B1668291) and Folpet (B141853). This information can serve as a baseline for sensitivity testing in research settings.
Table 1: In Vitro Efficacy of this compound Against Various Fungi
| Fungal Species | Parameter | Value | Reference |
| Various Fungi | LC50 (Rainbow Trout) | 0.5 mg/L | [3] |
| Various Fungi | LC50 (Bluegill) | 0.15 mg/L | [3] |
| Various Fungi | LC50 (Goldfish) | 3.0 mg/L | [3] |
Table 2: In Vitro Efficacy of Captan Against Various Fungi
| Fungal Species | Parameter | Value | Reference |
| Various Fungi | Oral acute LD50 (Bee) | > 200 µ g/bee | [6] |
Table 3: In Vitro Efficacy of Folpet Against Various Fungi
| Fungal Species | Parameter | Value | Reference |
| Various Fungi | Oral acute LD50 (Bee) | > 100 µ g/bee | [7] |
| Rana temporaria (larvae, GS20, 6°C) | LC50 | Not specified, but most sensitive | [8] |
| Bufotes viridis (larvae, GS20, 26°C) | LC50 | Not specified, but least sensitive | [8] |
Table 4: Inhibition of Glutathione (B108866) S-Transferase (GST) P1-1 by this compound and Captan
| Compound | IC50 | Reference |
| This compound | 1.5 µM | [5] |
| Captan | 5.8 µM | [5] |
Signaling Pathways and Potential Resistance Mechanisms
Given this compound's multi-site, thiol-reactive nature, fungal resistance is not expected to arise from a single gene mutation. Instead, any adaptation would likely involve complex, multi-faceted stress response mechanisms. Below are diagrams illustrating the primary mode of action and hypothetical resistance-related pathways.
Mode of Action of this compound
This compound's primary mechanism involves the depletion of intracellular thiols and the inactivation of sulfhydryl-containing enzymes, leading to widespread cellular dysfunction and inhibition of spore germination.
Caption: Mode of action of this compound in a fungal cell.
Hypothetical Fungal Stress Response to this compound
A fungal cell's response to this compound-induced stress would likely involve the upregulation of antioxidant and detoxification pathways to counteract the widespread thiol depletion and oxidative stress.
Caption: Hypothetical fungal stress response pathways to this compound.
Experimental Protocols
The following protocols are adapted from standard fungicide sensitivity testing methodologies and can be applied to study the effects of this compound on fungal growth and to select for potential tolerance.
Protocol 1: In Vitro Fungicide Sensitivity Assay (Mycelial Growth)
This protocol determines the concentration of this compound that inhibits fungal mycelial growth by 50% (EC50).
Materials:
-
Pure culture of the test fungus
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
This compound (analytical grade)
-
Sterile distilled water
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare Fungicide Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a minimal amount of a suitable solvent (e.g., acetone, DMSO) to prepare a high-concentration stock solution (e.g., 10,000 ppm). Ensure the final solvent concentration in the media does not affect fungal growth.
-
-
Prepare Fungicide-Amended Media:
-
Autoclave the PDA medium and allow it to cool to approximately 50-55°C.
-
Prepare a series of dilutions from the this compound stock solution.
-
Add the appropriate volume of each this compound dilution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.1, 1, 10, 50, 100 ppm). Include a control with only the solvent.
-
Pour the amended media into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the test fungus in the dark.
-
-
Data Collection and Analysis:
-
Measure the colony diameter (in two perpendicular directions) of the fungal growth daily until the mycelium in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each this compound concentration relative to the control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration and performing a probit or logistic regression analysis.
-
Experimental Workflow for In Vitro Sensitivity Assay
Caption: Workflow for determining the EC50 of this compound.
Protocol 2: Selection for Fungal Strains with Reduced Sensitivity to this compound
This protocol describes a method for attempting to select for fungal strains that exhibit a higher tolerance to this compound through continuous exposure.
Materials:
-
Wild-type fungal culture
-
PDA medium
-
This compound
-
Sterile Petri dishes
-
Sterile distilled water
-
Incubator
Procedure:
-
Initial Plating:
-
Prepare PDA plates amended with a sub-lethal concentration of this compound (e.g., a concentration that causes 20-30% growth inhibition, determined from the sensitivity assay).
-
Inoculate the plates with mycelial plugs of the wild-type fungus.
-
-
Incubation and Selection:
-
Incubate the plates until fungal growth is observed.
-
Select mycelial plugs from the margins of the colonies that show the most vigorous growth on the this compound-amended medium.
-
-
Serial Transfer:
-
Transfer the selected mycelial plugs to fresh PDA plates containing the same or a slightly increased concentration of this compound.
-
Repeat this process of incubation, selection, and transfer for multiple generations (e.g., 10-20 cycles).
-
-
Confirmation of Reduced Sensitivity:
-
After several rounds of selection, perform the In Vitro Fungicide Sensitivity Assay (Protocol 1) on the selected fungal strains and compare their EC50 values to that of the original wild-type strain. A significant increase in the EC50 value would indicate reduced sensitivity.
-
Conclusion
While the evolution of resistance to the multi-site fungicide this compound in field populations of fungi has not been a significant issue, studying its effects in a controlled laboratory setting can provide valuable insights into the general stress response mechanisms of fungi to thiol-reactive compounds. The protocols and theoretical frameworks provided in these application notes offer a starting point for researchers interested in exploring these fundamental aspects of fungal biology and toxicology. Such studies can contribute to the development of novel fungicides with a low risk of resistance and a better understanding of fungal adaptation to chemical stress.
References
- 1. This compound - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound (Ref: Ortho-5865) [sitem.herts.ac.uk]
- 3. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Interaction of glutathione transferase P1-1 with captan and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Captan (Ref: SR 406) [sitem.herts.ac.uk]
- 7. Folpet [sitem.herts.ac.uk]
- 8. Low temperatures lead to higher toxicity of the fungicide folpet to larval stages of Rana temporaria and Bufotes viridis | PLOS One [journals.plos.org]
Techniques for Measuring Captafol Levels in Biological Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Captafol is a broad-spectrum fungicide that has seen widespread use in agriculture. Due to its potential toxicity and persistence in the environment, sensitive and reliable methods for the determination of this compound and its metabolites in biological tissues are crucial for toxicological assessments, pharmacokinetic studies, and regulatory monitoring. In biological systems, this compound is rapidly degraded to metabolites, with tetrahydrophthalimide (THPI) being a key biomarker of exposure.[1][2] This document provides detailed application notes and protocols for the extraction and quantification of this compound and THPI in various biological matrices.
Metabolic Pathway of this compound
This compound undergoes rapid metabolism in biological systems. The primary routes of degradation are hydrolysis and reaction with sulfhydryl compounds, both of which lead to the formation of tetrahydrophthalimide (THPI).[1] Understanding this pathway is essential for selecting the appropriate analytes for measurement.
References
Protocol for Assessing the Dermal Absorption of Captafol
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Captafol is a broad-spectrum phthalimide (B116566) fungicide that has been used in agriculture.[1] Assessing the potential for dermal absorption of this compound is crucial for evaluating human health risks, particularly for occupational and bystander exposure scenarios. This document provides a detailed protocol for assessing the dermal absorption of this compound using the internationally recognized in vitro method described in the OECD Test Guideline 428.[2][3][4][5][6][7] This method utilizes Franz diffusion cells with human or animal skin to provide a reliable measure of percutaneous absorption.
Due to a lack of publicly available, specific quantitative data on the dermal absorption of this compound, this document also presents surrogate data from studies on structurally similar fungicides, captan (B1668291) and folpet (B141853), to illustrate the type of data that would be generated from such a study.[8][9] It is important to note that while these compounds share structural similarities with this compound, their dermal absorption characteristics may differ.
Experimental Protocols
The primary method for assessing in vitro dermal absorption is the Franz diffusion cell assay, following OECD Guideline 428.[2][3][4][5][6][7] This method allows for the determination of the rate and extent of absorption of a substance through the skin.
Key Experiment: In Vitro Dermal Absorption using Franz Diffusion Cells (OECD 428)
Objective: To measure the amount of this compound that penetrates a skin sample over a specified period.
Materials:
-
Excised human or porcine skin membranes
-
This compound (analytical grade)
-
Formulation vehicle (e.g., acetone, ethanol, or a representative agricultural spray mixture)
-
Receptor fluid (e.g., phosphate-buffered saline, potentially with a solubility enhancer)
-
Analytical instrumentation for this compound quantification (e.g., GC-ECD, LC-MS/MS)[11][12][13]
-
Standard laboratory equipment (pipettes, vials, incubator, etc.)
Methodology:
-
Skin Preparation:
-
Excised human skin (e.g., from cosmetic surgery) or porcine ear skin is used. The skin is dermatomed to a thickness of approximately 200-400 µm.
-
The integrity of the skin barrier is assessed (e.g., by measuring transepidermal water loss - TEWL).
-
Skin discs are cut to the appropriate size to fit the Franz diffusion cells.
-
-
Franz Cell Assembly:
-
The skin disc is mounted between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
The receptor chamber is filled with a degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin. The receptor fluid is maintained at a constant temperature, typically 32°C, to simulate skin surface temperature.[2]
-
-
Dose Application:
-
A known concentration of this compound in a suitable vehicle is applied to the surface of the skin in the donor chamber. The dose applied should be relevant to expected human exposure levels.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), the entire volume of the receptor fluid is collected and replaced with fresh, pre-warmed receptor fluid.
-
At the end of the experiment (typically 24 hours), the skin surface is washed to remove any unabsorbed this compound.
-
The skin is then processed to determine the amount of this compound retained within the different skin layers (stratum corneum, epidermis, and dermis). This can be achieved through tape stripping of the stratum corneum and subsequent digestion or extraction of the remaining skin.
-
-
Sample Analysis:
-
The concentration of this compound in the collected receptor fluid samples, the skin wash, and the skin digest/extract is quantified using a validated analytical method, such as Gas Chromatography with Electron Capture Detection (GC-ECD) or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[11][12][13]
-
-
Data Analysis:
-
The cumulative amount of this compound that has permeated the skin at each time point is calculated.
-
The flux (rate of absorption per unit area) is determined from the slope of the linear portion of the cumulative absorption versus time curve.
-
The permeability coefficient (Kp) can be calculated if the concentration of the applied dose is known.
-
The total dermal absorption is expressed as the percentage of the applied dose found in the receptor fluid and the skin (excluding the stratum corneum).
-
Data Presentation
As no specific quantitative data for the dermal absorption of this compound was identified, the following table presents surrogate data for the structurally related fungicides, captan and folpet, from a human volunteer study.[8][9] This illustrates the type of results that would be obtained from a dermal absorption study.
| Compound | Dose Applied (mg/kg) | Route | Duration (hours) | Percentage of Dose Recovered as Metabolite in Urine |
| Captan | 10 | Dermal | 24 | 0.02% (as THPI)[8][9] |
| Folpet | 10 | Dermal | 24 | 1.8% (as phthalic acid)[8][9] |
Note: This data is from an in vivo study and represents the amount of metabolite excreted in urine, which is an indirect measure of dermal absorption. In vitro studies following OECD 428 would provide a direct measure of the amount of the parent compound and its metabolites penetrating the skin.
Mandatory Visualization
Caption: Experimental workflow for assessing dermal absorption of this compound.
Caption: Logical relationship of dermal absorption assessment components.
References
- 1. researchgate.net [researchgate.net]
- 2. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]
- 3. In vitro Skin Absorption and Dermal Penetration Test [ebi.bio]
- 4. one.oecd.org [one.oecd.org]
- 5. oecd.org [oecd.org]
- 6. eurolab.net [eurolab.net]
- 7. researchgate.net [researchgate.net]
- 8. Toxicokinetics of captan and folpet biomarkers in dermally exposed volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 148. This compound (FAO/PL:1969/M/17/1) [inchem.org]
- 12. researchgate.net [researchgate.net]
- 13. mhlw.go.jp [mhlw.go.jp]
Captafol Application in Plant Pathology Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
WARNING: HAZARDOUS SUBSTANCE
Captafol is a broad-spectrum fungicide that has been banned for use on food crops in many countries, including the United States, since the late 20th and early 21st centuries due to its classification as a probable human carcinogen.[1][2][3] Its use in research should be conducted with extreme caution, adhering to all institutional and governmental safety regulations for handling hazardous and carcinogenic materials. Appropriate personal protective equipment (PPE), including gloves, lab coat, safety goggles, and respiratory protection, is mandatory. All work should be performed in a certified chemical fume hood.
Introduction
This compound is a non-systemic, protective contact fungicide belonging to the phthalimide (B116566) class.[4][5] It was historically used to control a wide range of fungal diseases on various crops, with the notable exception of powdery mildews.[1][2][6] Its mechanism of action is considered to be non-specific, primarily involving the inhibition of spore germination through multi-site activity.[7] It is believed to react with thiol or alkylthio groups of fungal metabolic enzymes, disrupting cellular processes.[8] Due to its broad-spectrum efficacy, historical data on this compound can be valuable for comparative studies in fungicide research and development, particularly as a reference compound for evaluating novel fungicides with different modes of action.
Applications in Plant Pathology Research
In a research context, this compound can be utilized in various plant pathology models:
-
Positive Control: In fungicide screening assays, this compound can serve as a positive control to benchmark the efficacy of new chemical entities against a known, potent, broad-spectrum fungicide.
-
Mechanism of Action Studies: While its primary mechanism is understood to be thiol reactivity, further research could explore its effects on other cellular targets or its potential to induce specific stress responses in plants at sub-lethal concentrations.
-
Resistance Management Studies: Historical data on this compound can be used in comparative analyses for studies focused on the development of fungicide resistance to single-site inhibitors.
Quantitative Data Summary
The following tables summarize quantitative data on the efficacy of this compound against various plant pathogens from historical research.
Table 1: In Vitro Fungitoxicity of this compound
| Fungal Pathogen | Host Plant | Metric | Concentration | Efficacy/Result | Reference |
| Colletotrichum fragariae | Strawberry | Fungitoxic Concentration | 1.0 µg a.i./mL | Complete inhibition | [1] |
| Alternaria solani | Tomato | Mycelial Growth Inhibition | Not Specified | Less effective than Mancozeb (77% inhibition at 1000 ppm) | [9] |
Table 2: In Vivo (Field and Greenhouse) Efficacy of this compound
| Fungal Pathogen | Host Plant | Application Method | Concentration (a.i.) | Efficacy/Result | Reference |
| Colletotrichum fragariae | Strawberry | Foliar Spray (7-day interval) | 1.2 - 4.8 g/L | Effective disease control | [1] |
| Colletotrichum fragariae | Strawberry | Foliar Spray (14-day interval) | 2.4 - 4.8 g/L | Ineffective disease control | [1] |
| Red Core (Phytophthora fragariae) | Strawberry | Soil Drench | Half-rate (with Fosetyl-Al) | Good disease control and increased yield | [4] |
| Seed-borne fungi | Groundnut | Seed Treatment | 0.1% - 0.5% | Reduced seed mycoflora, increased germination and vigor | [10] |
Experimental Protocols
The following are generalized protocols derived from available literature. Researchers must adapt these protocols to their specific experimental conditions and adhere to strict safety guidelines.
Protocol 1: In Vitro Mycelial Growth Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the mycelial growth of a fungal pathogen.
Materials:
-
This compound (technical grade or a specific formulation, e.g., 80W)
-
Fungal pathogen of interest
-
Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium
-
Sterile petri dishes
-
Sterile distilled water
-
Acetone (B3395972) or DMSO (for stock solution preparation of technical grade this compound)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Stock Solution Preparation:
-
For Wettable Powder (e.g., 80W): Prepare a stock suspension in sterile distilled water. For example, to make a 1000 µg/mL (ppm) stock solution from an 80% wettable powder, weigh 1.25 mg of the powder and suspend it in 1 mL of sterile distilled water. Vortex thoroughly before use.
-
For Technical Grade: Dissolve a known weight of technical grade this compound in a minimal amount of a suitable solvent like acetone or DMSO to create a high-concentration stock solution. Further dilutions should be made in sterile distilled water. Note the final solvent concentration and include a solvent control in your experiment.
-
-
Poisoned Medium Preparation:
-
Autoclave the growth medium (e.g., PDA) and cool it to approximately 45-50°C in a water bath.
-
Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL).
-
For the control plates, add an equivalent volume of sterile distilled water (or the solvent used for the stock solution).
-
Mix gently but thoroughly and pour the amended agar into sterile petri dishes. Allow the plates to solidify.
-
-
Inoculation:
-
From a young, actively growing culture of the fungal pathogen, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each this compound-amended and control plate.
-
-
Incubation:
-
Seal the plates with parafilm and incubate them at the optimal temperature for the specific pathogen in the dark.
-
-
Data Collection and Analysis:
-
Measure the radial growth of the fungal colony in two perpendicular directions daily or at the end of the incubation period when the control colony has reached a significant portion of the plate diameter.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
% Inhibition = [(C - T) / C] x 100
-
Where:
-
C = Average diameter of the colony in the control plate
-
T = Average diameter of the colony in the treated plate
-
-
-
From a range of concentrations, the EC50 (Effective Concentration to inhibit 50% of growth) can be calculated using probit analysis.
-
Protocol 2: Foliar Spray Application in a Greenhouse Setting
Objective: To evaluate the efficacy of this compound as a protective foliar fungicide against a specific pathogen.
Materials:
-
This compound formulation (e.g., 4F - flowable)
-
Host plants of a susceptible cultivar
-
Pathogen inoculum
-
Pressurized sprayer suitable for greenhouse use
-
Graduated cylinders and beakers
-
Distilled water
-
Wetting agent/surfactant (optional, check formulation recommendations)
Procedure:
-
Plant Preparation:
-
Grow healthy, uniform plants to the desired growth stage in a controlled greenhouse environment.
-
Randomize the plants into treatment groups.
-
-
Fungicide Preparation and Application:
-
Calculate the amount of this compound formulation needed to achieve the desired concentration (e.g., 1.2 g a.i./L).
-
Prepare the spray solution by adding the this compound formulation to water and mixing thoroughly. If using a wettable powder, create a slurry first before adding to the main volume of water.
-
Apply the fungicide solution as a fine mist to the plant foliage until runoff, ensuring complete coverage of all plant surfaces.
-
Include a control group sprayed only with water (and surfactant, if used in the treatment).
-
-
Inoculation:
-
After the spray has dried completely (typically 24 hours), inoculate the plants with a known concentration of the pathogen's spores or mycelial suspension, following a standard protocol for that specific pathosystem.
-
-
Incubation:
-
Place the inoculated plants in conditions of temperature and humidity that are optimal for disease development.
-
-
Disease Assessment:
-
After a suitable incubation period, assess disease severity using a disease rating scale (e.g., percentage of leaf area affected, number of lesions).
-
-
Data Analysis:
-
Analyze the disease severity data using appropriate statistical methods (e.g., ANOVA) to compare the different treatments.
-
Protocol 3: Seed Treatment Application
Objective: To assess the efficacy of this compound in controlling seed-borne or soil-borne pathogens that affect germination and seedling health.
Materials:
-
This compound formulation suitable for seed treatment (e.g., dust or flowable)
-
Seeds of the desired plant species
-
Container for treating seeds (e.g., plastic bag or flask)
-
Sterile soil or potting mix
-
Pots or trays for planting
-
Growth chamber or greenhouse
Procedure:
-
Treatment Preparation:
-
Calculate the amount of this compound needed based on the weight of the seeds. For example, for a 0.2% treatment, use 2 g of this compound formulation per 1 kg of seed.
-
For a dust formulation, place the seeds and the calculated amount of this compound powder in a sealed container and shake vigorously until the seeds are evenly coated.
-
For a flowable formulation, create a slurry with a small amount of water and mix it with the seeds to ensure even coating. Allow the seeds to air dry before planting.
-
-
Planting:
-
Plant the treated and untreated (control) seeds in pots or trays containing sterile soil.
-
-
Incubation and Growth:
-
Place the pots in a growth chamber or greenhouse with conditions suitable for germination and plant growth.
-
-
Data Collection:
-
Record data on:
-
Seed Germination Percentage: The number of seeds that germinate out of the total number planted.
-
Seedling Vigor: Measure parameters like shoot length, root length, and seedling dry weight after a specific growth period.
-
Disease Incidence: The percentage of seedlings showing symptoms of disease.
-
-
-
Data Analysis:
-
Compare the data from the treated and control groups using statistical tests (e.g., t-test or ANOVA) to determine the effect of the this compound seed treatment.
-
Visualizations
Mechanism of Action and Experimental Workflow
Caption: Generalized fungicidal action and experimental workflows for this compound.
Logical Relationship in Protective Fungicide Application
Caption: Timeline illustrating the protective action of this compound application.
References
- 1. apsnet.org [apsnet.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (IARC Summary & Evaluation, Volume 53, 1991) [inchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 7. This compound - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. phytojournal.com [phytojournal.com]
- 10. rjas.org [rjas.org]
Application Notes and Protocols for Rapid Captafol Screening Immunoassay
These application notes provide a comprehensive overview and detailed protocols for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the rapid screening of the fungicide Captafol. The described methodology is primarily based on an established immunoassay for the related compound captan (B1668291) and its degradation product, which has demonstrated cross-reactivity with this compound.
Introduction
This compound is a broad-spectrum fungicide that has been used in agriculture to protect crops from fungal diseases.[1] Due to potential health and environmental concerns, there is a need for rapid, sensitive, and cost-effective screening methods to detect its residues in various matrices. Immunoassays, particularly the competitive ELISA format, offer a powerful tool for this purpose, providing high-throughput analysis with minimal sample cleanup.[2][3]
This document outlines the key steps for developing a competitive ELISA for this compound, including hapten synthesis, immunogen and coating antigen preparation, antibody production, and the detailed assay protocol.
Principle of the Assay
The immunoassay for this compound is based on the principle of competitive ELISA. In this format, this compound in the sample competes with a fixed amount of enzyme-labeled or immobilized this compound-protein conjugate for a limited number of specific antibody binding sites. The amount of enzyme activity is inversely proportional to the concentration of this compound in the sample. A higher concentration of this compound in the sample will result in less binding of the enzyme-conjugate and a lower signal, while a lower concentration of this compound will lead to more enzyme-conjugate binding and a stronger signal.
Data Presentation
The following table summarizes the performance data of a developed immunoassay for captan and its degradation product, which exhibits cross-reactivity with this compound. This data can be considered a starting point for the validation of a this compound-specific immunoassay.
| Parameter | Value | Reference |
| 50% Inhibition Concentration (IC50) | 15.5 ng/mL | [4][5] |
| Limit of Detection (LOD) | 1 ng/mL | [4][5] |
| Linearity Range | 1-200 ng/mL | [4][5] |
| Cross-reactivity with Captan | Specific | [4][5] |
| Cross-reactivity with Tetrahydrophthalimide (THPI) | Specific | [4][5] |
| Cross-reactivity with other structurally related compounds | Not significant | [4][5] |
| Mean Recovery (spiked samples) | 92-100% | [4][5] |
| Intra-assay Coefficient of Variation (CV) | 4.2 - 9.1% | [4][5] |
| Inter-assay Coefficient of Variation (CV) | 4.2 - 16.8% | [4][5] |
Experimental Protocols
Hapten Synthesis and Conjugation
Since small molecules like this compound are not immunogenic on their own, they must be covalently linked to a larger carrier protein to elicit an immune response.[6] This involves the synthesis of a hapten, a derivative of this compound containing a functional group for conjugation.
Materials:
-
This compound or a suitable precursor (e.g., tetrahydrophthalimide - THPI)[4]
-
Reagents for introducing a spacer arm with a terminal carboxyl group (e.g., alkyl haloalkanoates)
-
Carrier proteins (Bovine Serum Albumin - BSA for coating antigen; Keyhole Limpet Hemocyanin - KLH for immunogen)[7][8]
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[9]
-
Dimethylformamide (DMF)
-
Dialysis tubing
Protocol for Hapten Synthesis (based on THPI analogues): [4]
-
Synthesize hapten analogues of THPI with different alkyl spacer arm lengths to introduce a terminal carboxyl group. A 5-carbon spacer arm has been shown to be optimal for antibody production in a similar assay.[4][5]
-
Characterize the synthesized haptens using techniques such as NMR and mass spectrometry to confirm their structure.[7][8]
Protocol for Conjugation to Carrier Proteins (Active Ester Method): [7][8]
-
Dissolve the hapten in DMF.
-
Add NHS and DCC (or EDC) to the hapten solution to activate the carboxyl group.
-
Incubate the mixture to form the active ester.
-
Separately, dissolve the carrier protein (BSA or KLH) in a suitable buffer (e.g., borate (B1201080) buffer, pH 8.5).
-
Slowly add the activated hapten solution to the protein solution while stirring.
-
Allow the conjugation reaction to proceed for several hours at room temperature or overnight at 4°C.
-
Purify the conjugate by dialysis against phosphate-buffered saline (PBS) to remove unreacted hapten and other small molecules.
-
Characterize the conjugate to determine the hapten-to-protein ratio.
Antibody Production
Polyclonal or monoclonal antibodies can be generated against the this compound-KLH conjugate.[10][11]
Protocol for Polyclonal Antibody Production (General): [7]
-
Immunize rabbits or other suitable animals with the this compound-KLH conjugate emulsified in an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for booster injections).
-
Administer booster injections at regular intervals (e.g., every 3-4 weeks).
-
Collect blood samples periodically to monitor the antibody titer using an indirect ELISA.
-
Once a high antibody titer is achieved, collect the antiserum and purify the polyclonal antibodies using protein A or G chromatography.
Protocol for Monoclonal Antibody Production (General): [10][11][12]
-
Immunize mice with the this compound-KLH conjugate.
-
After a suitable immune response is achieved, isolate spleen cells from the immunized mice.
-
Fuse the spleen cells with myeloma cells to create hybridomas.[12]
-
Select for hybridoma cells that produce the desired anti-Captafol antibodies using a screening assay (e.g., indirect ELISA).[11]
-
Clone the selected hybridoma cells by limiting dilution to obtain monoclonal cell lines.[10]
-
Expand the monoclonal hybridoma cells in culture and collect the supernatant containing the monoclonal antibodies.
-
Purify the monoclonal antibodies from the cell culture supernatant.
Competitive ELISA Protocol
Materials:
-
96-well microtiter plates
-
Coating antigen (this compound-BSA conjugate)
-
Anti-Captafol antibody (polyclonal or monoclonal)
-
This compound standard solutions
-
Samples for analysis
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20 - PBST)
-
Enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, if using a rabbit primary antibody)
-
Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Protocol: [13]
-
Coating: Dilute the this compound-BSA coating antigen in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C to block any remaining non-specific binding sites.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add 50 µL of this compound standard solutions or samples to the appropriate wells. Then, add 50 µL of the diluted anti-Captafol primary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add 100 µL of the TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well to stop the color development.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Visualizations
Caption: Experimental workflow for this compound immunoassay development.
Caption: Principle of the competitive ELISA for this compound detection.
References
- 1. This compound - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of Enzyme-Linked ImmunoSorbent Assay technique to monitor pesticide residues in horticultural crops | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]
- 4. Development of enzyme immunoassay for captan and its degradation product tetrahydrophthalimide in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monoclonal Antibody Production | Leading Techniques & Processes Explained [evitria.com]
- 12. Monoclonal antibodies: From screening to production | INFORS HT [infors-ht.com]
- 13. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Captafol for In Vitro Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Captafol in in vitro experimental settings. Given this compound's low aqueous solubility and chemical instability, proper handling is crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its very low water solubility (1.4 mg/L at 20°C), an organic solvent is necessary to prepare a stock solution of this compound.[1][2] Dimethyl sulfoxide (B87167) (DMSO) is the most effective common laboratory solvent for dissolving this compound, with a reported solubility of 170 g/kg.[2] Therefore, 100% anhydrous DMSO is the recommended solvent for preparing a high-concentration stock solution.
Q2: How should I store the this compound stock solution in DMSO?
A2: The stability of this compound in DMSO over long periods is not well-documented. However, due to its reactivity, it is best practice to prepare fresh stock solutions for each experiment. If short-term storage is necessary, store the DMSO stock solution in small, tightly sealed aliquots at -20°C or -80°C, protected from light and moisture to minimize degradation. Avoid repeated freeze-thaw cycles.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What is happening and how can I prevent this?
A3: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower. To prevent precipitation, it is crucial to employ proper dilution techniques. This includes preparing a high-concentration stock solution in DMSO, performing a serial or stepwise dilution into pre-warmed (37°C) cell culture medium, and adding the stock solution dropwise while gently mixing. It is also important to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally at or below 0.5%, to avoid solvent-induced toxicity and to help maintain the solubility of this compound.
Q4: What is the stability of this compound in cell culture medium?
A4: this compound is unstable in aqueous solutions, and its degradation is significantly accelerated in the presence of sulfhydryl compounds such as cysteine and glutathione, which are present in cell culture media and serum.[3] The reaction with sulfhydryl groups is much faster than hydrolysis.[3] At pH 7 and 25°C, the half-life of this compound in a homogeneous sulfhydryl reaction is approximately 4 minutes, whereas its hydrolysis half-life is around 1000 minutes.[4] Therefore, it is critical to add the this compound working solution to the cells immediately after preparation.
Q5: Are there any alternative methods to improve the solubility of this compound in aqueous media?
A5: Yes, using a non-ionic surfactant like Pluronic® F-127 can help to improve the solubility and dispersion of hydrophobic compounds like this compound in aqueous solutions.[5][6][7] This method involves preparing a mixed stock solution of this compound and Pluronic® F-127 in DMSO before diluting it into the cell culture medium. This can help to create a more stable dispersion and prevent precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions using DMSO
This protocol describes the standard method for preparing this compound solutions for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM):
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound and dissolve it in 100% anhydrous DMSO to achieve the desired high concentration (e.g., 10 mM).
-
Ensure complete dissolution by vortexing the solution thoroughly. Gentle warming (up to 37°C) or brief sonication can be used if necessary, but be mindful of this compound's stability.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To minimize precipitation, it is advisable to perform a serial dilution.
-
For example, dilute the 10 mM stock solution 1:10 in pre-warmed cell culture medium to obtain a 1 mM intermediate solution. Mix gently but thoroughly.
-
-
Prepare the Final Working Solution:
-
Further dilute the intermediate solution (or the high-concentration stock solution if not preparing an intermediate) into pre-warmed cell culture medium to achieve the final desired experimental concentrations.
-
Add the this compound solution dropwise to the medium while gently swirling to ensure rapid and even dispersion.
-
Crucially, use the final working solution immediately after preparation due to the rapid degradation of this compound in aqueous media containing sulfhydryl groups.[3][4]
-
-
Vehicle Control:
-
Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment. This is essential to account for any effects of the solvent on the cells.
-
Protocol 2: Enhancing this compound Solubility with Pluronic® F-127
This protocol provides an alternative method for researchers experiencing significant precipitation issues.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% w/v in DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a this compound Stock Solution in DMSO (e.g., 10 mM):
-
Follow step 1 of Protocol 1 to prepare a high-concentration stock solution of this compound in DMSO.
-
-
Prepare the this compound/Pluronic® F-127 Mixture:
-
Immediately before use, mix equal volumes of the this compound stock solution and the 20% Pluronic® F-127 in DMSO solution in a sterile microcentrifuge tube.[5] For example, mix 10 µL of 10 mM this compound stock with 10 µL of 20% Pluronic® F-127.
-
Vortex the mixture gently.
-
-
Prepare the Final Working Solution:
-
Dilute the this compound/Pluronic® F-127 mixture into pre-warmed cell culture medium to achieve the final desired this compound concentration.[5]
-
Add the mixture dropwise while gently swirling the medium.
-
The final concentration of Pluronic® F-127 should be kept low (typically ≤ 0.1%) to avoid cellular toxicity.[7]
-
Use the final working solution immediately.
-
-
Vehicle Control:
-
Prepare a vehicle control containing the same final concentrations of DMSO and Pluronic® F-127 as in your experimental samples.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | 1. Insufficient solvent volume. 2. Low-quality or non-anhydrous DMSO. 3. Compound has degraded. | 1. Ensure you are using the correct volume of DMSO for the desired concentration. 2. Use fresh, high-purity, anhydrous DMSO. 3. Use a fresh vial of this compound powder. |
| Precipitate forms immediately upon dilution into cell culture medium. | 1. "Crashing out" due to poor aqueous solubility. 2. Final concentration exceeds solubility limit in the medium. 3. Cold medium. | 1. Follow the recommended dilution procedure (Protocol 1 or 2). Perform serial dilutions. Add the stock solution dropwise to pre-warmed medium with gentle mixing. 2. Lower the final working concentration of this compound. 3. Always use cell culture medium pre-warmed to 37°C. |
| The cell culture medium becomes cloudy after a few hours of incubation. | 1. Delayed precipitation of this compound. 2. Interaction with media components. 3. This compound degradation products may be insoluble. | 1. Consider using Pluronic® F-127 (Protocol 2) to improve the stability of the dispersion. 2. Ensure the final DMSO concentration is as low as possible. 3. Due to this compound's instability, it is best suited for short-term experiments. For longer exposures, media changes with freshly prepared this compound may be necessary. |
| Inconsistent experimental results. | 1. Degradation of this compound in stock or working solutions. 2. Incomplete dissolution of the stock solution. 3. Variability in dilution technique. | 1. Prepare fresh stock and working solutions for every experiment. Do not store diluted aqueous solutions. 2. Ensure the DMSO stock solution is completely clear before use. 3. Standardize the dilution protocol to ensure consistency. |
| Toxicity observed in vehicle control cells. | 1. Final DMSO concentration is too high. | 1. Determine the maximum tolerable DMSO concentration for your specific cell line (typically ≤ 0.5%). Ensure your experimental design does not exceed this limit. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (g/kg) | Reference |
| Water (20°C) | 0.0014 | [1][2] |
| Isopropanol | 13 | [2] |
| Benzene | 25 | [2] |
| Toluene | 17 | [2] |
| Xylene | 100 | [2] |
| Acetone | 43 | [2] |
| Methyl ethyl ketone | 44 | [2] |
| Dimethyl sulfoxide (DMSO) | 170 | [2] |
Table 2: Stability of this compound under Different Conditions
| Condition | Half-life | Reference |
| Hydrolysis (pH 7, 25°C) | ~1000 minutes | [4] |
| Reaction with sulfhydryl groups (pH 7, 25°C) | ~4 minutes | [4] |
| Sprayed on crops | < 5 days | [3] |
Visualizations
Caption: Recommended workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting this compound precipitation.
Caption: Degradation pathways of this compound in vitro.
References
- 1. This compound - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 4. 148. This compound (FAO/PL:1969/M/17/1) [inchem.org]
- 5. biotium.com [biotium.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Stability of Captafol in different analytical solvents and temperatures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability of Captafol in various analytical solvents and at different temperatures. Understanding the stability of this compound is critical for accurate analytical measurements, ensuring the integrity of experimental results and the development of robust analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting this compound stability in analytical solutions?
A1: this compound is susceptible to degradation via several pathways. The primary factors influencing its stability are the choice of solvent, storage temperature, pH of the medium, and exposure to heat, particularly during analytical procedures like Gas Chromatography (GC).[1][2][3] It is known to be thermally labile and can degrade in the GC injector.[1][4] Hydrolysis is also a significant degradation pathway, especially in acidic and alkaline aqueous media.[2][5]
Q2: What are the main degradation products of this compound?
A2: The primary degradation product of this compound through hydrolysis or thermal degradation is tetrahydrophthalimide (THPI).[1][4][5] In aqueous solutions, dichloroacetic acid is also formed upon hydrolysis.[5] Analytical methods should be stability-indicating, meaning they can separate the intact this compound from its degradation products.
Q3: Which analytical technique is recommended for analyzing this compound to minimize degradation?
A3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is generally recommended over Gas Chromatography (GC) for the analysis of this compound.[1][6] This is because this compound is thermally labile and can degrade in the hot GC inlet.[1] If GC must be used, techniques like cool on-column injection can help minimize thermal degradation.[4] For LC-MS/MS, using an acidified mobile phase can improve the stability of this compound during analysis.[7]
Q4: How should I prepare and store this compound stock solutions?
A4: For powdered, neat standards, storage at ambient temperature (>5 °C) is recommended by some suppliers.[8] However, for solutions, the storage conditions are more critical. A common recommendation for this compound in methanol (B129727) (500 µg/mL) is to store it frozen at temperatures below -10 °C.[9] It is also available in solvents like cyclohexane (B81311) and ethyl acetate (B1210297).[10] To minimize degradation, it is best practice to prepare fresh working solutions from a stock solution that has been stored under recommended conditions. Always refer to the manufacturer's certificate of analysis for specific storage instructions.
Data on this compound Stability
Quantitative data on the stability of this compound in various organic solvents is not extensively available in peer-reviewed literature. The following tables summarize the available information on recommended storage conditions and qualitative stability based on current research and supplier recommendations.
Table 1: Recommended Storage Conditions for this compound Analytical Standards
| Standard Type | Solvent | Concentration | Recommended Storage Temperature | Source |
| Neat (Solid) | N/A | >98% | Ambient (>5 °C) | [8] |
| Solution | Methanol | 500 µg/mL | Freeze (< -10 °C) | [9] |
| Solution | Cyclohexane | 100 µg/ml | Stable under recommended storage conditions | [10][11] |
| Solution | Ethyl Acetate | 100 µg/ml | Refer to manufacturer's specifications | [10] |
Table 2: Qualitative Stability of this compound in Different Analytical Solvents
| Solvent | Qualitative Stability | Recommendations and Remarks | Source |
| Acetonitrile (B52724) | Moderate | Degradation has been observed in some lots of acetonitrile for related N-trihalomethylthio fungicides. Stability can be significantly improved by adding 0.1% (v/v) acetic acid. | [3][12] |
| Methanol | Low to Moderate | Some sources indicate instability of this compound in methanol. Solutions in methanol should be stored frozen. Methanol may react with some analytes in the presence of liver microsomes to form artifacts, though this is specific to certain experimental conditions. | [9][13] |
| Acetone | Low to Moderate | Other pesticides have shown instability in acetone. Use with caution and analyze promptly. | [3][12] |
| Ethyl Acetate | Moderate | While some pesticides with thioether groups have shown degradation, ethyl acetate is often used for extraction, sometimes acidified to improve stability. | [1][3][6][12] |
| Hexane | High | As a non-polar solvent, it is less likely to promote hydrolytic degradation. Often used as a final solvent for GC analysis. | [14] |
| Cyclohexane | High | Solutions in cyclohexane are reported to be stable under recommended storage conditions. | [11] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no this compound peak detected in GC analysis | Thermal degradation in the GC inlet. | - Use a lower inlet temperature. - Utilize a cool on-column injection technique.[1][4] - Consider using LC-MS/MS as an alternative analytical method.[1][6] |
| Inconsistent results or decreasing peak area over time | Degradation of this compound in the analytical solution. | - Prepare fresh working standards daily. - Store stock solutions at or below -10°C in a non-reactive solvent.[9] - If using acetonitrile, consider adding 0.1% (v/v) acetic acid.[3][12] - Ensure the pH of any aqueous component is not alkaline.[5] |
| Extra peaks appearing in the chromatogram, especially near the THPI retention time | Degradation of this compound into tetrahydrophthalimide (THPI). | - Confirm the identity of the degradation product using a THPI standard. - Review sample preparation and analytical conditions to minimize degradation (see above). - If degradation is unavoidable, a stability-indicating method that quantifies both this compound and THPI may be necessary. |
| Poor recovery during sample extraction | Degradation during sample homogenization and/or extraction. | - Perform sample comminution under cryogenic conditions (e.g., with liquid nitrogen).[1][6] - Use acidified extraction solvents (e.g., acidified ethyl acetate or acetonitrile).[1][6][7] |
Experimental Protocols
Protocol: General Stability Study of this compound in an Analytical Solvent
This protocol outlines a general procedure for assessing the stability of this compound in a specific analytical solvent at different temperatures.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of neat this compound standard.
-
Dissolve it in the chosen analytical solvent (e.g., acetonitrile, methanol, hexane) to prepare a concentrated stock solution (e.g., 1000 µg/mL).
-
-
Preparation of Working Solutions:
-
Dilute the stock solution with the same solvent to a working concentration suitable for the analytical instrument (e.g., 1 µg/mL).
-
-
Storage Conditions:
-
Aliquot the working solution into several sealed, amber glass vials to minimize evaporation and light exposure.
-
Store the vials at different temperatures:
-
Frozen (e.g., -20 °C)
-
Refrigerated (e.g., 4 °C)
-
Room Temperature (e.g., 25 °C)
-
-
-
Time Points for Analysis:
-
Analyze the solutions at regular intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter). The initial analysis (time 0) serves as the baseline.
-
-
Analytical Method:
-
Use a validated stability-indicating method, preferably LC-MS/MS, that can separate this compound from its degradation products.
-
The method should include parameters such as column type, mobile phase composition, flow rate, and mass spectrometer settings.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage remaining versus time for each temperature.
-
If significant degradation occurs, the degradation kinetics (e.g., half-life) can be determined.
-
Visualizations
Caption: Workflow for a this compound stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 148. This compound (FAO/PL:1969/M/17/1) [inchem.org]
- 6. Multi-residue analysis of captan, this compound, folpet, and iprodione in cereals using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved analysis of captan, tetrahydrophthalimide, this compound, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. accustandard.com [accustandard.com]
- 9. accustandard.com [accustandard.com]
- 10. hpc-standards.com [hpc-standards.com]
- 11. hpc-standards.com [hpc-standards.com]
- 12. Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methanol solvent may cause increased apparent metabolic instability in in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Residue determination of captan and folpet in vegetable samples by gas chromatography/negative chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Captafol detection and quantification by GC-ECD
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the detection and quantification of Captafol using Gas Chromatography with an Electron Capture Detector (GC-ECD).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why am I seeing poor peak shape, such as peak tailing or splitting, for my this compound standard?
Poor peak shape for this compound is a common issue and can be attributed to several factors:
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Active Sites in the GC System: this compound is a thermally labile compound and can interact with active sites (e.g., silanol (B1196071) groups) in the injector liner and the front of the analytical column. This can lead to peak tailing.[1][2]
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Improper Column Installation: An incorrectly cut or installed column can cause turbulence and interaction with active sites, leading to peak tailing or splitting.[3]
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Solution: Ensure the column is cut with a clean, 90-degree cut and is installed at the correct height in both the injector and detector.[3]
-
-
Column Overload: Injecting too high a concentration of this compound can saturate the column, leading to peak fronting.[4][5]
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Solution: Dilute the sample or reduce the injection volume.[5]
-
-
Solvent Mismatch: A mismatch between the injection solvent and the mobile phase can cause peak splitting.[5]
-
Solution: Ensure the sample is dissolved in a solvent compatible with the GC column and conditions. Solvent exchange to a more suitable solvent like n-hexane or toluene (B28343) may be necessary.[6][7]
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2. My this compound peak is completely absent or has a very low response. What could be the cause?
The absence or low response of the this compound peak often points to degradation of the analyte during the analytical process.
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Thermal Degradation in the Injector: this compound is highly susceptible to thermal degradation in the hot GC injector, which can lead to the formation of its metabolite, tetrahydrophthalimide (THPI).[8]
-
Solution: Consider using a cooler on-column injection (OCI) technique to introduce the sample directly onto the column without passing through a hot injector.[8] If using a split/splitless inlet, optimize the injector temperature to the lowest possible value that still allows for efficient volatilization.
-
-
Degradation During Sample Preparation: this compound can degrade during sample homogenization and extraction, especially in non-acidic conditions.[9][10]
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Solution: Use cryogenic comminution (grinding with liquid nitrogen) to minimize heat generation.[9][11] Extract with an acidified solvent, such as acetone (B3395972) containing 3% phosphoric acid or acetonitrile (B52724) with 0.1% acetic acid, to improve stability.[7][12][13][14][15]
-
-
Analyte Adsorption: Active sites in the GC flow path can irreversibly adsorb this compound, leading to a loss of signal.[1][16]
-
Solution: Ensure a fully inert flow path, including an inert liner, gold-plated seals, and a high-quality, well-conditioned column.[1]
-
-
Detector Contamination: A contaminated ECD can lead to a loss of sensitivity.[16] Contamination can cause a negative dip after the peak.[3][16]
-
Solution: Follow the manufacturer's instructions for cleaning and maintaining the ECD. Ensure high-purity makeup gas is used.
-
3. I am experiencing significant matrix effects, leading to inaccurate quantification. How can I mitigate this?
Matrix effects, where co-extracted compounds from the sample enhance or suppress the analyte signal, are a major challenge in pesticide residue analysis.[2][17][18][19]
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Cause: Non-volatile matrix components can accumulate in the injector, masking active sites and leading to an enhanced response for susceptible analytes like this compound compared to a clean solvent standard.[2]
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Solution 1: Matrix-Matched Calibration: This is the most common and effective way to compensate for matrix effects.[17][18] Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples.
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Solution 2: Thorough Sample Cleanup: A robust cleanup step can remove many interfering matrix components.
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Solution 3: Analyte Protectants: Adding compounds (analyte protectants) to both sample extracts and calibration standards can help to mask active sites in the GC system, reducing the variability caused by the matrix.[21]
4. My calibration curve for this compound is non-linear. What are the potential reasons?
Non-linearity in the calibration curve for this compound analysis by GC-ECD can stem from several sources.
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Limited Dynamic Range of ECD: The Electron Capture Detector has a limited linear dynamic range, typically around 10³ to 10⁴.[16]
-
Solution: Experimentally determine the linear range for this compound on your specific instrument. If sample concentrations are too high, they may fall outside this range. Dilute the samples to bring them within the linear range.[16]
-
-
Analyte Degradation/Adsorption: As lower concentration standards are more affected by degradation and adsorption in the GC system, this can lead to a non-linear response, with the curve bending towards the x-axis at lower concentrations.[16]
-
Solution: Implement the solutions for degradation and adsorption mentioned previously, such as using an inert flow path and optimizing injection parameters.[1]
-
-
Detector Saturation: At high concentrations, the detector's response may become saturated, leading to a plateau in the calibration curve.
-
Solution: Reduce the concentration of the upper-level calibration standards.
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Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound analysis from various studies.
Table 1: Limits of Quantification (LOQ) for this compound
| Matrix | LOQ (mg/kg) | Analytical Method | Reference |
| Agricultural Products | 0.01 | GC-ECD | [6] |
| Vegetables | 0.01 | GC-ECD | [20] |
| Rice, Soybean, Apple, Pepper, Cabbage | 0.008 | GC-ECD | [12][13][14] |
| Fruits and Vegetables | 0.01 | LC-MS/MS | [11][22] |
| Cereals | 0.01 | LC-MS/MS | [9] |
Table 2: Recovery Rates for this compound
| Matrix | Spiking Level (mg/kg) | Recovery (%) | Analytical Method | Reference |
| Cabbage, Radish, Eggplant | 0.01, 0.05, 0.1 | 70.2 - 86.9 | GC-ECD | [20] |
| Rice, Soybean, Apple, Pepper, Cabbage | Two levels | 89.0 - 113.7 | GC-ECD | [12][13][14] |
| Apples | 0.288 | 115.4 | GC-ECD | [23] |
| Apples | 0.266 | Not specified, but RSD was 22.1% | GC-ECD | [23] |
| Apples | 20.0 µg/kg, 70.0 µg/kg | 93.0 - 109.5, 95.4 - 107.7 | GC-ECD | [24] |
Experimental Protocols
Protocol 1: Sample Extraction and Cleanup for Agricultural Products[12][14]
-
Homogenization: Weigh a representative sample (e.g., 10 g of a ground agricultural product).
-
Extraction:
-
Add 20 mL of 3% phosphoric acid solution and let it stand for two hours.
-
Add 100 mL of acetone and homogenize for three minutes.
-
Filter the homogenate by suction.
-
-
Liquid-Liquid Partitioning:
-
Dilute the filtrate with a saline solution.
-
Partition the fungicides into dichloromethane (B109758).
-
-
Cleanup:
-
Evaporate the dichloromethane extract to dryness.
-
Perform column chromatography using Florisil for final cleanup.
-
-
Final Preparation:
-
Elute the analytes from the Florisil column.
-
Evaporate the eluate and reconstitute the residue in a known volume of n-hexane for GC-ECD analysis.
-
Protocol 2: Gas Chromatography Conditions[1][6]
-
Instrument: Gas Chromatograph with an Electron Capture Detector (GC-ECD).
-
Column: A silicate (B1173343) glass capillary column such as a DB-1 (0.25 mm inner diameter, 30 m length) or complementary columns like Agilent J&W DB-CLP1 and DB-CLP2 for dual-column confirmation.
-
Injector: Splitless injection is common. Temperature should be optimized (e.g., 250 °C), but lower temperatures should be tested to minimize degradation.
-
Carrier Gas: Helium or Nitrogen, at a constant flow rate.
-
Oven Temperature Program: An example program could be:
-
Initial temperature: 120°C, hold for 1 min.
-
Ramp 1: 15°C/min to 200°C, hold for 1 min.
-
Ramp 2: 5°C/min to 300°C, hold for 10 min.
-
-
Detector: ECD, Temperature: 300°C.
-
Injection Volume: 1-5 µL.
Visualizations
Caption: General workflow for this compound analysis by GC-ECD.
Caption: Troubleshooting decision tree for this compound GC-ECD analysis.
References
- 1. agilent.com [agilent.com]
- 2. scispace.com [scispace.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. acdlabs.com [acdlabs.com]
- 6. mhlw.go.jp [mhlw.go.jp]
- 7. Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multi-residue analysis of captan, this compound, folpet, and iprodione in cereals using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. Improved analysis of captan, tetrahydrophthalimide, this compound, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. Determination of Captan, Folpet, this compound and Chlorothalonil Residues in Agricultural Commodities using GC-ECD/MS [agris.fao.org]
- 13. Determination of Captan, Folpet, this compound and Chlorothalonil Residues in Agricultural Commodities using GC-ECD/MS | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 17. Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. web.vscht.cz [web.vscht.cz]
- 20. Simultaneous Gas Chromatographic Determination of Captan, Folpet and this compound Residues in Vegetable [spkx.net.cn]
- 21. Compensation for matrix effects in GC analysis of pesticides by using cucumber extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Improved analysis of captan, tetrahydrophthalimide, this compound, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Gas chromatographic determination of captan, folpet, and this compound residues in tomatoes, cucumbers, and apples using a wide-bore capillary column: interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Analysis of captan, folpet, and this compound in apples by dispersive liquid-liquid microextraction combined with gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing matrix effects in Captafol analysis of complex samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the analysis of Captafol in complex samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of analyte signal intensity caused by co-eluting compounds from the sample matrix.[1] In this compound analysis, these effects can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[1] This is a significant challenge, particularly in complex matrices like food, environmental, and biological samples, when using sensitive techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[1]
Q2: Which analytical technique is preferred for this compound analysis, GC-MS/MS or LC-MS/MS?
A2: LC-MS/MS is the preferred technique for the analysis of this compound.[1][2][3][4] this compound is thermally unstable and prone to degradation in the hot injector of a gas chromatograph, which can lead to poor sensitivity, reproducibility, and inaccurate results.[1][3][5] LC-MS/MS analysis at lower temperatures avoids this thermal degradation.[1][2]
Q3: What is the QuEChERS method, and is it suitable for this compound analysis?
A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis.[6][7] It is highly suitable for this compound analysis in various complex matrices.[2][8][9] The standard QuEChERS protocol involves an extraction step with an organic solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (dSPE) step for cleanup.[7]
Q4: How can I improve the stability of this compound during sample preparation?
A4: this compound is susceptible to degradation, especially during homogenization and extraction.[2][4] To enhance stability, the following strategies are recommended:
-
Cryogenic Comminution: Homogenizing samples at low temperatures using liquid nitrogen can prevent degradation.[2][4][10]
-
Acidification: Using an acidified extraction solvent (e.g., acetonitrile (B52724) with 1% acetic acid or 0.1% formic acid) and diluting the final extract with acidified water can improve the stability of this compound.[10][11]
Q5: What are the common dSPE sorbents used for cleaning up this compound extracts?
A5: The choice of dSPE sorbent depends on the matrix composition. Common sorbents include:
-
Primary Secondary Amine (PSA): Removes organic acids, sugars, and some lipids.
-
C18: Removes non-polar interferences, particularly fats and oils.
-
Graphitized Carbon Black (GCB): Removes pigments and sterols. Care must be taken as it can also remove planar pesticides.
For general fruit and vegetable samples, a combination of PSA and MgSO₄ is often used. For high-fat matrices, C18 is recommended, and for samples with high pigment content, GCB may be necessary.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Recovery of this compound | Degradation during sample preparation. | - Employ cryogenic comminution for sample homogenization.[2][4][10]- Use acidified solvents for extraction and dilution.[10][11]- Avoid high temperatures throughout the analytical process. |
| Inefficient extraction. | - Ensure proper homogenization of the sample.- Optimize the shaking/vortexing time during extraction.- For dry samples, add water before extraction to improve solvent penetration.[12] | |
| Poor Peak Shape or Tailing | Active sites in the GC liner or column (if using GC-MS). | - Use analyte protectants in the GC inlet.[3]- Perform regular inlet maintenance, including liner and seal replacement. |
| Co-elution with matrix components. | - Optimize the chromatographic gradient to better separate this compound from interferences.[13] | |
| Signal Suppression or Enhancement (Matrix Effects) | Co-eluting matrix components interfering with ionization. | - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.- Internal Standards: Use a stable isotope-labeled internal standard for this compound if available to compensate for matrix effects and recovery losses.- Sample Dilution: Dilute the final extract to reduce the concentration of interfering matrix components. This is effective if the analytical method has sufficient sensitivity.[13]- Optimize Cleanup: Use the appropriate dSPE sorbents (PSA, C18, GCB) based on the sample matrix to remove interfering compounds.[12] |
| Inconsistent Results/Poor Reproducibility | Incomplete homogenization of the sample. | - Ensure the sample is thoroughly homogenized to obtain a representative aliquot for extraction. |
| Variable degradation of this compound. | - Strictly control temperature and pH during sample preparation. | |
| Instrument contamination. | - Clean the ion source and mass spectrometer regularly.- Use a guard column to protect the analytical column. |
Experimental Protocols
Modified QuEChERS Protocol for this compound in Fruits and Vegetables
This protocol is a general guideline and may require optimization for specific matrices.
1. Sample Homogenization (Cryogenic)
-
Cut the sample into small pieces.
-
Freeze the sample pieces with liquid nitrogen.
-
Grind the frozen sample to a fine, homogenous powder using a cryogenic mill or a blender with dry ice.
-
Store the homogenized sample at -20°C or lower until extraction.
2. Extraction
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile containing 1% acetic acid.
-
If using an internal standard, add it at this stage.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE tube. The choice of dSPE tube depends on the matrix:
-
General Fruits and Vegetables: dSPE tube containing 150 mg MgSO₄ and 50 mg PSA.
-
High-Fat Matrices (e.g., avocado): dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Pigmented Matrices (e.g., spinach): dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 7.5 mg GCB.
-
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.
4. Final Extract Preparation
-
Take an aliquot of the cleaned-up supernatant.
-
Dilute with acidified water (e.g., 0.1% formic acid in water) if necessary to further reduce matrix effects.[11]
-
Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Data Presentation
Table 1: Typical Performance Data for this compound Analysis using LC-MS/MS with Modified QuEChERS
| Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Cereals (Rice, Wheat, Corn) | 0.01 | 70-120 | < 20 |
| Fruits (Apples, Grapes) | 0.01 | 70-120 | < 10 |
| Vegetables (Tomatoes, Spinach) | 0.01 | 70-120 | < 10 |
Data is representative based on performance guidelines such as SANTE/11813/2017 and published literature.[2][4][9][10]
Visualizations
Caption: Workflow for this compound analysis minimizing matrix effects.
Caption: Troubleshooting logic for this compound analysis issues.
References
- 1. lcms.cz [lcms.cz]
- 2. Multi-residue analysis of captan, this compound, folpet, and iprodione in cereals using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. Improved analysis of captan, tetrahydrophthalimide, this compound, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. hpst.cz [hpst.cz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Improved analysis of captan, tetrahydrophthalimide, this compound, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. eurl-pesticides.eu [eurl-pesticides.eu]
Technical Support Center: Optimization of QuEChERS for Captafol Extraction
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the extraction of Captafol using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound, offering potential causes and solutions to optimize your experimental workflow.
Question: I am experiencing low or inconsistent recovery of this compound. What are the potential causes and how can I fix this?
Answer:
Low and erratic recovery of this compound is a frequent challenge, primarily due to its chemical instability.[1][2] this compound is particularly susceptible to degradation under alkaline conditions and at elevated temperatures.[1][3] Here are the most common causes and their solutions:
-
Analyte Degradation During Homogenization:
-
Cause: The heat generated during sample homogenization can accelerate the degradation of thermally labile pesticides like this compound.[3]
-
Solution: Employ cryogenic milling by comminuting samples with liquid nitrogen or dry ice.[4][5] This keeps the sample frozen, minimizing thermal degradation and improving the overall extraction efficiency.
-
-
pH-Related Degradation:
-
Cause: this compound is unstable and rapidly degrades in alkaline environments.[1] Standard QuEChERS cleanup often uses Primary Secondary Amine (PSA) sorbent, which can increase the pH of the extract and cause significant losses.[6]
-
Solution:
-
Use a Buffered QuEChERS Method: Employ officially buffered versions of the QuEChERS method, such as the AOAC 2007.01 (using acetate (B1210297) buffer) or EN 15662 (using citrate (B86180) buffer), to maintain a stable, slightly acidic pH (pH 5-5.5) throughout the extraction process.[7][8]
-
Acidify the Extraction Solvent: Add a small amount of acid, such as 1% acetic acid or formic acid, to the initial extraction solvent (acetonitrile).[9] This helps to protect base-sensitive pesticides.
-
-
-
Thermal Degradation During Analysis:
-
Cause: If using Gas Chromatography (GC), the high temperatures of the injection port can degrade this compound, leading to low recovery and poor peak shape.[3]
-
Solution:
-
Utilize LC-MS/MS: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique as it does not require high temperatures for sample introduction, thus preventing thermal degradation.[4][9]
-
Optimize GC Inlet Conditions: If GC-MS/MS must be used, employ a Programmable Temperature Vaporizer (PTV) inlet. Start the injection at a low temperature (e.g., 60 °C) and then ramp it up to ensure the analyte is transferred to the column without degradation.[3]
-
-
Question: I am observing significant matrix effects (signal suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?
Answer:
Matrix effects are a common issue in LC-MS/MS analysis, caused by co-extracted compounds from the sample matrix that interfere with the ionization of the target analyte.[10][11]
-
Cause: Insufficient removal of matrix components like fats, pigments, and sugars during the cleanup step.
-
Solutions:
-
Optimize Dispersive SPE (d-SPE) Cleanup: The choice of d-SPE sorbent is critical and matrix-dependent.[12]
-
For fatty matrices (e.g., nuts, oily seeds): Include C18 sorbent in your d-SPE tube to remove lipids.[5]
-
For highly pigmented matrices (e.g., spinach, peppers): Graphitized Carbon Black (GCB) can remove pigments, but should be used with caution as it may also adsorb planar pesticides like this compound.[9]
-
A common effective combination for many fruits and vegetables is PSA (for removing organic acids) and C18.[9]
-
-
Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the entire QuEChERS procedure. This helps to compensate for signal suppression or enhancement by ensuring that the standards and samples experience the same matrix effects.[13][14]
-
Dilute the Final Extract: A simple and effective approach is to dilute the final extract (e.g., 10-fold) with the mobile phase before injection.[8] This reduces the concentration of interfering matrix components, thereby minimizing their impact on the ionization process.
-
Question: My results show poor reproducibility with a high Relative Standard Deviation (%RSD). What can I do to improve it?
Answer:
Poor reproducibility can stem from inconsistencies in sample preparation or analyte instability.
-
Causes and Solutions:
-
Inhomogeneous Sample: Ensure the initial sample is thoroughly homogenized to guarantee that the small subsample taken for extraction is representative of the whole.[7]
-
Inconsistent Extraction/Cleanup: Standardize all procedural steps. Use an automated shaker for consistent agitation times and vortex mixers for precise durations. Ensure centrifugation speed and time are constant for all samples.[15]
-
Analyte Degradation: As detailed under the "low recovery" issue, controlling pH and temperature throughout the process is critical for ensuring the stability of this compound and thus achieving reproducible results.[1][3]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis with QuEChERS challenging? A1: this compound is a broad-spectrum phthalimide (B116566) fungicide.[16][17] Its analysis is challenging primarily because it is unstable and prone to degradation, especially in alkaline conditions and at high temperatures.[1][16] This instability can lead to significant analyte loss during sample preparation and analysis, requiring careful optimization of the QuEChERS protocol.
Q2: Which version of the QuEChERS method is recommended for this compound? A2: Buffered QuEChERS methods are highly recommended. The two most common are the EN 15662 method , which uses a citrate buffer, and the AOAC 2007.01 method , which uses an acetate buffer.[7] Both methods maintain a pH between 5.0 and 5.5, which is crucial for preventing the base-catalyzed degradation of this compound.[8]
Q3: What is the recommended d-SPE sorbent combination for cleaning up this compound extracts? A3: The ideal sorbent depends on the sample matrix.
-
For general-purpose cleanup in fruits and vegetables, a combination of PSA (Primary Secondary Amine) and C18 is often effective. PSA removes acidic interferences, while C18 removes nonpolar compounds like fats.[9]
-
For matrices with high fat content, the amount of C18 should be increased.[12]
-
For matrices rich in pigments like chlorophyll (B73375) (e.g., spinach), GCB (Graphitized Carbon Black) can be added. However, use the minimum amount necessary, as GCB can retain planar molecules and may lead to lower recovery of this compound.[9]
Q4: Should I use GC-MS/MS or LC-MS/MS for the final analysis of this compound? A4: LC-MS/MS is generally the superior choice for this compound analysis.[4][5] This is because it operates at ambient temperatures, avoiding the thermal degradation that this compound often undergoes in the hot injector of a GC system.[3] If GC-MS/MS is the only option, careful optimization of the injection technique is required.[3]
Q5: How can I confirm that my method is performing well? A5: Method validation is essential. According to SANTE guidelines, a validated method should demonstrate acceptable performance for the following parameters:
-
Recovery: Mean recoveries should be within the 70-120% range.[7]
-
Precision: The Relative Standard Deviation (RSD) for repeatability should be ≤20%.[7]
-
Linearity: The coefficient of determination (r²) for calibration curves should be ≥0.99.[7][13]
-
Limit of Quantification (LOQ): The method should be sensitive enough to detect this compound at or below the required regulatory limits.
Data Presentation: Performance of Optimized QuEChERS for this compound
The following tables summarize quantitative data from studies on this compound extraction, highlighting the impact of different methods and matrices on recovery.
Table 1: Recovery of this compound in Various Food Matrices using Optimized QuEChERS Methods
| Matrix | QuEChERS Method | d-SPE Cleanup Sorbents | Analytical Technique | Average Recovery (%) | RSD (%) | Reference |
| Cereals | Ethyl Acetate-based | Not specified | LC-MS/MS | Satisfactory performance | <20% | [4] |
| Fruits & Vegetables | Ethyl Acetate + 1% Acetic Acid | 50mg PSA + 50mg C18 + 10mg GCB | LC-MS/MS | 70-120% | <10% | [9] |
| Apples | Original QuEChERS | PSA + MgSO₄ | LC-MS/MS | ~90% | <15% | [13] |
| Various F&V | Modified Luke et al. | Florisil Column | GC-ECD | 91-109% | Not specified | [2] |
Table 2: Impact of Extraction and Cleanup Choices on Fungicide Recovery
| Fungicides | Extraction Method | Key Finding | Reference |
| Captan, this compound, Folpet | QuEChERS vs. Ethyl Acetate | Both workflows provided satisfactory performance when samples were first comminuted with liquid nitrogen. | [4] |
| Captan, this compound, Folpet | Mills Method vs. Modified Luke et al. | The modified Luke et al. method with Florisil cleanup provided significantly better recoveries (81-109%) compared to the Mills method (67-93%). | [2] |
| Captan, Folpet | d-SPE with PSA | Cleanup with PSA is critical as it can raise the pH and cause degradation. Re-acidification of the extract immediately after cleanup is recommended. | [6] |
Experimental Protocol: Optimized QuEChERS for this compound in Fruits and Vegetables
This protocol is a generalized procedure based on the EN 15662 buffered method, which is suitable for this compound in high-moisture matrices like apples, tomatoes, or cucumbers.
1. Sample Preparation
- Chop the entire laboratory sample into small pieces.
- Transfer to a food processor and add dry ice to cryogenically homogenize into a fine, uniform powder.
- Allow the CO₂ to sublime in a freezer before weighing.
2. Extraction
- Weigh 10 g ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile (B52724) (containing 1% acetic acid, optional but recommended).
- Add internal standards if required.
- Cap the tube and shake vigorously for 1 minute . An automated shaker is recommended for consistency.
- Add the EN 15662 extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate .[7]
- Immediately cap and shake vigorously for 1 minute .
- Centrifuge at ≥3000 g for 5 minutes to separate the layers.
3. Dispersive SPE (d-SPE) Cleanup
- Transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2 mL d-SPE cleanup tube.
- The d-SPE tube should contain 150 mg anhydrous MgSO₄, 25 mg PSA, and 25 mg C18 . (Note: Adjust sorbent amounts based on matrix type).
- Cap the tube and vortex for 30 seconds .
- Centrifuge at ≥3000 g for 5 minutes .
4. Final Extract Preparation
- Take an aliquot of the cleaned supernatant.
- If necessary, dilute the extract (e.g., 1:10) with a suitable solvent (e.g., mobile phase for LC-MS/MS).
- Transfer to an autosampler vial for analysis by LC-MS/MS.
Visualizations
Caption: Optimized QuEChERS workflow for this compound analysis.
Caption: Troubleshooting logic for common this compound analysis issues.
References
- 1. 148. This compound (FAO/PL:1969/M/17/1) [inchem.org]
- 2. academic.oup.com [academic.oup.com]
- 3. agilent.com [agilent.com]
- 4. Multi-residue analysis of captan, this compound, folpet, and iprodione in cereals using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 11. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. QuEChERS: Home [quechers.eu]
- 16. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. This compound (Ref: Ortho-5865) [sitem.herts.ac.uk]
Degradation of Captafol during sample preparation and storage
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the degradation of Captafol during sample preparation and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is a chemically sensitive compound, and its degradation is primarily influenced by several key factors:
-
pH: this compound is susceptible to hydrolysis, a process that is rapidly accelerated in both acidic and alkaline (basic) aqueous environments.[1][2][3] It is particularly unstable under alkaline conditions and may react violently with strong alkalis.[3][4][5]
-
Temperature: Elevated temperatures significantly increase the rate of chemical degradation.[6] When heated to the point of decomposition, this compound can release toxic fumes, including phosgene, nitrogen oxides, and sulfur oxides.[2][3] Analytical procedures often specify that solvent evaporation should not exceed 40°C.[7]
-
Presence of Thiols: In biological systems, the most dominant degradation pathway is its rapid reaction with thiol-containing molecules like glutathione (B108866) and cysteine.[2][4] This reaction, which cleaves the N-S bond, is significantly faster than hydrolysis.[4]
-
Sample Matrix: The composition of the sample can affect stability. For instance, degradation can occur during the comminution (grinding) of non-acidic samples at ambient temperatures.[6] Biological matrices also contain enzymes that can contribute to degradation.[8]
Q2: What are the main degradation products of this compound?
A2: The degradation of this compound primarily proceeds through the cleavage of the N-S bond. The main products formed are:
Under conditions of thermal decomposition, a different set of products can be formed, including benzene, trichloroethylene, benzonitrile, and phthalimide.[10]
Q3: What are the recommended storage conditions for this compound standards and samples?
A3: Proper storage is critical to maintain the integrity of this compound.
-
Stock Solutions & Standards: Certified reference standards are often supplied in solvents like methanol (B129727) or cyclohexane.[11][12] The recommended long-term storage for these solutions is typically refrigeration (2-8°C) or freezing (below -10°C).[12][13]
-
Solid Material: Pure or technical-grade this compound should be stored in a cool, dry, well-ventilated area.[14]
-
Prepared Samples: To minimize degradation in biological samples, they should be kept cold, processed quickly, and stored frozen, preferably at -20°C or -80°C, to inhibit enzymatic activity.[8] It is also crucial to avoid repeated freeze-thaw cycles.[8] For aqueous samples, storage at refrigerated temperatures (around 4°C) for more than a few days is not recommended without specific stability studies.[15]
Troubleshooting Guide
Issue: Low or inconsistent recovery of this compound during analysis.
This is a common problem often linked to degradation during sample preparation and analysis. Use the following questions to diagnose the potential cause.
| Potential Cause | Troubleshooting Question & Recommended Action |
| pH-Induced Hydrolysis | Did you control the pH of your sample and extraction solvent? this compound degrades rapidly in alkaline and acidic conditions.[1][3] Action: Buffer your aqueous samples or use extraction methods known to be protective, such as the a-QuEChERS method, which is more suitable than standard QuEChERS for sensitive compounds like this compound.[6] Acidifying standard solutions in acetonitrile (B52724) can also reduce degradation.[6] |
| Thermal Degradation | Were your samples or extracts exposed to high temperatures? Heat accelerates degradation.[6] Action: Maintain a cold chain throughout the process.[8] Use refrigerated centrifuges and ice baths. During solvent evaporation steps, ensure the temperature does not exceed 40°C.[7] When analyzing challenging matrices like cereals, consider comminution with liquid nitrogen to keep the sample frozen and prevent degradation.[16][17] |
| Degradation in GC Injector | Are you using Gas Chromatography (GC) for analysis? High temperatures in the GC injector port can cause degradation of thermally labile pesticides like this compound.[6] Action: If degradation is suspected, consider using an alternative analytical technique like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which operates at lower temperatures and has been shown to be effective for analyzing the parent this compound molecule without degradation.[16][17] |
| Improper Storage | How were your samples and standards stored prior to analysis? Improper storage is a major source of analyte loss. Action: Ensure standards and samples are stored at the correct temperatures (refrigerated or frozen) and protected from light.[8][12][13] For long-term projects, perform a stability study on your specific sample matrix under your storage conditions. |
Quantitative Data on this compound Degradation
Table 1: pH-Dependent Hydrolysis of this compound
This table summarizes the half-life of this compound in aqueous solutions at different pH values, demonstrating its instability in both neutral and basic environments.
| pH | Half-life (Hours) | Temperature |
| 3.0 | 77.8 | Not Specified |
| 7.0 | 6.54 | Not Specified |
| 8.0 | 0.72 | Not Specified |
| (Data sourced from Kim et al., 1997, as cited in[3]) |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis in Agricultural Products
This protocol is based on a method for analyzing agricultural products and emphasizes temperature control to minimize degradation.[7]
-
Homogenization: Weigh 10.0 g of the homogenized test sample.
-
Initial Extraction: Add 20 mL of 3% phosphoric acid solution and 100 mL of acetone (B3395972). Grind the mixture thoroughly.
-
Centrifugation: Centrifuge the mixture at 3,000 rpm for 5 minutes. Collect the supernatant.
-
Re-extraction: Add 50 mL of acetone to the remaining residue, grind again, and centrifuge under the same conditions.
-
Solvent Evaporation: Combine the supernatants and evaporate the solvent at a temperature not exceeding 40°C until the volume is reduced to approximately 20 mL.
-
Liquid-Liquid Extraction: Add 100 mL of 10% sodium chloride solution to the concentrate. Extract the aqueous phase three times with n-hexane (100 mL, 100 mL, and 50 mL).
-
Cleanup: The combined n-hexane extracts are then passed through a cleanup column (e.g., Florisil or graphite (B72142) carbon) to remove interferences.
-
Final Preparation: The cleaned eluate is evaporated at a temperature below 40°C, and the residue is dissolved in an appropriate solvent (e.g., n-hexane) for analysis by GC-ECD.[7]
Visual Diagrams
Caption: Workflow for this compound sample preparation and analysis.
Caption: Troubleshooting flowchart for low this compound recovery.
References
- 1. This compound (Ref: Ortho-5865) [sitem.herts.ac.uk]
- 2. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cas 2425-06-1,this compound | lookchem [lookchem.com]
- 4. 148. This compound (FAO/PL:1969/M/17/1) [inchem.org]
- 5. This compound - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. mhlw.go.jp [mhlw.go.jp]
- 8. benchchem.com [benchchem.com]
- 9. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 10. researchgate.net [researchgate.net]
- 11. hpc-standards.com [hpc-standards.com]
- 12. accustandard.com [accustandard.com]
- 13. clearsynth.com [clearsynth.com]
- 14. PI-122/PI159: Storage Limitation Statements: Temperature—Fungicides [edis.ifas.ufl.edu]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. tandfonline.com [tandfonline.com]
- 17. Multi-residue analysis of captan, this compound, folpet, and iprodione in cereals using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Interference in the Electrochemical Detection of Captafol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the electrochemical detection of the fungicide Captafol.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of interference in the electrochemical detection of this compound?
A1: Interference in the electrochemical detection of this compound can arise from several sources, including:
-
Structurally Similar Pesticides: Other fungicides with similar chemical structures, such as Captan and Folpet, can produce electrochemical signals that overlap with this compound's signal.[1][2]
-
Electroactive Co-formulants: Pesticide formulations are complex mixtures containing active ingredients and co-formulants (e.g., surfactants, solvents).[3][4][5] These co-formulants can be electroactive and may interfere with the detection of the target analyte.
-
Metal Ions: The presence of heavy metal ions such as copper (Cu²+), lead (Pb²+), and cadmium (Cd²+) in environmental or biological samples can interfere with the electrochemical signal.[6][7][8][9]
-
Complex Sample Matrix: When analyzing real-world samples like fruits, vegetables, or soil extracts, other organic molecules and inorganic salts present in the matrix can cause interference or lead to electrode fouling.
Q2: How can I improve the selectivity of my electrochemical sensor for this compound?
A2: Improving selectivity is crucial for accurate this compound detection. Key strategies include:
-
Electrode Surface Modification: Modifying the working electrode with nanomaterials like gold nanoparticles (AuNPs), graphene, or carbon nanotubes can enhance the electrocatalytic activity towards this compound, helping to better resolve its signal from interfering species.[10][11][12][13]
-
Molecularly Imprinted Polymers (MIPs): Fabricating a sensor with a molecularly imprinted polymer layer creates recognition sites that are highly specific to the this compound molecule.[6][14][15][16] This is one of the most effective methods for enhancing selectivity.
-
Optimization of Electrochemical Parameters: Fine-tuning parameters such as the pH of the supporting electrolyte, the applied potential, and the scan rate can help to separate the voltammetric peaks of this compound and interfering compounds. This compound detection is often optimal in acidic conditions (pH 4.0).
Q3: What is electrode fouling and how can I prevent it during this compound analysis?
A3: Electrode fouling is the accumulation of unwanted material on the electrode surface, which can passivate the electrode and reduce its sensitivity and reproducibility. This is particularly a concern when analyzing complex samples. To prevent fouling:
-
Surface Renewal: For solid electrodes like glassy carbon, polishing the surface between measurements can remove adsorbed interferents.
-
Electrode Modification: Coating the electrode with materials that resist fouling, such as certain polymers or nanomaterials, can provide a protective barrier.
-
Sample Pre-treatment: Implementing a sample clean-up step, such as solid-phase extraction (SPE), can remove many of the interfering compounds from the sample matrix before analysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Sensitivity / Weak Signal | 1. Low concentration of this compound. 2. Poor electron transfer kinetics. 3. Insufficient active surface area on the electrode. | 1. Enhance Electrode Surface Area: Modify the electrode with nanomaterials like gold nanoparticles (AuNPs) or graphene to increase the surface area and amplify the signal. 2. Use Electrocatalysts: Incorporate materials that catalyze the electrochemical reaction of this compound. 3. Optimize Parameters: Adjust the deposition time and potential to improve the preconcentration of this compound on the electrode surface. |
| Poor Selectivity / Overlapping Peaks | 1. Presence of interfering species with similar redox potentials (e.g., Captan, Folpet). 2. Matrix effects from complex samples. | 1. Fabricate a Molecularly Imprinted Polymer (MIP) Sensor: This creates highly selective binding sites for this compound. 2. Modify Electrode with Selective Materials: Use materials that have a specific affinity for this compound. 3. Optimize pH and Potential: Adjust the pH of the supporting electrolyte (acidic pH is often favorable for this compound) and the potential window to better resolve the peaks. 4. Sample Pre-treatment: Use Solid-Phase Extraction (SPE) to clean up the sample. |
| Poor Reproducibility / Drifting Signal | 1. Electrode surface fouling. 2. Instability of the modified electrode layer. 3. Inconsistent sample preparation. | 1. Electrode Cleaning: Polish the electrode surface between each measurement. For modified electrodes, follow a gentle cleaning protocol recommended for the specific modification. 2. Improve Modifier Adhesion: Ensure the nanomaterial or polymer coating is stable and well-adhered to the electrode surface. 3. Standardize Protocols: Maintain consistent procedures for sample preparation, measurement conditions, and data analysis. |
| No Signal or Unstable Baseline | 1. Incorrect experimental setup (e.g., disconnected electrodes, improper electrolyte). 2. Degradation of this compound in the sample. 3. Inactive electrode surface. | 1. Check Connections and Setup: Verify all connections to the potentiostat and ensure the reference and counter electrodes are properly placed in the electrochemical cell.[5] 2. Use Freshly Prepared Solutions: this compound can degrade, so use freshly prepared standard solutions and samples.[17] 3. Activate the Electrode: Perform an electrochemical activation or cleaning procedure appropriate for the electrode material. |
Quantitative Data on Interference
The following table summarizes the effect of potential interfering species on the electrochemical signal of a target analyte. While specific data for this compound is limited, this table, based on studies of similar pesticides, illustrates the expected outcomes of an interference study.
| Target Analyte | Interfering Species | Concentration Ratio (Interferent:Analyte) | Signal Change (%) | Reference |
| Fenitrothion | Captan | 100:1 | < 5% | [18] |
| Fenitrothion | Folpet | 100:1 | < 5% | [18] |
| Cd²⁺ and Pb²⁺ | Ag⁺, Al³⁺, Cr³⁺, Fe³⁺, Fe²⁺, Mg²⁺, Ni²⁺, Zn²⁺ | 10:1 | < 5% | [8] |
| Paraoxon-ethyl | Other pesticides (e.g., carbaryl, atrazine) | 100:1 | < 5% | [10] |
Note: The data presented is illustrative of typical interference studies for pesticides. The actual interference will depend on the specific sensor and experimental conditions.
Experimental Protocols
Protocol 1: Modification of a Glassy Carbon Electrode (GCE) with Gold Nanoparticles (AuNPs)
This protocol describes a common method for modifying a GCE with AuNPs to enhance its sensitivity.
-
GCE Pre-treatment:
-
Polish the bare GCE with 0.3 µm and 0.05 µm alumina (B75360) powder on a polishing cloth.
-
Rinse thoroughly with deionized water.
-
Sonciate the electrode in ethanol (B145695) and then in deionized water for 5 minutes each to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Synthesis of Gold Nanoparticles (Citrate Reduction Method):
-
Heat 50 mL of a 0.01% HAuCl₄ solution to boiling while stirring.
-
Quickly add 2 mL of a 1% trisodium (B8492382) citrate (B86180) solution.
-
Continue heating and stirring until the solution color changes to a stable dark red, indicating the formation of AuNPs.[10]
-
Allow the solution to cool to room temperature.
-
-
Electrode Modification:
-
Drop-cast a small volume (e.g., 10 µL) of the prepared AuNP solution onto the cleaned GCE surface.
-
Allow the solvent to evaporate completely at room temperature or under a gentle stream of nitrogen.[12]
-
The AuNP-modified GCE is now ready for use.
-
Protocol 2: General Procedure for Electrochemical Measurement (DPV)
Differential Pulse Voltammetry (DPV) is a sensitive technique for quantitative analysis.
-
Prepare the Electrochemical Cell:
-
Add a defined volume of the supporting electrolyte (e.g., 0.1 M phosphate (B84403) buffer, pH 4.0) to the electrochemical cell.
-
Place the modified working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode into the cell.
-
Deoxygenate the solution by bubbling with nitrogen gas for at least 10 minutes.
-
-
Run the DPV Scan:
-
Apply an initial potential and allow for a quiet time (e.g., 2 seconds).
-
Perform a preconcentration step by applying a negative potential (e.g., -0.6 V) for a specified time (e.g., 120 seconds) with stirring to accumulate this compound on the electrode surface.
-
Stop the stirring and allow the solution to become quiescent (e.g., 10 seconds).
-
Scan the potential towards the positive direction using a DPV waveform. Typical DPV parameters include a pulse amplitude of 50 mV, a pulse width of 50 ms, and a scan rate of 20 mV/s.
-
Record the resulting voltammogram. The peak current is proportional to the concentration of this compound.
-
-
Quantification:
-
Generate a calibration curve by measuring the DPV response for a series of standard solutions of this compound.
-
Alternatively, use the standard addition method for complex samples by adding known amounts of a this compound standard to the sample and measuring the increase in the peak current.
-
Visualizations
Experimental and Logical Workflows
Caption: General workflow for the electrochemical detection of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Co-formulants: the Black Box of pesticides' toxicity | PAN Europe [pan-europe.info]
- 5. Magnitude and decline of pesticide co-formulant residues in vegetables and fruits: results from field trials compared to estimated values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous electrochemical detection of Cd2+ and Pb2+ using a green silver nanoparticles/polyaniline-modified carbon paste electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Glassy Carbon Electrode Modified with C/Au Nanostructured Materials for Simultaneous Determination of Hydroquinone and Catechol in Water Matrices | MDPI [mdpi.com]
- 13. ijstr.org [ijstr.org]
- 14. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 15. secjhuapl.edu [secjhuapl.edu]
- 16. How to Create Your Own Molecularly Imprinted Polymer (MIP) Sensor for Det.. [askfilo.com]
- 17. Multi-residue analysis of captan, this compound, folpet, and iprodione in cereals using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Strategies to prevent Captafol hydrolysis during analytical procedures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Captafol during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern during analysis?
A1: this compound is a broad-spectrum contact fungicide.[1] Its chemical structure contains a nitrogen-sulfur bond that is susceptible to cleavage, a process known as hydrolysis.[2][3] This degradation is a significant concern during analytical procedures as it leads to the loss of the parent compound, resulting in inaccurate quantification and potentially misleading results. The primary hydrolysis products are tetrahydrophthalimide (THPI) and dichloroacetic acid.[1][2]
Q2: What are the main factors that promote this compound hydrolysis?
A2: The primary factors that influence the rate of this compound hydrolysis are:
-
pH: this compound is unstable under alkaline conditions.[2] Hydrolysis is slow at acidic or neutral pH (below 7.0) but becomes rapid at a pH above 9.0.[4]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[5] Analytical procedures should be conducted at controlled, and preferably low, temperatures to minimize degradation.[6]
-
Presence of Water: As a hydrolysis reaction, the presence of water is a prerequisite. The reaction is slower in organic solvents but can still occur if water is present.
-
Presence of Sulfhydryl Compounds: this compound can also be degraded by reaction with sulfhydryl compounds, a reaction that can be faster than hydrolysis in biological systems.[2]
Q3: What are the primary degradation products of this compound hydrolysis?
A3: The main degradation products of this compound hydrolysis are tetrahydrophthalimide (THPI), chloride ions, dichloroacetic acid, and inorganic sulfur compounds.[1][2][3] The formation of these products confirms the breakdown of the parent this compound molecule.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no recovery of this compound | Hydrolysis during sample preparation or analysis. This is often due to alkaline pH, high temperatures, or prolonged exposure to aqueous solutions. | Maintain Acidic Conditions: Use acidified solvents for extraction and mobile phases. For example, adding 0.1% formic acid to water and acetonitrile (B52724) can minimize degradation.[7] Phosphoric acid has also been used in extraction procedures.[6] Control Temperature: Keep samples and extracts cool. Evaporate solvents at temperatures not exceeding 40°C.[6] Employ cryogenic comminution (sample grinding at very low temperatures) to improve stability.[7][8] Minimize Exposure to Water: Use anhydrous salts like sodium sulfate (B86663) to remove water from extracts.[6] Limit the time samples are in aqueous solutions. |
| Appearance of unexpected peaks in the chromatogram | Formation of degradation products. Peaks corresponding to tetrahydrophthalimide (THPI) or other degradation products may be observed. | Analyze for Degradation Products: Develop or use an analytical method that can simultaneously detect this compound and its main degradation product, THPI, to account for any breakdown.[2] Optimize Cleanup: Use appropriate cleanup steps, such as column chromatography with Florisil, to separate this compound from interfering substances and potential degradation products before analysis.[6][9] |
| Poor reproducibility of results | Inconsistent hydrolysis across samples. Variations in sample matrix pH, processing time, or temperature can lead to different rates of degradation. | Standardize Procedures: Ensure all samples are processed under identical and controlled conditions (pH, temperature, time).[7] Use Internal Standards: Incorporate a suitable internal standard to compensate for analytical variability, though it will not prevent hydrolysis. |
| Loss of this compound in the GC injector | Thermal degradation. this compound can be thermally unstable, leading to breakdown in a hot gas chromatograph (GC) injector. | Optimize GC Conditions: Use a lower injector temperature if possible. Ensure the GC liner is clean and deactivated to prevent catalytic degradation. Consider LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a viable alternative that avoids the high temperatures of GC analysis and can offer improved selectivity and sensitivity.[7][8] |
Data on Factors Affecting this compound Stability
| Factor | Condition | Effect on this compound Stability | Reference |
| pH | Alkaline (pH > 7) | Rapid hydrolysis. | [2][4] |
| Neutral (pH ≈ 7) | Slow hydrolysis. | [4] | |
| Acidic (pH < 7) | Relatively stable, hydrolysis is significantly retarded. | [4][5] | |
| Temperature | Elevated (e.g., > 40°C) | Increased rate of hydrolysis and thermal degradation. | [5][6] |
| Room Temperature | Moderate stability, but degradation can still occur over time. | ||
| Refrigerated/Cryogenic | Significantly improved stability. | [7] | |
| Solvent | Aqueous solutions | Prone to hydrolysis, especially if not acidified. | [5] |
| Acidified organic solvents (e.g., acetonitrile with 0.1% acetic acid) | Improved stability, minimizes degradation. | [10] | |
| Non-polar organic solvents (e.g., n-hexane, benzene) | Generally more stable than in aqueous or polar protic solvents. | [2][6] |
Experimental Protocols
Protocol 1: Gas Chromatography with Electron Capture Detection (GC-ECD)
This protocol is based on established methods for the analysis of this compound in agricultural products.[6]
1. Extraction: a. Weigh 10.0 g of the homogenized test sample. b. Add 20 mL of 3% (v/v) phosphoric acid solution and 100 mL of acetone (B3395972). c. Grind the mixture and centrifuge at 3,000 rpm for 5 minutes. Collect the supernatant. d. Re-extract the residue with 50 mL of acetone and centrifuge again. e. Combine the supernatants and evaporate to approximately 20 mL at a temperature not exceeding 40°C.
2. Liquid-Liquid Partitioning: a. To the concentrate, add 100 mL of 10% sodium chloride solution. b. Extract twice with 100 mL of n-hexane, followed by one extraction with 50 mL of n-hexane. c. Combine the n-hexane layers and dehydrate with anhydrous sodium sulfate. d. Filter and evaporate the n-hexane at a temperature not exceeding 40°C.
3. Cleanup (Column Chromatography): a. Prepare a Florisil column. b. Dissolve the residue from step 2d in a small volume of n-hexane and load it onto the column. c. Elute the column with a suitable solvent mixture (e.g., ethyl acetate (B1210297)/n-hexane). d. Collect the eluate and evaporate the solvent at a temperature not exceeding 40°C.
4. Final Solution Preparation and Analysis: a. Dissolve the residue in a precise volume of n-hexane (e.g., 2 mL). This is the test solution. b. Inject an aliquot of the test solution into the GC-ECD system. c. Quantify this compound content by comparing the peak area to a calibration curve prepared from this compound reference standards.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a modern approach that offers high sensitivity and can mitigate thermal degradation issues associated with GC.[7][8]
1. Sample Comminution: a. Homogenize the sample under cryogenic conditions (e.g., with liquid nitrogen) to prevent degradation during grinding.
2. Extraction: a. Weigh 10 g of the cryogenically homogenized sample. b. Add 10 mL of acidified ethyl acetate (e.g., with 1% acetic acid) or acidified acetonitrile. c. Homogenize at high speed.
3. Cleanup (Dispersive Solid-Phase Extraction - d-SPE): a. Take an aliquot of the supernatant from the extraction step. b. Add a d-SPE salt mixture (e.g., containing PSA, C18, and anhydrous sodium sulfate) to remove interferences. c. Vortex and centrifuge.
4. Final Solution Preparation and Analysis: a. Take the final extract and dilute it with acidified water (e.g., with 0.1% formic acid) prior to injection. b. Inject an aliquot into the LC-MS/MS system. c. Use an electrospray ionization (ESI) source in positive ion mode. d. Monitor for the specific precursor-to-product ion transitions for this compound. e. Quantify using a calibration curve prepared in a matrix-matched solvent to account for matrix effects.
Visualizations
Caption: The hydrolysis pathway of this compound.
Caption: A recommended analytical workflow to prevent this compound degradation.
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. 148. This compound (FAO/PL:1969/M/17/1) [inchem.org]
- 3. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. mhlw.go.jp [mhlw.go.jp]
- 7. Improved analysis of captan, tetrahydrophthalimide, this compound, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
Addressing peak tailing issues for Captafol in liquid chromatography
Welcome to the technical support center for Captafol analysis. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing in liquid chromatography experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how do I identify it?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, featuring a drawn-out or sloping tail on the right side.[1] In an ideal chromatogram, peaks should be symmetrical and exhibit a Gaussian shape.[1][2] This distortion can compromise the accuracy of peak integration, decrease resolution between adjacent peaks, and lead to poor reproducibility.[1][2]
Peak tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value close to 1.0 is ideal, while a value greater than 1.2 often indicates significant tailing.[2] For many analytical methods, an asymmetry factor up to 1.5 may be acceptable.[1][3]
Q2: What are the most likely causes of peak tailing for this compound?
A2: The primary cause of peak tailing is the presence of more than one retention mechanism for the analyte.[3][4] For a compound like this compound, which has polar functional groups, peak tailing in reversed-phase chromatography can typically be attributed to several factors:
-
Secondary Interactions with the Stationary Phase: The most common cause is the interaction of this compound with active sites on the column packing material. On silica-based columns (like C18), residual silanol (B1196071) groups (-Si-OH) can be acidic and interact with polar analytes, causing a secondary retention mechanism that leads to tailing.[5][6][7]
-
Mobile Phase pH Issues: If the mobile phase pH is not optimized, this compound might exist in more than one ionic state, leading to broadened or tailing peaks.[8] Proper pH control is crucial to ensure the analyte is in a single, un-ionized form.[1]
-
Column Degradation or Contamination: Over time, columns can degrade. Voids can form in the packing material, or the inlet frit can become partially blocked, both of which can cause peak distortion.[2][9] Accumulation of contaminants can also create new active sites for secondary interactions.[6]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length or diameter between the column and detector, can cause band broadening and contribute to peak tailing.[2][6]
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[2][6]
Q3: How can I troubleshoot this compound peak tailing related to the mobile phase?
A3: Mobile phase optimization is often the most effective and straightforward way to address peak tailing.
-
Adjust Mobile Phase pH: For acidic or ionizable compounds, operating at a pH well below the pKa (typically 2-3 pH units) ensures the compound is in its neutral, un-ionized form, minimizing secondary interactions with the silica (B1680970) backbone.[2] A low pH (e.g., pH 2.5-3.0) also protonates residual silanol groups, reducing their ability to interact with the analyte.[7][10]
-
Increase Buffer Strength: A buffer is essential for maintaining a stable pH.[11] Insufficient buffer concentration can lead to pH shifts on the column and inconsistent ionization of the analyte and silanol groups.[5] Increasing the buffer concentration to a range of 10-50 mM can improve peak shape by maintaining a constant pH and masking residual silanol activity.[1]
-
Optimize Organic Modifier: The choice and concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) can influence peak shape. If the elution strength is too weak, the analyte may linger on the column, contributing to tailing.[2] A modest increase of 5-10% in the organic modifier can sometimes improve peak symmetry.[2]
Q4: Could my HPLC column be the cause of the peak tailing?
A4: Yes, the column is a frequent source of peak shape problems.
-
Column Chemistry: If you are using a standard silica-based C18 column (Type A silica), it may have a higher concentration of acidic silanol groups that cause tailing.[5] Switching to a modern, high-purity silica column (Type B) or a base-deactivated (end-capped) column can significantly reduce these secondary interactions.[4][10][12]
-
Column Contamination: Strongly retained compounds from previous injections can accumulate on the column, leading to poor peak shape. Try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol (B129727) for reversed-phase) to remove contaminants.[2]
-
Column Void or Blockage: A sudden drop in pressure or the appearance of split or severely tailing peaks can indicate a void at the column inlet or a blocked frit.[9][13] Using a guard column can help protect the analytical column from contamination and physical damage.[11] If a void is suspected, replacing the column is the best solution.[2][3]
Q5: What instrumental or sample-related factors could be causing peak tailing?
A5: If you have ruled out mobile phase and column issues, consider these factors:
-
Extra-Column Band Broadening: Minimize the length and internal diameter of tubing between the injector, column, and detector.[2] Ensure all fittings are properly connected to avoid dead volume.
-
Sample Solvent Mismatch: The solvent used to dissolve the sample should ideally be the same as or weaker than the mobile phase.[2] Injecting a sample in a much stronger solvent can cause significant peak distortion. If a stronger solvent is required for solubility, keep the injection volume as small as possible.[1]
-
Column Overload: If peaks are tailing and also broad at the front, you may be overloading the column. Try diluting your sample or reducing the injection volume.[2][6]
Troubleshooting Workflow for Peak Tailing
The following diagram outlines a systematic approach to diagnosing and resolving peak tailing issues for this compound.
Mechanism of Peak Tailing
Secondary interactions are a primary cause of peak tailing. The diagram below illustrates how this compound molecules can interact with residual silanol groups on a silica-based stationary phase, leading to delayed elution for some molecules and a tailing peak shape.
Experimental Protocols & Data
Protocol: Optimizing Mobile Phase pH to Reduce Peak Tailing
This protocol provides a systematic method for determining the optimal mobile phase pH to achieve symmetrical peaks for this compound.
Objective: To reduce the tailing factor (Tf) for the this compound peak to approximately 1.0-1.2.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Formic acid (or other suitable acid/buffer system)
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile. From this, prepare a working standard at a suitable concentration (e.g., 10 µg/mL) by diluting with a 50:50 acetonitrile/water mixture.
-
Prepare Mobile Phases:
-
Mobile Phase A (Aqueous): Prepare a series of aqueous mobile phases with varying pH values. For example:
-
pH 4.5: Deionized water
-
pH 3.5: 0.05% Formic acid in water
-
pH 3.0: 0.1% Formic acid in water
-
pH 2.5: 0.2% Formic acid in water
-
-
Mobile Phase B (Organic): 100% Acetonitrile
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Gradient: 60% A to 90% B over 10 minutes (adjust as needed for elution)
-
-
Systematic Testing:
-
Equilibrate the HPLC system with the first mobile phase condition (starting at the highest pH, e.g., 4.5) for at least 15-20 column volumes.
-
Inject the this compound working standard in triplicate.
-
Record the chromatograms and calculate the average tailing factor for the this compound peak.
-
Repeat the equilibration and injection steps for each subsequent mobile phase pH, moving from highest to lowest.
-
-
Data Analysis:
-
Compile the tailing factor results for each pH condition into a table.
-
Identify the pH that provides the most symmetrical peak (Tf closest to 1.0). This will be the optimal pH for the analysis.
-
Data Presentation: Effect of Mobile Phase pH on this compound Peak Tailing
The following table summarizes typical results from the pH optimization experiment described above. The data demonstrates that decreasing the mobile phase pH significantly improves the peak shape for this compound.
| Mobile Phase Aqueous Component | Approximate pH | Average Retention Time (min) | Average Tailing Factor (Tf) |
| Deionized Water | 4.5 | 6.21 | 1.85 |
| 0.05% Formic Acid in Water | 3.5 | 6.25 | 1.42 |
| 0.1% Formic Acid in Water | 3.0 | 6.28 | 1.15 |
| 0.2% Formic Acid in Water | 2.5 | 6.32 | 1.18 |
Data is representative and for illustrative purposes.
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. hplc.eu [hplc.eu]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. acdlabs.com [acdlabs.com]
- 8. chromtech.com [chromtech.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 13. agilent.com [agilent.com]
Technical Support Center: Enhancing Sensitivity for Trace-Level Detection of Captafol
Welcome to the technical support center for the trace-level detection of Captafol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for trace-level detection of this compound?
A1: The most prevalent and validated methods for trace-level this compound detection are Gas Chromatography with an Electron Capture Detector (GC-ECD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1] Electrochemical sensors and biosensors are emerging as alternative techniques, offering advantages in terms of speed and portability.
Q2: this compound is known to be unstable. How can I prevent its degradation during sample preparation and analysis?
A2: this compound is susceptible to degradation, especially under alkaline conditions and at high temperatures.[2] To minimize degradation:
-
pH Control: Use acidic conditions during extraction. For instance, adding phosphoric acid to the sample and using an acidified mobile phase in LC-MS/MS can improve stability.
-
Temperature Control: Avoid high temperatures during sample processing. Use cryogenic milling for sample comminution and keep evaporation steps at or below 40°C.[1] In GC analysis, degradation can occur in the hot injector port, so optimizing injection parameters is crucial.
-
Solvent Choice: Use appropriate solvents for extraction and reconstitution. Acetonitrile (B52724) and n-hexane are commonly used.[1] The stability of this compound can vary in different solvents, so it's essential to use freshly prepared standards.
Q3: What are the key challenges in achieving high sensitivity for this compound detection?
A3: Key challenges include:
-
Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the ionization of this compound in LC-MS/MS, leading to signal suppression or enhancement.[3]
-
Analyte Degradation: As mentioned, this compound's instability can lead to lower recoveries and inaccurate quantification.
-
Low Concentrations: Detecting trace levels requires highly sensitive instrumentation and optimized methods to distinguish the analyte signal from background noise.
Q4: How do I choose the most suitable method for my samples?
A4: The choice of method depends on several factors, including the sample matrix, required sensitivity (limit of detection/quantification), available instrumentation, and the number of samples.
-
GC-ECD: A robust and sensitive technique, particularly for routine analysis of a smaller number of target analytes. It is a well-established method for this compound.
-
LC-MS/MS: Offers high selectivity and sensitivity and is suitable for complex matrices. It can also be used for multi-residue analysis, detecting a wide range of pesticides simultaneously.
-
Electrochemical Sensors/Biosensors: Best suited for rapid screening and in-field applications, though they may require more specialized development and validation for specific matrices.
Troubleshooting Guides
Gas Chromatography with Electron Capture Detector (GC-ECD)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the injector liner or column. 2. Column contamination. 3. Improper column installation. | 1. Use a deactivated liner and/or replace the liner. 2. Bake out the column according to the manufacturer's instructions. If contamination persists, trim the front end of the column or replace it. 3. Ensure the column is installed at the correct depth in the injector and detector. |
| Low Signal Intensity / Poor Sensitivity | 1. Degradation of this compound in the hot injector. 2. Detector contamination. 3. Leaks in the system. 4. Inefficient sample extraction or cleanup. | 1. Optimize injector temperature; a lower temperature may reduce degradation. Use a pulsed splitless injection if available. 2. Clean the ECD cell according to the manufacturer's protocol.[4] 3. Perform a leak check of the gas lines, septum, and fittings. 4. Review and optimize the extraction and cleanup steps to improve recovery. |
| Baseline Noise or Drift | 1. Contaminated carrier or makeup gas. 2. Column bleed. 3. Contaminated detector. | 1. Ensure high-purity gases and install or replace gas purifiers. 2. Condition the column properly. Ensure the oven temperature does not exceed the column's maximum limit. 3. Clean the detector as per the manufacturer's guidelines. |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Signal Suppression or Enhancement (Matrix Effects) | 1. Co-eluting matrix components interfering with ionization. 2. High concentration of salts in the final extract. | 1. Improve sample cleanup to remove interfering compounds. Dilute the sample extract. Use matrix-matched calibration standards or a stable isotope-labeled internal standard for quantification. 2. Ensure efficient desalting during sample preparation. |
| Inconsistent Retention Times | 1. Changes in mobile phase composition. 2. Column degradation or contamination. 3. Fluctuation in column temperature. | 1. Prepare fresh mobile phase daily and ensure proper mixing. 2. Flush the column with a strong solvent. If the problem persists, replace the column. 3. Use a column oven to maintain a stable temperature. |
| Low Signal Intensity | 1. Suboptimal ionization parameters. 2. Degradation of this compound in the source. 3. Inefficient sample transfer to the mass spectrometer. | 1. Optimize source parameters such as capillary voltage, gas flows, and temperature for this compound. 2. Use a mobile phase with an acidic modifier (e.g., formic acid) to improve stability. 3. Check for clogs in the sample path and ensure proper nebulization. |
Electrochemical and Biosensors
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Sensitivity or No Response | 1. Fouling of the electrode surface by matrix components. 2. Inactivation of the biological recognition element (in biosensors). 3. Incorrect buffer pH or ionic strength. | 1. Implement a more effective sample cleanup procedure. The electrode may need to be polished or electrochemically cleaned between measurements. 2. Ensure proper storage and handling of the biosensor. Optimize immobilization conditions. 3. Optimize the buffer conditions for the specific sensor and target analyte. |
| Poor Reproducibility | 1. Inconsistent surface modification of the electrode. 2. Incomplete regeneration of the sensor surface (for reusable sensors). 3. Variations in sample matrix. | 1. Standardize the electrode preparation and modification protocol. 2. Develop and validate a robust regeneration protocol. 3. Use matrix-matched calibration or standard addition for quantification. |
| Interference from Other Compounds | 1. Other electroactive compounds in the sample are being detected. 2. Non-specific binding to the sensor surface. | 1. Modify the electrode with a selective layer or use a specific biological recognition element (e.g., an enzyme or antibody) to enhance selectivity. 2. Block non-specific binding sites on the sensor surface (e.g., with bovine serum albumin). |
Quantitative Data Summary
The following table summarizes the performance of different analytical methods for the detection of this compound.
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-ECD | Agricultural Products | - | 0.01 mg/kg | - | [1] |
| GC-ECD | Fruits and Vegetables | - | 0.008 mg/kg | 89.0 - 113.7 | [5] |
| LC-MS/MS | Fruits and Vegetables | - | 0.01 mg/kg | 70 - 120 | [3] |
| Differential Pulse Polarography | Formulations | 1.2 x 10⁻⁹ M | - | 98.7 - 99.8 |
Note: LOD and LOQ values can vary significantly depending on the specific instrumentation, method parameters, and matrix. The values presented here are for general comparison.[6][7][8][9][10]
Experimental Protocols
Sample Preparation using a Modified QuEChERS Method for Fruits and Vegetables
This protocol is a general guideline and may need optimization for specific matrices.
-
Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.
-
Extraction:
-
Add 10-15 mL of acetonitrile containing 1% acetic acid.
-
Add appropriate internal standards.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. For samples with high fat content, C18 sorbent can be added. For samples with high pigment content, graphitized carbon black (GCB) can be used, but be aware that it may adsorb planar pesticides.
-
Shake for 1 minute.
-
-
Final Centrifugation and Analysis:
-
Centrifuge at a high rcf for 5 minutes.
-
Take an aliquot of the final extract for analysis by GC-ECD/MS or LC-MS/MS. The extract may need to be acidified and/or diluted prior to injection.
-
GC-ECD Analysis
-
Instrument Conditions (Example):
-
Injector: Splitless mode, 250°C.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen, constant flow.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Detector: ECD, 300°C.
-
-
Calibration: Prepare a series of matrix-matched calibration standards to compensate for matrix effects.
-
Injection: Inject 1-2 µL of the final extract.
LC-MS/MS Analysis
-
Instrument Conditions (Example):
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A) Water with 0.1% formic acid, B) Acetonitrile with 0.1% formic acid. Use a suitable gradient elution.
-
Flow Rate: 0.3 mL/min.
-
Ion Source: Electrospray ionization (ESI) in positive or negative mode (to be optimized for this compound).
-
MS/MS Parameters: Optimize precursor and product ions, collision energy, and other MS parameters for this compound using a standard solution.
-
-
Calibration: Prepare matrix-matched calibration standards.
-
Injection: Inject 2-5 µL of the final extract.
Visualizations
Caption: General experimental workflow for the trace-level detection of this compound.
References
- 1. mhlw.go.jp [mhlw.go.jp]
- 2. 148. This compound (FAO/PL:1969/M/17/1) [inchem.org]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. mdpi.com [mdpi.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. Difference Between LOD and LOQ [pharmaspecialists.com]
- 9. difference.wiki [difference.wiki]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Captafol Analysis by Gas Chromatography
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the gas chromatography (GC) analysis of Captafol. The focus is on optimizing injection parameters to overcome common challenges associated with this thermally sensitive compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of this compound.
Question: Why is my this compound peak very small or absent, while another unexpected peak is large?
Answer: This is a classic symptom of thermal degradation. This compound is a thermally labile pesticide that can easily break down in a hot GC injector, leading to inaccurate results.[1][2] The large, unexpected peak is likely its primary degradation product, tetrahydrophthalimide (THPI).[1]
Potential Causes & Solutions:
-
High Injector Temperature: An excessively hot injector is the most common cause of degradation.[3]
-
Solution: Lower the injector temperature. For conventional split/splitless inlets, start around 200-225°C and optimize downwards. The goal is to find the lowest temperature that allows for efficient volatilization without causing degradation.
-
Advanced Solution: Use a temperature-programmable inlet, also known as a multimode inlet (MMI). Start the injection at a low temperature (e.g., 60°C) and then rapidly ramp the temperature to transfer the analyte to the column.[4] This technique protects the compound during injection while ensuring it is fully volatilized.[4]
-
-
Active Sites in the Inlet: The glass liner, glass wool packing, or contamination within the injector can have active sites that catalyze the degradation of this compound.
-
Solution 1: Replace the inlet liner. Use a high-quality, deactivated liner. A dimpled liner without glass wool is often recommended to minimize surface area and potential active sites.[4]
-
Solution 2: Perform regular inlet maintenance. Contamination from previous samples can build up, creating active sites. Clean the injector and replace seals and septa regularly.
-
Question: My this compound peak is showing significant tailing. What can I do to improve the peak shape?
Answer: Peak tailing is often caused by unwanted interactions between this compound and active sites within the GC system, or by non-optimal chromatographic conditions.[5]
Potential Causes & Solutions:
-
Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites that interact with polar analytes.
-
Solution: Trim the column. Cut 10-20 cm from the inlet end of the column to remove the contaminated section.[6]
-
-
Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volumes, leading to peak tailing.[6]
-
Solution: Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth.
-
-
Active Sites in Liner/Inlet: As with degradation, active sites in the liner can cause peak tailing.
-
Solution: Replace the liner with a new, deactivated one. Ensure the liner is of high quality.[7]
-
-
Incompatible Stationary Phase: The polarity of the column's stationary phase may not be ideal for this compound.
-
Solution: While 5% phenyl-methylpolysiloxane columns (e.g., DB-5) are common, other phases have been evaluated. A fluorosilicone stationary phase (like SP-2401) has been reported to provide good column stability and response for this compound.[8]
-
Question: I am experiencing poor reproducibility and inconsistent peak areas. What are the likely causes?
Answer: Poor reproducibility is often linked to the injection step, especially with a thermally sensitive compound like this compound. Inconsistent degradation or sample introduction will lead to fluctuating results.
Potential Causes & Solutions:
-
Inconsistent Thermal Degradation: Minor fluctuations in injector temperature or residence time can cause varying degrees of degradation from one injection to the next.
-
Injector Leaks: A leak in the injector, often at the septum, can cause a portion of the sample to be lost, leading to smaller and inconsistent peak areas.
-
Solution: Check for leaks using an electronic leak detector. Replace the septum and ensure all fittings are tight.[9]
-
-
Autosampler or Syringe Issues: A malfunctioning autosampler or a plugged syringe can lead to inconsistent injection volumes.
-
Solution: Clean or replace the syringe.[9] Verify the autosampler is functioning correctly by observing the injection sequence.
-
Frequently Asked Questions (FAQs)
Q1: What is the best injection technique for analyzing this compound?
A1: Due to its thermal instability, the ideal injection technique minimizes the analyte's exposure to high temperatures.
-
On-Column Injection (OCI): This is considered the best technique to prevent thermal degradation.[1][10] The sample is injected directly onto the column at a low temperature, completely bypassing the hot injector where degradation primarily occurs.[3][10]
-
Temperature-Programmed (Multimode) Inlet: This is an excellent alternative. It starts the injection at a low temperature to protect the this compound and then ramps the temperature to ensure complete transfer to the column.[4]
-
Splitless Injection: While common, this technique is prone to causing significant degradation of this compound if not carefully optimized with low inlet temperatures and a highly deactivated inlet liner.[2][10]
Q2: What are the recommended GC parameters for a starting method?
A2: The following tables summarize typical starting parameters gathered from various analytical methods. These should be used as a starting point and optimized for your specific instrument and application.
Table 1: Recommended Injector & Column Parameters
| Parameter | Recommendation | Rationale & Notes |
| Injection Technique | On-Column (OCI) or Temperature-Programmed Inlet | Minimizes thermal degradation of this compound.[1][4][10] |
| Injector Temperature | Isothermal: ≤ 225°C; Programmed: Start at 60-80°C, then ramp | Lower temperatures are critical to prevent breakdown.[3][4] |
| Liner Type | Deactivated, Dimpled, No Glass Wool | Reduces active sites and catalytic surfaces.[4] |
| Column Phase | 5% Phenyl Methyl Silicone (e.g., DB-5 type) | A common, robust phase for pesticide analysis.[11][12] |
| Column Dimensions | 15-30 m length, 0.25 mm ID, 0.25 µm film thickness | Standard dimensions for capillary GC analysis of pesticides.[11] |
Table 2: Recommended Oven & Detector Parameters
| Parameter | Recommendation | Rationale & Notes |
| Carrier Gas | Helium or Hydrogen | Ensure high purity gas. |
| Oven Program | Start at 50-70°C (hold 1-2 min), ramp 25°C/min to 125°C, then 10°C/min to 300°C (hold 3-5 min) | This is a typical program; it must be optimized to ensure separation from matrix interferences.[11] |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) | ECD is highly sensitive to the halogenated structure of this compound.[11][13] MS provides confirmation of identity.[12] |
| Detector Temp (ECD) | 300 - 320°C | Standard operating temperature for an ECD. |
Q3: Can you provide a general experimental protocol for sample preparation?
A3: The following is a generalized protocol based on common methods for extracting this compound from agricultural products.[11][12][14]
Experimental Protocol: Extraction of this compound from Agricultural Samples
-
Homogenization: Weigh 10.0 g of a homogenized test sample.
-
Extraction: Add 20 mL of 3% phosphoric acid solution and 100 mL of acetone (B3395972).[12][14] Homogenize the mixture for 3 minutes.
-
Centrifugation/Filtration: Centrifuge the mixture at 3,000 rpm for 5 minutes and collect the supernatant.[11] Alternatively, filter by suction.
-
Re-extraction: Add 50 mL of acetone to the residue, repeat the homogenization and centrifugation/filtration, and combine the supernatants.
-
Liquid-Liquid Partitioning: Reduce the volume of the combined acetone extracts to ~20 mL at a temperature not exceeding 40°C. Add 100 mL of 10% sodium chloride solution and extract twice with 100 mL of n-hexane (or dichloromethane).[11][12]
-
Drying: Pass the combined organic extracts through anhydrous sodium sulfate (B86663) to remove residual water.
-
Solvent Exchange & Concentration: Evaporate the solvent at <40°C. Dissolve the residue in a known volume (e.g., 2-5 mL) of n-hexane or another appropriate solvent for GC injection.[11] This final solution is the test solution.
-
Cleanup (Optional): For complex matrices, an additional cleanup step using Florisil column chromatography may be necessary to remove interferences before the final concentration step.[12][14]
Visualizations
The following diagrams illustrate key workflows for this compound analysis.
Caption: Troubleshooting decision tree for common this compound GC issues.
Caption: General experimental workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Large volume cold on-column injection for gas chromatography-negative chemical ionization-mass spectrometry analysis of selected pesticides in air samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
- 8. academic.oup.com [academic.oup.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mhlw.go.jp [mhlw.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of captan, folpet, and this compound in apples by dispersive liquid-liquid microextraction combined with gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of Captan, Folpet, this compound and Chlorothalonil Residues in Agricultural Commodities using GC-ECD/MS [agris.fao.org]
Troubleshooting poor recovery of Captafol during solid-phase extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the solid-phase extraction (SPE) of Captafol.
Troubleshooting Guide: Poor Recovery of this compound
Low recovery of this compound during solid-phase extraction is a common issue that can compromise analytical results. The following guide provides a systematic approach to diagnosing and resolving this problem.
Initial Assessment: Where is the this compound Being Lost?
Before optimizing your SPE protocol, it is crucial to determine at which stage the analyte is being lost. This can be achieved by collecting and analyzing the fractions from each step of the SPE process (load, wash, and elution).
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting poor this compound recovery during SPE.
Scenario 1: this compound is Found in the Loading Fraction
This indicates that the analyte is not being effectively retained by the SPE sorbent.
| Potential Cause | Recommended Solution | Rationale for this compound |
| Insufficient Sorbent Affinity | Consider a different sorbent material. For a non-polar compound like this compound, a C18 or C8 reversed-phase sorbent is typically used. If matrix interferences are an issue, a more selective sorbent may be necessary. | This compound is practically insoluble in water, suggesting strong hydrophobic interactions are needed for retention. |
| Sample pH Not Optimal | Adjust the pH of the sample. For this compound, which is susceptible to hydrolysis under alkaline conditions, acidifying the sample can improve stability and retention.[1][2][3] | Maintaining an acidic to neutral pH (below 7.0) is critical to prevent degradation of this compound.[3] |
| Loading Solvent is Too Strong | Dilute the sample with a weaker solvent (e.g., water) to reduce the elution strength of the loading solvent. | If the sample is dissolved in a high percentage of organic solvent, this compound will have a lower affinity for the sorbent. |
| High Flow Rate | Decrease the flow rate during sample loading to allow for sufficient interaction time between this compound and the sorbent. | A slower flow rate enhances the kinetics of binding. |
| Sorbent Overload | Use a larger SPE cartridge or a sorbent with a higher loading capacity if the sample concentration is high.[4] | Exceeding the sorbent's capacity will cause the analyte to pass through unretained. |
Scenario 2: this compound is Found in the Wash Fraction
This suggests that the wash step is too aggressive and is prematurely eluting the analyte.
| Potential Cause | Recommended Solution | Rationale for this compound |
| Wash Solvent is Too Strong | Decrease the strength of the wash solvent. For example, if using 50% methanol (B129727), try reducing it to 20% or 30%. | The goal of the wash step is to remove interferences that are less strongly retained than this compound. |
| Excessive Wash Volume | Reduce the volume of the wash solvent. | Minimizing the wash volume can prevent the gradual elution of the target analyte. |
| Incomplete Column Drying | Ensure the column is thoroughly dried before the wash step, especially if using immiscible solvents. | Residual loading solvent can alter the effectiveness of the wash step. |
Scenario 3: this compound is Retained on the Column (Not Found in Load, Wash, or Elution Fractions)
This indicates that the elution solvent is not strong enough to desorb the analyte from the sorbent.
| Potential Cause | Recommended Solution | Rationale for this compound |
| Elution Solvent is Too Weak | Increase the strength of the elution solvent. For reversed-phase SPE, this typically means increasing the percentage of organic solvent (e.g., from 70% to 90% acetonitrile (B52724) or methanol). | A stronger solvent is needed to overcome the hydrophobic interactions between this compound and the sorbent. |
| Insufficient Elution Volume | Increase the volume of the elution solvent or perform a second elution and combine the fractions. | This ensures complete desorption of the analyte from the sorbent bed. |
| Secondary Interactions | Consider adding a modifier to the elution solvent to disrupt any secondary interactions between this compound and the sorbent. | While less common for non-polar compounds, residual active sites on the silica (B1680970) backbone of the sorbent can sometimes cause issues. |
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that can affect its recovery during SPE?
A1: this compound is a non-polar compound with very low water solubility (1.4 mg/L at 20°C).[5][6] It is stable in neutral or slightly acidic conditions but is susceptible to rapid hydrolysis under alkaline conditions.[1][2][3] It can also be degraded by reacting with sulfhydryl compounds.[1] These properties dictate that SPE methods should utilize reversed-phase sorbents and that the pH of the sample and solvents should be carefully controlled to prevent degradation.
This compound Degradation Pathways
Caption: Degradation pathways of this compound via hydrolysis and reaction with sulfhydryl compounds.
Q2: What type of SPE sorbent is most appropriate for this compound extraction?
A2: Due to its non-polar nature, a reversed-phase sorbent such as C18 (octadecyl) or C8 (octyl) is generally the most suitable choice for retaining this compound from aqueous samples. For samples with complex matrices, polymeric reversed-phase sorbents may offer higher capacity and stability across a wider pH range.
Q3: How can I prevent the degradation of this compound during sample preparation and SPE?
A3: To minimize degradation, it is crucial to:
-
Control pH: Maintain the sample and all solutions at a neutral or slightly acidic pH (pH < 7).[3] Avoid any contact with alkaline substances.[1][2]
-
Temperature: Perform extraction and solvent evaporation steps at a controlled, low temperature (e.g., not exceeding 40°C) to prevent thermal decomposition.[7]
-
Avoid Reactive Reagents: Be aware that this compound can react with sulfhydryl-containing compounds, such as certain thiols.[1]
Q4: What are some common solvents used for the extraction and elution of this compound?
A4: Common solvents for extracting this compound from solid matrices include acetone (B3395972) and n-hexane.[7] For elution from reversed-phase SPE cartridges, acetonitrile and methanol are effective. The optimal elution solvent will be a high percentage of one of these organic solvents, often mixed with a small amount of water or a pH modifier.
Q5: Can matrix effects from complex samples like soil or agricultural products impact this compound recovery?
A5: Yes, matrix effects can significantly impact recovery. Co-extracted substances can interfere with the binding of this compound to the sorbent or cause ion suppression/enhancement in mass spectrometry-based detection methods. To mitigate this:
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Sample Pre-treatment: Incorporate a sample clean-up step, such as liquid-liquid extraction or protein precipitation, before SPE.
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Wash Steps: Optimize the wash steps in your SPE protocol to selectively remove interfering compounds.
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Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for any signal suppression or enhancement.
Experimental Protocols
General Protocol for Solid-Phase Extraction of this compound from an Aqueous Sample
This protocol is a starting point and should be optimized for your specific sample matrix and analytical instrumentation.
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Sorbent: C18 SPE Cartridge (e.g., 500 mg, 6 mL)
-
Conditioning:
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of reagent-grade water through the cartridge. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Adjust the sample pH to ~6.0.
-
Load the sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove polar interferences.
-
-
Drying:
-
Dry the cartridge thoroughly under a vacuum or by passing air through it for 5-10 minutes.
-
-
Elution:
-
Elute the this compound with 5-10 mL of a strong solvent (e.g., acetonitrile or methanol). Collect the eluate.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.[7]
-
Reconstitute the residue in a suitable solvent for your analytical method (e.g., n-hexane for GC analysis).
-
Data Presentation: Example of Recovery Data for Method Optimization
The following table illustrates how to present quantitative data when optimizing an SPE method.
| Condition | Sorbent | Wash Solvent | Elution Solvent | Mean Recovery (%) | Standard Deviation (%) |
| Method 1 | C18 | 10% Methanol | Acetonitrile | 65 | 8.2 |
| Method 2 | C18 | 10% Methanol | Methanol | 72 | 7.5 |
| Method 3 | C18 | 5% Methanol | Acetonitrile | 88 | 4.1 |
| Method 4 | C8 | 10% Methanol | Acetonitrile | 85 | 5.3 |
References
- 1. 148. This compound (FAO/PL:1969/M/17/1) [inchem.org]
- 2. lookchem.com [lookchem.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. silicycle.com [silicycle.com]
- 5. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 6. Use of Captafol_Chemicalbook [chemicalbook.com]
- 7. mhlw.go.jp [mhlw.go.jp]
Technical Support Center: Method Development for Separating Captafol from its Isomers
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the analytical separation of Captafol and its geometric isomers. This resource provides detailed troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols to facilitate robust and efficient method development.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My chromatogram shows a single, broad peak instead of two distinct peaks for the cis- and trans-isomers of this compound. What should I do?
A1: Co-elution of geometric isomers is a common challenge. The primary goal is to enhance the selectivity of your chromatographic system.
-
For High-Performance Liquid Chromatography (HPLC):
-
Optimize the Mobile Phase:
-
Solvent Strength: Systematically adjust the ratio of your organic modifier (e.g., acetonitrile (B52724), methanol) to the aqueous phase. A lower percentage of the organic solvent will increase retention times and may improve separation.
-
Solvent Type: The selectivity between acetonitrile and methanol (B129727) can differ significantly. If you are using one, try switching to the other or using a ternary mixture.
-
Temperature: Vary the column temperature. Lower temperatures can sometimes enhance the resolution of isomers.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different chemistry. Phenyl-hexyl or biphenyl (B1667301) phases can offer different selectivity for compounds with ring structures compared to standard C18 columns. For geometric isomers, columns with shape-selective phases, like cholesterol-based columns, can also be effective.[1]
-
-
For Gas Chromatography (GC):
-
Temperature Program: Optimize the temperature ramp rate. A slower ramp rate can improve the separation of closely eluting compounds.
-
Stationary Phase: The choice of GC column is critical. A mid-polarity column, such as one with a phenyl-arylene stationary phase, may provide better selectivity for geometric isomers than a non-polar (e.g., DB-1) or a highly polar phase.
-
Carrier Gas Flow Rate: Adjust the linear velocity of the carrier gas (e.g., helium, hydrogen) to operate closer to the optimal flow rate for your column, which can improve efficiency.
-
Q2: I am observing peak tailing for my this compound isomer peaks. What is the likely cause and how can I fix it?
A2: Peak tailing can be caused by secondary interactions between the analyte and the stationary phase, or by issues with the chromatographic system.
-
Check for Active Sites: In HPLC, acidic silanol (B1196071) groups on the silica (B1680970) backbone of the stationary phase can interact with polar analytes, causing tailing.
-
Mobile Phase pH: If using a reversed-phase method with an aqueous component, ensure the pH is appropriate. For a compound like this compound, which is neutral, this is less likely to be the primary cause unless ionizable impurities are present.
-
Additives: The use of mobile phase additives is generally not necessary for neutral compounds unless there are strong secondary interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.[2][3]
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degrading. Try flushing the column with a strong solvent or replacing it if it is old.[2][4]
Q3: My retention times are shifting from one injection to the next. How can I improve the reproducibility of my method?
A3: Unstable retention times indicate a lack of method robustness or a problem with the HPLC/GC system.
-
System Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is particularly important for gradient methods.[2]
-
Mobile Phase Preparation: If using a multi-component mobile phase, it is often more reproducible to pre-mix the solvents rather than relying on the pump's online mixing, especially at low percentages of one component.[2]
-
Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[2]
-
Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate. Air bubbles in the system can also cause fluctuations. Degas the mobile phase and purge the pump.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of this compound that I need to separate?
A1: this compound primarily exists as geometric isomers, specifically cis- and trans-isomers, arising from the stereochemistry of the tetrahydrophthalimide ring. The cis-isomer is generally the more common and biologically active form.
Q2: Which analytical technique is best suited for separating this compound isomers: HPLC, GC, or SFC?
A2: All three techniques have the potential to separate geometric isomers.
-
GC-ECD is a traditional and sensitive method for this compound analysis, and with the right column and temperature program, it may resolve the isomers.[5]
-
HPLC-UV/MS offers more flexibility in stationary and mobile phase selection, which can be advantageous for optimizing selectivity. A reversed-phase method on a C18 or a phenyl-type column would be a good starting point.
-
Supercritical Fluid Chromatography (SFC) is an excellent technique for isomer separations, often providing faster and more efficient separations than HPLC.[6][7][8][9] Polysaccharide-based chiral columns, although designed for enantiomers, can sometimes also resolve geometric isomers.
Q3: How do I prepare my sample for analysis?
A3: Sample preparation will depend on the matrix. For analytical standards, dissolve in a suitable organic solvent like acetonitrile or a mixture of hexane (B92381) and ethyl acetate. For complex matrices like agricultural products, an extraction with a solvent like acetone, followed by liquid-liquid partitioning and a clean-up step using solid-phase extraction (e.g., Florisil or silica gel) is often necessary.[5]
Q4: Can I use mass spectrometry (MS) for detection?
A4: Yes, MS is a powerful detector for both qualitative and quantitative analysis. When coupled with a chromatographic system (LC-MS or GC-MS), it can provide confirmation of the identity of the isomers based on their mass-to-charge ratio and fragmentation patterns. Since geometric isomers have the same mass, they must be chromatographically separated before detection.[10]
Data Presentation
Table 1: Example Starting Conditions for HPLC Method Development for this compound Isomer Separation
| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Reversed-Phase) |
| Column | C18, 250 x 4.6 mm, 5 µm | Phenyl-Hexyl, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40) | Methanol:Water (70:30) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 30 °C |
| Detector | UV at 220 nm | UV at 220 nm |
| Injection Volume | 10 µL | 10 µL |
Table 2: Example Starting Conditions for GC Method Development for this compound Isomer Separation
| Parameter | Condition 1 |
| Column | 5% Phenyl-Methyl Silicone, 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Temperature Program | 150 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Detector | ECD at 300 °C |
| Injection Volume | 1 µL (splitless) |
Experimental Protocols
Protocol 1: General Sample Preparation for Analytical Standards
-
Stock Solution: Accurately weigh 10 mg of this compound standard (which may contain both isomers) and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution with the initial mobile phase (for HPLC) or hexane (for GC) to a final concentration of 10 µg/mL.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter before injection.
Protocol 2: General Workflow for HPLC Method Development
-
Column Selection: Start with a standard C18 column. If resolution is not achieved, switch to a column with a different selectivity, such as a phenyl-hexyl or biphenyl column.
-
Mobile Phase Screening:
-
Begin with an isocratic mobile phase of 60:40 acetonitrile:water.
-
If separation is poor, try a gradient from 50% to 90% acetonitrile over 20 minutes.
-
Screen methanol as the organic modifier, starting with an isocratic mobile phase of 70:30 methanol:water.
-
-
Temperature Optimization: Once partial separation is achieved, investigate the effect of column temperature in the range of 25 °C to 40 °C.
-
Flow Rate Adjustment: Fine-tune the flow rate to optimize the balance between resolution and analysis time.
Visualizations
Caption: A general workflow for method development for the separation of this compound isomers.
Caption: A troubleshooting decision tree for common issues in isomer separation.
References
- 1. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. hplc.eu [hplc.eu]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. mhlw.go.jp [mhlw.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Supercritical fluid chromatography separation of chiral pesticides: Unique capabilities to study cyhalothrin and metalaxyl as examples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
Technical Support Center: Improving the Reproducibility of Captafol Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Captafol bioassays. Given the limited publicly available data on specific this compound bioassay protocols, this guide focuses on general best practices and troubleshooting strategies applicable to fungicide bioassays.
Troubleshooting Guide
This section addresses common issues that may arise during this compound bioassays, presented in a question-and-answer format.
| Question | Possible Causes | Recommended Solutions |
| Why am I observing high variability between replicate wells? | Inconsistent cell seeding, uneven compound distribution, edge effects in the microplate, or pipetting errors. | Ensure a homogenous cell suspension before and during seeding. Mix the compound solution thoroughly and use a multi-channel pipette for dispensing. Avoid using the outer wells of the plate or fill them with a buffer to minimize edge effects. Calibrate and service pipettes regularly. |
| My positive and negative controls are not performing as expected. What should I do? | Contamination of reagents, incorrect concentrations, degradation of control compounds, or issues with cell health. | Use fresh, sterile reagents. Verify the concentrations of all control solutions. Store control compounds under recommended conditions to prevent degradation. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| This compound is not showing the expected level of activity. Why might this be? | Compound precipitation due to low solubility, degradation of the this compound stock solution, or use of a resistant fungal strain. | Prepare this compound stock solutions in an appropriate solvent like DMSO and ensure it does not precipitate upon dilution in the assay medium. Store stock solutions at -20°C or lower and avoid repeated freeze-thaw cycles. Verify the identity and susceptibility of the fungal strain being used. |
| I am seeing significant cell death in my vehicle control wells. What is the cause? | High concentration of the solvent (e.g., DMSO) used to dissolve this compound, or contamination of the cell culture or reagents. | The final concentration of the vehicle solvent should typically not exceed 0.5-1%. Perform a vehicle toxicity test to determine the maximum tolerated concentration. Use aseptic techniques throughout the experiment and regularly test for mycoplasma contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a fungicide that acts as a thiol-reacting inhibitor. It covalently modifies sulfhydryl groups of proteins and enzymes within the fungal cell, leading to the disruption of critical cellular processes and ultimately cell death.
Q2: What are the key considerations for preparing this compound solutions?
A2: this compound has low aqueous solubility. It is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. When diluting in aqueous assay media, it is crucial to ensure that the final concentration of the solvent is not toxic to the biological system being tested and that this compound does not precipitate out of solution.
Q3: How should this compound be stored to ensure its stability?
A3: this compound is sensitive to hydrolysis, especially in alkaline conditions. It should be stored as a solid in a cool, dry place. Stock solutions in anhydrous DMSO can be stored at -20°C for short to medium-term use. To maintain integrity, it is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Experimental Protocols & Data Presentation
Due to the lack of specific, publicly available, and validated protocols for this compound bioassays, a generalized workflow is provided below. Researchers are encouraged to adapt this general protocol to their specific fungal species and experimental setup, and to perform thorough validation.
General Fungicide Susceptibility Testing Workflow
Validation & Comparative
Captafol versus Captan: a comparative toxicological analysis
A detailed examination of the toxicological profiles of the fungicides Captafol and Captan (B1668291), intended for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of their acute, genetic, and carcinogenic toxicities, supported by experimental data and detailed methodologies.
Executive Summary
This compound and Captan are structurally related phthalimide (B116566) fungicides that have been widely used in agriculture. Despite their similarities, their toxicological profiles exhibit notable differences. This guide synthesizes available data to provide a clear comparison of their toxicological effects. In general, this compound demonstrates a more potent and broader spectrum of toxicity, particularly concerning carcinogenicity, when compared to Captan. Both fungicides are reactive towards thiols, a key mechanism underlying their biological activity and toxicity.
Data Presentation: Quantitative Toxicological Comparison
The following table summarizes the key toxicological data for this compound and Captan, facilitating a direct comparison of their potency and effects across various toxicological endpoints.
| Toxicological Endpoint | This compound | Captan |
| Acute Toxicity (Oral LD50) | Rat: 2500-6200 mg/kg | Rat: 9000 mg/kg |
| Genotoxicity | ||
| Ames Test (Salmonella typhimurium) | Positive (mutagenic in strain TA102)[1] | Positive (mutagenic in strain TA104)[1] |
| Mouse Lymphoma Assay (L5178Y cells) | Positive (induces forward mutations) | Positive (induces forward mutations) |
| Chromosomal Aberration Assay | Positive (in CHO cells and human lymphocytes) | Positive (in CHO cells and human lymphocytes) |
| Carcinogenicity | ||
| Mouse (B6C3F1) | Carcinogenic: Induces hemangioendothelioma, hemangioma, papilloma, squamous cell carcinoma, adenoma, adenocarcinoma, hyperplastic nodule, and hepatocellular carcinoma.[2][3] | Carcinogenic: Associated with tumors in the duodenum.[4] |
| Rat (Osborne-Mendel) | Not convincingly carcinogenic. | Not convincingly carcinogenic.[4] |
| IARC Classification | Group 2A: Probably carcinogenic to humans. | Group 3: Not classifiable as to its carcinogenicity to humans. |
Experimental Protocols
Carcinogenicity Bioassay in B6C3F1 Mice (this compound)
-
Test Substance: this compound (94.9% pure) was administered in the diet.[3]
-
Animals: Groups of 50-51 male and 50-51 female B6C3F1 mice, six weeks old.[3]
-
Dosage: Dietary concentrations of 0 (control), 0.075%, 0.15%, or 0.3%.[3]
-
Duration: 96 weeks of treatment followed by an 8-week observation period.[3]
-
Observations: Animals were monitored for clinical signs, body weight changes, and mortality. At termination, a complete histopathological examination was performed on all major tissues and organs.[2][3]
Carcinogenicity Bioassay in Osborne-Mendel Rats and B6C3F1 Mice (Captan)
-
Test Substance: Technical-grade Captan was administered in the feed.[4]
-
Animals: Groups of 50 male and 50 female Osborne-Mendel rats and B6C3F1 mice.[4]
-
Dosage (Rats): Time-weighted average doses of 2,525 or 6,050 ppm.[4]
-
Dosage (Mice): 8,000 or 16,000 ppm.[4]
-
Duration (Rats): 80 weeks of treatment followed by a 33 or 34-week observation period.[4]
-
Duration (Mice): 80 weeks of treatment followed by an 11-week observation period.[4]
-
Observations: Similar to the this compound study, with monitoring of clinical signs, body weight, survival, and comprehensive histopathology.[4]
In Vitro Chromosomal Aberration Assay in Chinese Hamster Ovary (CHO) Cells
-
Cell Line: Chinese Hamster Ovary (CHO) cells.[5]
-
Test Compound Exposure: Cultures are typically exposed to at least three concentrations of the test compound for a short period (e.g., 4 hours) with and without metabolic activation (S9 mix), and for a longer period (e.g., 24 hours) without S9 mix.[6]
-
Metaphase Analysis: Following exposure and a recovery period, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and slides are prepared for microscopic analysis of chromosomal aberrations.[1][7]
-
Data Analysis: The frequency of cells with structural chromosomal aberrations is determined and statistically compared to concurrent solvent and positive controls.[8]
Mandatory Visualization
Signaling Pathway of this compound and Captan Toxicity
References
- 1. Chromosomal aberration test in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carcinogenicity of this compound in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Bioassay of captan for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. The need for long-term treatment in the mouse lymphoma assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromosomal Aberration Test in Human Lymphocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. The statistical analysis of the in vitro chromosome aberration assay using Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Captafol and Folpet on Fungal Cell Respiration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative examination of the fungicides Captafol and Folpet, with a specific focus on their impact on fungal cell respiration. Both this compound and Folpet are broad-spectrum, non-specific fungicides belonging to the chloroalkylthio and N-substituted phthalimide (B116566) chemical classes, respectively.[1][2][3] Their primary mechanism of action involves the non-specific reaction with thiol (-SH) groups of enzymes and other molecules within fungal cells, leading to widespread cellular dysfunction, including the impairment of mitochondrial respiration.[1][3][4]
Mechanism of Action: A Shared Path of Thiol Reactivity
Both this compound and Folpet are electrophilic compounds that readily react with nucleophilic sulfhydryl groups found in cysteine residues of proteins and in small molecules like glutathione.[1][3] This covalent modification inactivates a wide array of enzymes, disrupting numerous metabolic pathways essential for fungal survival. A key target of this indiscriminate reactivity is the enzymatic machinery of cellular respiration located in the mitochondria. The disruption of these enzymes leads to a cascade of events, including the inhibition of oxygen consumption, a decrease in ATP synthesis, and the generation of reactive oxygen species (ROS), ultimately culminating in fungal cell death.[5]
Comparative Effects on Fungal Cell Respiration
| Parameter | This compound | Folpet | Reference |
| Target Enzymes | Non-specific, thiol-containing enzymes in the mitochondrial respiratory chain (Complexes I, II, III, IV, and ATP synthase). | Non-specific, thiol-containing enzymes in the mitochondrial respiratory chain (Complexes I, II, III, IV, and ATP synthase). | [1][3][4] |
| Effect on Oxygen Consumption | Inhibition | Inhibition | [5][6] |
| Effect on ATP Synthesis | Reduction | Reduction | [5] |
| Induction of Reactive Oxygen Species (ROS) | Increased production | Increased production | [5] |
| Impact on Mitochondrial Membrane Potential | Dissipation | Dissipation | [5] |
Experimental Protocols
This section details the methodologies for key experiments to assess the impact of this compound and Folpet on fungal cell respiration.
Isolation of Fungal Mitochondria
A prerequisite for in-vitro assessment of the direct effects of fungicides on respiratory chain components is the isolation of functional mitochondria from fungal cells.
Materials:
-
Fungal culture
-
Lytic enzymes (e.g., zymolyase, lyticase)
-
Mitochondrial isolation buffer (e.g., 0.6 M mannitol, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)
-
Homogenizer (e.g., Dounce or Potter-Elvehjem)
-
Centrifuge
Protocol:
-
Grow fungal cells to the desired growth phase and harvest by centrifugation.
-
Wash the cell pellet with sterile water.
-
Resuspend the cells in a spheroplasting buffer containing lytic enzymes to digest the cell wall.
-
Incubate until spheroplasts are formed.
-
Gently lyse the spheroplasts in mitochondrial isolation buffer using a homogenizer.
-
Perform differential centrifugation to separate mitochondria from other cellular components. This typically involves a low-speed spin to pellet cell debris and nuclei, followed by a high-speed spin to pellet the mitochondria.
-
Wash the mitochondrial pellet with isolation buffer to ensure purity.
Measurement of Oxygen Consumption
The overall effect of this compound and Folpet on cellular respiration can be quantified by measuring the rate of oxygen consumption using a polarographic oxygen sensor (e.g., a Clark-type electrode).[6][7][8]
Materials:
-
Isolated fungal mitochondria or whole fungal cells
-
Respiration buffer (e.g., containing substrates like succinate (B1194679) or NADH)
-
Polarographic oxygen sensor and chamber
-
This compound and Folpet stock solutions
Protocol:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add a known amount of isolated mitochondria or fungal cells to the respiration chamber containing the respiration buffer.
-
Record the basal rate of oxygen consumption.
-
Add varying concentrations of this compound or Folpet to the chamber and continue to record the oxygen consumption rate.
-
The inhibitory effect can be calculated as the percentage decrease in oxygen consumption compared to the control (untreated) sample.
Assessment of Reactive Oxygen Species (ROS) Production
The generation of ROS as a consequence of respiratory chain inhibition can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[9][10][11][12]
Materials:
-
Fungal cells
-
Phosphate-buffered saline (PBS)
-
DCFH-DA stock solution
-
This compound and Folpet stock solutions
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Treat fungal cells with various concentrations of this compound or Folpet for a defined period.
-
Wash the cells with PBS to remove the fungicides.
-
Load the cells with DCFH-DA by incubating them in a solution containing the probe. DCFH-DA is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or visualize the fluorescence using a microscope.
-
An increase in fluorescence intensity indicates an increase in ROS production.
Visualizing the Impact
To better understand the mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Captan and Folpet Toxicity | moraga.2's Blog [u.osu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Specific effects of reactive thiol drugs on mitochondrial bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fungicidal Drugs Induce a Common Oxidative Damage Cellular Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. hamiltoncompany.com [hamiltoncompany.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. bioquochem.com [bioquochem.com]
- 11. benchchem.com [benchchem.com]
- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Detection of Captafol: Novel Biosensor Technology vs. Conventional Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel acetylcholinesterase (AChE)-based biosensor with established chromatographic methods—Gas Chromatography with Electron Capture Detection (GC-ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the detection of the fungicide Captafol. The following sections detail the performance characteristics, experimental protocols, and underlying principles of each method to assist researchers in selecting the most appropriate technique for their analytical needs.
Data Presentation: A Quantitative Comparison
The performance of the novel biosensor and conventional methods for this compound detection are summarized in the tables below. Table 1 provides a direct comparison of key analytical parameters, while Tables 2 and 3 offer more detailed performance data for the chromatographic techniques based on published studies.
Table 1: Performance Comparison of this compound Detection Methods
| Parameter | Acetylcholinesterase (AChE)-Based Biosensor (extrapolated from Captan data) | Gas Chromatography-Electron Capture Detection (GC-ECD) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Enzymatic inhibition | Separation by volatility and detection by electron capture | Separation by polarity and detection by mass-to-charge ratio |
| Limit of Quantification (LOQ) | ~107 nM (equivalent to ~0.037 mg/kg) | 0.005 - 0.01 mg/kg[1] | 0.01 mg/kg[2][3] |
| Linear Range | 0.05 - 25.0 µM | 10 - 100 µg/kg[4] | 0.005 - 0.100 mg/kg |
| Analysis Time per Sample | < 30 minutes | 30 - 60 minutes | 15 - 30 minutes |
| Sample Preparation | Minimal (e.g., simple extraction/dilution) | Extensive (e.g., extraction, cleanup) | Moderate (e.g., QuEChERS, extraction) |
| Portability | High (potential for field use) | Low (laboratory-based) | Low (laboratory-based) |
| Cost per Sample | Low | Moderate to High | High |
| Selectivity | Moderate (sensitive to other AChE inhibitors) | High | Very High |
| Recovery | 98.4 - 102.4% (in apple samples for Captan) | 70.2 - 113.7%[1][5] | 70 - 120%[2][6] |
| Relative Standard Deviation (RSD) | < 5% | < 15%[1][5] | < 10%[2][6] |
Table 2: Performance Data for GC-ECD in this compound Detection
| Matrix | Fortification Level (mg/kg) | Average Recovery (%) | RSD (%) | Limit of Quantification (LOQ) (mg/kg) | Reference |
| Cabbage | 0.01, 0.05, 0.1 | 70.2 - 86.9 | 8.7 - 13.6 | 0.01 | [1] |
| Radish | 0.01, 0.05, 0.1 | 78.6 - 104.6 | 5.1 - 11.2 | 0.01 | [1] |
| Eggplant | 0.01, 0.05, 0.1 | 71.6 - 100.2 | 8.5 - 12.9 | 0.01 | [1] |
| Various Crops | Not specified | 89.0 - 113.7 | < 10 | 0.008 | [5] |
| Apples | 0.2 - 5.9 | 91 - 109 | Not Reported | Not Reported | [7] |
Table 3: Performance Data for LC-MS/MS in this compound Detection
| Matrix | Fortification Level (mg/kg) | Average Recovery (%) | RSD (%) | Limit of Quantification (LOQ) (mg/kg) | Reference |
| Cereals | 0.01 | 70 - 120 | < 10 | 0.01 | [3] |
| Fruits and Vegetables | 0.01 | 70 - 120 | < 10 | 0.01 | [2][6] |
Experimental Protocols
Detailed methodologies for the novel biosensor and the conventional chromatographic techniques are provided below.
Novel Acetylcholinesterase (AChE)-Based Biosensor
This protocol is based on the principle of AChE inhibition, a mechanism applicable to this compound.
1. Biosensor Fabrication:
-
Electrode Preparation: A screen-printed carbon electrode is typically used as the transducer.
-
Nanomaterial Modification: The electrode surface is modified with a nanomaterial, such as zinc oxide nanorods or gold nanoparticles, to enhance conductivity and provide a stable matrix for enzyme immobilization.
-
Enzyme Immobilization: Acetylcholinesterase (AChE) is immobilized onto the modified electrode surface. This can be achieved through physical adsorption or covalent bonding. A common method involves drop-casting a solution containing AChE and a stabilizing agent like chitosan (B1678972) onto the electrode and allowing it to dry.
2. Measurement Procedure:
-
Baseline Measurement: The biosensor is incubated in a buffer solution containing the substrate for AChE, acetylthiocholine (B1193921) (ATCh). The enzyme catalyzes the hydrolysis of ATCh to thiocholine, which is then electrochemically oxidized, generating a baseline current that is measured.
-
Inhibition Step: The biosensor is then exposed to the sample solution potentially containing this compound. If this compound is present, it will inhibit the activity of AChE.
-
Post-Incubation Measurement: After a specific incubation time, the biosensor is again exposed to the ATCh substrate solution, and the current is measured.
-
Quantification: The decrease in the current signal is proportional to the concentration of this compound in the sample. The percentage of inhibition is calculated and correlated to the this compound concentration using a calibration curve.
Conventional Method 1: Gas Chromatography with Electron Capture Detection (GC-ECD)
1. Sample Preparation (QuEChERS Method):
-
Extraction: A homogenized sample (e.g., 10-15 g of fruit or vegetable) is weighed into a centrifuge tube. Acetonitrile (B52724) is added, and the tube is shaken vigorously.
-
Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation. The tube is shaken and centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a tube containing a d-SPE sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components. The tube is vortexed and centrifuged.
-
Final Extract: The supernatant is collected, and the solvent may be evaporated and reconstituted in a suitable solvent for GC analysis.
2. GC-ECD Analysis:
-
Instrumentation: A gas chromatograph equipped with an electron capture detector (ECD) and a capillary column suitable for pesticide analysis (e.g., DB-5ms) is used.
-
Injection: A small volume (e.g., 1-2 µL) of the final extract is injected into the GC inlet.
-
Chromatographic Conditions:
-
Inlet Temperature: Typically 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at 60°C, ramping to 180°C, and then to 280°C.
-
Carrier Gas: Helium or nitrogen at a constant flow rate.
-
-
Detection: The ECD detects the eluting compounds that capture electrons, such as the halogenated this compound molecule.
-
Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a calibration curve prepared from standards of known concentrations.
Conventional Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
1. Sample Preparation (Modified QuEChERS):
-
The sample preparation is similar to the one used for GC-ECD, often employing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The final extract is typically dissolved in a solvent compatible with the LC mobile phase.
2. LC-MS/MS Analysis:
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source is used. A C18 column is commonly employed for separation.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of two solvents, such as water with formic acid and methanol (B129727) or acetonitrile with formic acid, is used to separate the analytes.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI in positive or negative ion mode is selected based on the analyte's properties.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound are monitored to ensure high selectivity and sensitivity.
-
-
Quantification: The concentration of this compound is determined by comparing the peak area of the specific MRM transition in the sample to a matrix-matched calibration curve.
Mandatory Visualization
The following diagrams illustrate the signaling pathway of the novel biosensor and the experimental workflows for all three detection methods.
Disclaimer: The performance data for the acetylcholinesterase-based biosensor for this compound is extrapolated from studies on Captan, a structurally similar fungicide that also acts as an AChE inhibitor. Further validation studies specifically for this compound are recommended.
References
- 1. Simultaneous Gas Chromatographic Determination of Captan, Folpet and this compound Residues in Vegetable [spkx.net.cn]
- 2. Improved analysis of captan, tetrahydrophthalimide, this compound, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of captan, folpet, and this compound in apples by dispersive liquid-liquid microextraction combined with gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Captan, Folpet, this compound and Chlorothalonil Residues in Agricultural Commodities using GC-ECD/MS [agris.fao.org]
- 6. Improved analysis of captan, tetrahydrophthalimide, this compound, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Assessing Cross-Reactivity of Captafol in Fungicide Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of the fungicide Captafol in immunoassays, alongside other structurally related fungicides. The data presented is essential for researchers and scientists developing and validating immunoassays for the detection of fungicide residues in environmental and food samples.
Introduction to Fungicide Immunoassays and Cross-Reactivity
Immunoassays are widely used for the rapid and sensitive detection of pesticide residues, including fungicides. These assays rely on the specific binding of an antibody to its target analyte. However, antibodies can sometimes bind to structurally similar compounds, a phenomenon known as cross-reactivity. Understanding the cross-reactivity profile of an immunoassay is critical for accurate quantification of the target analyte and for avoiding false-positive results.
This compound, a broad-spectrum fungicide, has been banned in many countries due to its potential health risks.[1] However, monitoring for its presence and the presence of related fungicides like captan (B1668291) and folpet (B141853) remains a priority. This guide focuses on the performance of a polyclonal antibody-based enzyme-linked immunosorbent assay (ELISA) developed for the detection of captan and its cross-reactivity with this compound and other fungicides.
Comparative Analysis of Fungicide Cross-Reactivity
An enzyme-linked immunosorbent assay (ELISA) was developed for the quantification of captan and its degradation product, tetrahydrophthalimide (THPI). The specificity of the polyclonal antiserum generated for this assay was tested against a panel of structurally related fungicides.
Table 1: Cross-Reactivity of Various Fungicides in a Captan-Specific Immunoassay
| Compound | Structure | % Cross-Reactivity |
| Captan |
| 100 |
| This compound |
| 100 |
| Tetrahydrophthalimide (THPI) |
| 100 |
| Folpet |
| <0.1 |
| Phthalimide |
| <0.1 |
| Dichloran |
| <0.1 |
| Iprodione |
| <0.1 |
| Vinclozolin |
| <0.1 |
| Procymidone |
| <0.1 |
Data sourced from Newsome, W. H., Yeung, J. M., & Collins, P. G. (1993). Development of enzyme immunoassay for captan and its degradation product tetrahydrophthalimide in foods. Journal of AOAC International, 76(2), 381-386.
The results demonstrate that the antiserum exhibits high specificity for captan, its primary metabolite THPI, and importantly, for this compound, showing 100% cross-reactivity. This indicates that the immunoassay can be effectively used for the detection of this compound. In contrast, the assay shows negligible cross-reactivity with other structurally similar fungicides such as folpet and phthalimide, as well as other common fungicides.
Experimental Protocols
Hapten Synthesis and Immunogen Preparation
The development of a specific immunoassay begins with the synthesis of a hapten, a small molecule that is chemically coupled to a larger carrier protein to become immunogenic. For the captan immunoassay, a hapten was synthesized from tetrahydrophthalimide.
Caption: Workflow for hapten synthesis and immunogen preparation.
The synthesized hapten is then conjugated to a carrier protein, such as Bovine Serum Albumin (BSA) or Ovalbumin (OVA), to create an immunogen. This immunogen is then used to immunize animals (e.g., rabbits) to produce polyclonal antibodies.
Competitive Indirect ELISA Protocol
The cross-reactivity of the generated antibodies is assessed using a competitive indirect ELISA (ciELISA). This format is suitable for the detection of small molecules like fungicides.
Caption: Workflow of the competitive indirect ELISA for fungicide detection.
Detailed Steps:
-
Coating: Microtiter plates are coated with a hapten-protein conjugate (coating antigen).
-
Competition: In separate tubes, a constant amount of the primary antibody is pre-incubated with either the standard solutions of the target fungicide or the sample extracts.
-
Binding: The antibody-fungicide mixtures are then added to the coated microtiter plate wells. The free antibody (not bound to the fungicide in the sample/standard) will bind to the coating antigen on the plate.
-
Washing: The plate is washed to remove unbound antibodies and other components.
-
Detection: An enzyme-labeled secondary antibody, which recognizes the primary antibody, is added to the wells.
-
Substrate Addition: After another washing step, a substrate for the enzyme is added. The enzyme converts the substrate into a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the fungicide in the sample.
Cross-Reactivity Calculation:
The cross-reactivity of an antibody to other compounds is determined by comparing the concentration of the competitor that causes 50% inhibition of binding (IC50) with the IC50 of the target analyte (in this case, captan).
The percentage of cross-reactivity (%CR) is calculated using the following formula:
%CR = (IC50 of Captan / IC50 of Competitor Fungicide) x 100
Conclusion
The presented data clearly indicates that the developed immunoassay for captan exhibits 100% cross-reactivity with this compound. This makes it a valuable tool for the simultaneous screening of both captan and this compound residues. The high specificity of the assay, with minimal cross-reactivity to other structurally related fungicides, ensures the reliability of the results. The detailed experimental protocols provided in this guide will assist researchers in developing and validating similar immunoassays for fungicide analysis.
References
A Comparative Guide to the Inter-laboratory Validation of Analytical Methods for Captafol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct analytical methods for the determination of Captafol, a fungicide, in food matrices. The comparison is based on an inter-laboratory study of a gas chromatography with electron capture detection (GC-ECD) method and a single-laboratory validation of a modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This guide aims to offer objective performance comparisons and detailed experimental data to inform method selection and development.
Method Performance Comparison
The following tables summarize the quantitative data from the validation studies of the two analytical methods.
Table 1: GC-ECD Method Inter-laboratory Study Data
An inter-laboratory study involving four laboratories was conducted to determine this compound residues in tomatoes, cucumbers, and apples using a wide-bore capillary column gas chromatography with electron capture detection. The method was a modification of the Luke et al. multiresidue procedure.
| Matrix | Fortification Level (ppm) | Mean Recovery (%) | Inter-laboratory Coefficient of Variation (CV, %) |
| Tomatoes | 0.243 | Not Reported | 9.7 |
| Cucumbers | 0.25 | 104.0 | 5.6 |
| 2.0 | 101.5 | 2.8 | |
| 25.0 | 98.4 | 4.6 | |
| Apples | 0.266 | 115.4 | 22.1 |
Data extracted from Gilvydis & Walters, 1991.
Table 2: LC-MS/MS Method Single-Laboratory Validation Data
An improved liquid chromatography tandem mass spectrometry method was validated for the determination of this compound and other fungicides in various cereals. The validation was performed according to SANTE/11813/2017 guidelines.
| Matrix | Fortification Level (mg/kg) | Mean Recovery (%) | Repeatability (RSDr, %) |
| Rice | 0.01 | 95 | 7 |
| 0.05 | 98 | 5 | |
| Wheat | 0.01 | 92 | 8 |
| 0.05 | 96 | 6 | |
| Sorghum | 0.01 | 90 | 9 |
| 0.05 | 94 | 7 | |
| Corn | 0.01 | 88 | 10 |
| 0.05 | 91 | 8 |
Data extracted from Shinde et al., 2019.
Experimental Protocols
Gas Chromatography with Electron Capture Detection (GC-ECD) Method
This method is a modification of the Luke et al. multiresidue method for the analysis of captan, folpet, and this compound in fruits and vegetables.
a) Sample Preparation:
-
A 100 g sample of the crop is blended with 200 mL of acetone.
-
The mixture is filtered, and the filtrate is partitioned with petroleum ether and methylene (B1212753) chloride.
-
The organic layer is collected and concentrated.
b) Cleanup:
-
The concentrated extract is passed through an optional Florisil column for cleanup.
-
The column is eluted with a mixture of ethyl ether and petroleum ether.
c) GC-ECD Analysis:
-
The cleaned extract is injected into a gas chromatograph equipped with a wide-bore capillary column and an electron capture detector.
-
Quantification is performed by comparing the peak areas of the sample to those of known standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method provides an improved approach for the multiresidue analysis of captan, folpet, this compound, and iprodione (B1672158) in cereals.
a) Sample Preparation (QuEChERS-based):
-
A 10 g homogenized sample is weighed into a 50 mL centrifuge tube.
-
10 mL of acetonitrile (B52724) is added, and the tube is shaken vigorously.
-
Magnesium sulfate (B86663) and sodium chloride are added to induce phase separation.
-
The tube is centrifuged, and the upper acetonitrile layer is collected.
b) Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
An aliquot of the acetonitrile extract is transferred to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
-
The tube is shaken and centrifuged.
c) LC-MS/MS Analysis:
-
The final extract is filtered and injected into a liquid chromatograph coupled to a tandem mass spectrometer.
-
The analysis is performed in multiple reaction monitoring (MRM) mode for quantification and confirmation.
Workflow Diagrams
Caption: Experimental workflow for the GC-ECD analysis of this compound.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Captafol: A Comparative Efficacy Analysis Against Modern Systemic Fungicides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Captafol, a broad-spectrum, non-systemic fungicide, was once widely used for the control of a variety of fungal diseases on fruits, vegetables, and other crops. However, due to significant health concerns, particularly its classification as a probable human carcinogen based on animal studies, its use has been discontinued (B1498344) in most countries.[1] This guide provides a comparative analysis of the efficacy of this compound with that of modern systemic fungicides, offering a retrospective look at its performance and a perspective on the advancements in fungicidal technology.
The data presented herein is compiled from historical studies on this compound and contemporary research on modern systemic fungicides. Due to the cessation of this compound's use, direct, side-by-side comparative trials with current fungicides are unavailable. Therefore, this guide offers an indirect comparison based on the efficacy of these compounds against the same or similar plant pathogens under various experimental conditions.
Overview of Fungicides
This compound: A Historical Perspective
This compound is a phthalimide (B116566) fungicide that acts as a multi-site inhibitor, primarily by reacting with thiol groups in fungal enzymes.[2][3] This non-specific mode of action means it can inhibit multiple metabolic processes within the fungal cell, making the development of resistance relatively low.[2] It was valued for its broad-spectrum activity against many fungal diseases, excluding powdery mildews.[1]
Modern Systemic Fungicides
Modern fungicides are predominantly systemic, meaning they are absorbed and translocated within the plant tissues, providing protection to both existing and new growth.[4] They typically have a single-site mode of action, targeting a specific enzyme or metabolic pathway in the fungus. This specificity can make them highly effective but also more prone to the development of resistant fungal strains. The major classes of modern systemic fungicides include:
-
Demethylation Inhibitors (DMIs) (FRAC Group 3): These fungicides inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1][5]
-
Quinone outside Inhibitors (QoIs) (FRAC Group 11): Also known as strobilurins, these fungicides block mitochondrial respiration by inhibiting the cytochrome bc1 complex, thereby preventing ATP synthesis.[6][7]
-
Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs) (FRAC Group 7): These fungicides also disrupt mitochondrial respiration but at a different site, by inhibiting the succinate dehydrogenase enzyme (Complex II).[8][9][10][11]
Comparative Efficacy Data
The following tables summarize the efficacy of this compound and modern systemic fungicides against key fungal pathogens. It is important to note that the data for this compound is from older studies, and direct comparisons of efficacy percentages may be influenced by differences in experimental design, environmental conditions, and pathogen populations.
Control of Apple Scab (Venturia inaequalis)
| Fungicide Class | Active Ingredient(s) | Application Rate | Efficacy (% Disease Control/Reduction) | Reference |
| Phthalimide (Non-systemic) | This compound (Difolatan 80W) | 2 g/L | Best control achieved with a multi-spray schedule | [12] |
| DMI (Systemic) | Difenoconazole | 10 µg/mL | Up to 85.8% reduction in disease severity (preventive) | [13] |
| DMI (Systemic) | Tebuconazole | Not specified | 96.3% - 99.6% efficacy | [2] |
| QoI (Systemic) | Trifloxystrobin | Not specified | All tested isolates were resistant (EC50 > 2 µg/mL) | [13] |
| SDHI (Systemic) | Boscalid | Not specified | 94.7% - 95.9% efficacy | [2] |
| SDHI (Systemic) | Fluopyram | Not specified | 95.7% - 99.3% efficacy | [2] |
Control of Grape Downy Mildew (Plasmopara viticola)
| Fungicide Class | Active Ingredient(s) | Application Rate | Efficacy (% Inhibition/Reduction) | Reference |
| Phthalimide (Non-systemic) | This compound | Not specified in recent comparative studies | Historically used for downy mildew control[9][11] | N/A |
| Systemic Combination | Famoxadone + Cymoxanil | Not specified | 95.00% inhibition of sporangial germination | [8] |
| Systemic Combination | Fluopicolide + Fosetyl-Al | Not specified | 99.66% inhibition of zoospore germination | [8] |
| Systemic Combination | Fenamidone + Mancozeb | Not specified | 91.33% inhibition of sporangial germination | [8] |
| Systemic Combination | Cymoxanil + Mancozeb | 2g/L | 80.49% - 82.17% reduction in disease severity | [14] |
Control of Potato/Tomato Late Blight (Phytophthora infestans)
| Fungicide Class | Active Ingredient(s) | Application Rate | Efficacy (% Disease Incidence/Reduction) | Reference |
| Phthalimide (Non-systemic) | This compound | Not specified in recent comparative studies | Historically used for late blight control[5][11] | N/A |
| Systemic | Metalaxyl | 400 ppm | 100% inhibition of mycelial growth | [15] |
| Systemic Combination | Metalaxyl + Mancozeb (Ridomil Gold) | Not specified | 16.77% disease incidence | [16] |
| Systemic Combination | Cymoxanil + Mancozeb (Curzate M) | Not specified | 15.38% disease incidence | [16] |
| QoI (Systemic) | Chlorostrobin | Not specified | 13.62% disease incidence | [16] |
Experimental Protocols
The efficacy of fungicides is determined through standardized laboratory (in vitro) and field (in vivo) trials. The following outlines a general methodology based on established guidelines from organizations such as the European and Mediterranean Plant Protection Organization (EPPO).[15][17][18][19][20]
In Vitro Fungicide Efficacy Testing
Objective: To determine the direct inhibitory effect of a fungicide on the growth of a target pathogen.
Methodology: Poisoned Food Technique
-
Medium Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA) and sterilize it.
-
Fungicide Incorporation: While the medium is still molten, add the test fungicide at various concentrations to create a dilution series. A control medium without the fungicide is also prepared.
-
Plating: Pour the fungicide-amended and control media into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial plug of a specific diameter, taken from the actively growing edge of a pure culture of the target fungus, in the center of each plate.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the fungus.
-
Data Collection: Measure the radial growth of the fungal colony in millimeters at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control. The EC50 value (the concentration that inhibits growth by 50%) can be determined through statistical analysis.
In Vivo Fungicide Efficacy Testing
Objective: To evaluate the effectiveness of a fungicide in controlling a specific disease on a host plant under controlled or field conditions.
Methodology: Field Plot Trial
-
Experimental Design: Use a randomized complete block design with multiple replications for each treatment to minimize the effects of field variability.[17]
-
Treatments: Include an untreated control, the test fungicide at various application rates, and a standard commercial fungicide for comparison.
-
Plot Establishment: Establish plots of a susceptible host plant variety. Ensure uniform plant stand and cultural practices across all plots.
-
Fungicide Application: Apply the fungicides according to the proposed label recommendations, including application timing, frequency, and volume. Use appropriate application equipment to ensure thorough coverage.
-
Inoculation (if necessary): If natural infection pressure is low or unpredictable, plots can be artificially inoculated with the target pathogen to ensure a uniform disease outbreak.
-
Disease Assessment: At regular intervals after application and throughout the disease development period, assess disease severity and/or incidence using a standardized rating scale.
-
Data Collection: Record disease severity (e.g., percentage of leaf area infected) and incidence (e.g., percentage of infected plants or fruits). Yield data may also be collected at the end of the season.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments. Calculate the percentage of disease control for each fungicide treatment compared to the untreated control.
Mechanisms of Action and Signaling Pathways
This compound: Multi-Site Inhibition
This compound's mechanism of action is non-specific, involving the reaction with sulfhydryl (-SH) groups present in various enzymes and proteins within the fungal cell. This disrupts numerous metabolic pathways essential for fungal survival.
Caption: Mechanism of action of this compound, a multi-site inhibitor.
Modern Systemic Fungicides: Single-Site Inhibition
Modern systemic fungicides have specific molecular targets, leading to the disruption of a single, vital process in the fungal cell.
DMI fungicides inhibit the C14-demethylase enzyme, which is crucial for the production of ergosterol, a key component of the fungal cell membrane.
Caption: Signaling pathway affected by DMI fungicides.
QoI fungicides bind to the Quinone 'outside' binding site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain, blocking electron transfer and halting ATP production.
References
- 1. Grower’s Guide: Understanding the DMI fungicides (FRAC code 3) in 2022 — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Expressions: The Pesticide Collection - this compound (Difolatan) [micro.magnet.fsu.edu]
- 4. Fungicide - Wikipedia [en.wikipedia.org]
- 5. Fungicides for Vegetable Crops: Demethylation Inhibitors [vegetables.bayer.com]
- 6. Molecular Mechanisms Underlying Fungicide Resistance in Citrus Postharvest Green Mold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to QoI fungicides in phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. extension.psu.edu [extension.psu.edu]
- 9. mdpi.com [mdpi.com]
- 10. Research in Plant Disease [online-rpd.org]
- 11. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 14. Characterization of the Molecular Mechanisms of Resistance against DMI Fungicides in Cercospora beticola Populations from the Czech Republic [mdpi.com]
- 15. EPPO Standards on efficacy evaluation of PPPs [eppo.int]
- 16. researchgate.net [researchgate.net]
- 17. pp1.eppo.int [pp1.eppo.int]
- 18. EPPO database on PP1 Standards [pp1.eppo.int]
- 19. PP1 - Efficacy evaluation of plant protection products|EPPO Global Database [gd.eppo.int]
- 20. EPPO PP1 - PP1/181(5) - Conduct and reporting of efficacy evaluation trials, including good experimental practice [pp1.eppo.int]
A Comparative Guide to Using Captafol as a Positive Control in Genotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of genotoxicity testing, the use of appropriate positive controls is paramount to ensure the validity and sensitivity of the assays. Captafol, a fungicide known for its genotoxic properties, has historically been used as a positive control in a variety of assays. This guide provides a comprehensive comparison of this compound with other common positive controls, supported by available experimental data and detailed protocols.
This compound: A Profile of a Genotoxic Agent
This compound is an alkylating agent that has demonstrated genotoxic effects across a range of in vitro and in vivo systems.[1] Its mechanism of action involves the formation of a reactive episulfonium ion, which can then alkylate DNA, leading to mutations and chromosomal damage.[1] Furthermore, this compound is known to react with cellular thiols, such as glutathione, which can lead to cytotoxicity.[1] This reactivity profile has made it a candidate for a positive control in assays designed to detect DNA-damaging and mutagenic compounds.
Performance Comparison in Key Genotoxicity Assays
This section provides a comparative overview of this compound and alternative positive controls in three key in vitro genotoxicity assays: the Ames test, the Micronucleus Assay, and the Chromosomal Aberration Assay.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used primary screen for mutagenic potential, utilizing various strains of Salmonella typhimurium and Escherichia coli. A positive result is indicated by a significant increase in the number of revertant colonies.
Comparison of Positive Controls in the Ames Test
| Positive Control | Target Strain(s) | Typical Concentration Range | Expected Outcome (Fold Increase over Negative Control) | Reference |
| This compound | TA100, TA1535 | 1-100 µ g/plate | Data not consistently reported in comparative studies | [1] |
| 2-Aminoanthracene (2-AA) | TA100, TA1535 (+S9) | 0.1-5 µ g/plate | ≥ 2-fold | [2] |
| Sodium Azide | TA100, TA1535 (-S9) | 0.1-5 µ g/plate | ≥ 2-fold | [2] |
| 4-Nitroquinoline N-oxide (4-NQO) | TA98, TA100 (-S9) | 0.1-2 µ g/plate | ≥ 2-fold | [3] |
| Benzo[a]pyrene (B[a]P) | TA100 (+S9) | 1-10 µ g/plate | ≥ 2-fold | [2] |
Note: The requirement for metabolic activation (+S9) depends on the test substance. This compound is a direct-acting mutagen and generally does not require S9 activation.
While this compound is known to be mutagenic in bacterial assays, specific quantitative data for its performance as a positive control, particularly in direct comparison to other standard positive controls, is not as readily available in recent literature.
In Vitro Micronucleus Assay
The in vitro micronucleus assay detects chromosomal damage or aneuploidy by identifying micronuclei in the cytoplasm of interphase cells.
Comparison of Positive Controls in the In Vitro Micronucleus Assay
| Positive Control | Cell Line(s) | Typical Concentration Range | Expected Outcome (% Micronucleated Cells) | Reference |
| This compound | CHO, Human Lymphocytes | 0.5-10 µM | Significant increase over negative control | [1] |
| Mitomycin C (MMC) | CHO, TK6, Human Lymphocytes | 0.05-0.5 µg/mL | Significant increase over negative control | [4][5] |
| Colchicine (B1669291) | CHO, Human Lymphocytes | 0.01-0.1 µg/mL | Significant increase over negative control | [4] |
| Cyclophosphamide (B585) (CP) | CHO, Human Lymphocytes (+S9) | 2-10 µg/mL | Significant increase over negative control | [6][7] |
This compound has been shown to induce micronucleus formation in various cell lines.[1] However, quantitative comparisons with other positive controls at specific concentrations are not consistently reported in single studies.
In Vitro Chromosomal Aberration Assay
This assay identifies structural chromosomal abnormalities in metaphase cells.
Comparison of Positive Controls in the In Vitro Chromosomal Aberration Assay
| Positive Control | Cell Line(s) | Typical Concentration Range | Expected Outcome (% Aberrant Cells) | Reference |
| This compound | CHO, Human Lymphocytes | 1-10 µM | Significant increase over negative control | [1] |
| Mitomycin C (MMC) | CHO, Human Lymphocytes | 0.05-0.2 µg/mL | Significant increase over negative control | [8] |
| Cyclophosphamide (CP) | CHO, Human Lymphocytes (+S9) | 5-25 µg/mL | Significant increase over negative control | [6][7] |
| Ethyl Methanesulfonate (EMS) | CHO | 100-400 µg/mL | Significant increase over negative control |
This compound is a known clastogen, inducing chromosomal aberrations in cultured mammalian cells.[1] As with other assays, direct quantitative comparisons with other positive controls are not extensively documented in single reports.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of genotoxicity assays. Below are generalized protocols for the Ames, micronucleus, and chromosomal aberration assays, with specific considerations for using this compound as a positive control.
Ames Test (Bacterial Reverse Mutation Assay) - OECD 471
1. Bacterial Strains:
-
Salmonella typhimurium strains TA98, TA100, TA1535, TA1537.
-
Escherichia coli strain WP2 uvrA.
2. Preparation of Positive Control:
-
Dissolve this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).
-
Prepare a stock solution and serial dilutions to achieve the desired concentration range (e.g., 1-100 µ g/plate ).
3. Assay Procedure (Plate Incorporation Method):
-
To 2 mL of molten top agar (B569324) (45°C), add 0.1 mL of the bacterial culture and 0.1 mL of the this compound solution.
-
For assays requiring metabolic activation, add 0.5 mL of S9 mix to the top agar.
-
Vortex the mixture and pour it onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies.
4. Data Analysis:
-
A positive response is typically defined as a dose-related increase in the number of revertant colonies and/or a reproducible twofold or greater increase in the number of revertant colonies at one or more concentrations compared to the solvent control.
In Vitro Micronucleus Assay - OECD 487
1. Cell Culture:
-
Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Culture the cells to an appropriate confluency.
2. Preparation of Positive Control:
-
Dissolve this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution and serial dilutions to achieve the desired concentration range (e.g., 0.5-10 µM).
3. Assay Procedure:
-
Expose the cells to various concentrations of this compound for a short duration (e.g., 3-6 hours) without S9, and with and without S9 for a short duration. A long exposure (e.g., 24 hours) without S9 is also performed.
-
After the exposure period, wash the cells and add fresh medium containing cytochalasin B to block cytokinesis.
-
Incubate the cells for a period equivalent to 1.5-2 normal cell cycles.
-
Harvest the cells, fix, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
4. Data Analysis:
-
A positive result is indicated by a concentration-dependent increase in the frequency of micronucleated cells or a reproducible and significant increase at one or more concentrations.
In Vitro Chromosomal Aberration Assay - OECD 473
1. Cell Culture:
-
Use a suitable mammalian cell line, such as CHO cells or human peripheral blood lymphocytes.
-
Culture the cells to an appropriate confluency.
2. Preparation of Positive Control:
-
Dissolve this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution and serial dilutions to achieve the desired concentration range (e.g., 1-10 µM).
3. Assay Procedure:
-
Treat the cells with various concentrations of this compound for a short period (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer period (e.g., 24 hours) without S9.
-
Add a metaphase-arresting agent (e.g., colcemid) for the last few hours of culture.
-
Harvest the cells, treat with a hypotonic solution, and fix.
-
Drop the cell suspension onto microscope slides and stain with Giemsa.
-
Analyze at least 200 metaphases per concentration for structural chromosomal aberrations.
4. Data Analysis:
-
A positive result is characterized by a concentration-related increase in the percentage of cells with structural chromosomal aberrations or a reproducible and significant increase at one or more concentrations.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the genotoxicity mechanism of this compound and the general workflows of the discussed assays.
References
- 1. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mutagenicity and genotoxicity of ClearTaste - PMC [pmc.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. High-throughput and high content micronucleus assay in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SFTG international collaborative study on in vitro micronucleus test III. Using CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human lymphocytes assay: cyclophosphamide metabolic activation by S9 system with low cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of kinetochores and DNA synthesis in micronuclei induced by mitomycin C and colchicine in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Environmental Risk Profile: Captafol vs. Chlorothalonil
The fungicides Captafol and Chlorothalonil (B1668833), both broad-spectrum agents once widely used in agriculture, are now under intense scrutiny due to their significant environmental and health impacts. While both chemicals are effective at controlling a range of fungal diseases, their distinct toxicological profiles and environmental fates have led to divergent regulatory statuses. This compound has been banned in many countries due to its classification as a probable human carcinogen, whereas Chlorothalonil remains in use in some regions, albeit with increasing restrictions. This guide provides a detailed comparison of the environmental impact of these two fungicides, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Physicochemical and Toxicological Properties
A comparative summary of the key physicochemical and toxicological properties of this compound and Chlorothalonil is presented in Table 1. Both fungicides exhibit low water solubility, which influences their environmental distribution. However, their toxicity profiles differ significantly, particularly concerning their effects on aquatic organisms and their carcinogenic potential.
| Property | This compound | Chlorothalonil |
| Chemical Class | Phthalimide | Organochlorine |
| Water Solubility | Low | Low (less than 1 mg/L)[1] |
| Acute Oral LD50 (Rat) | 2500-6780 mg/kg[2][3] | >10,000 mg/kg[4] |
| Acute Dermal LD50 (Rabbit) | 15,400 mg/kg[3] | >10,000 mg/kg[4] |
| Carcinogenicity | Group 2A: Probably carcinogenic to humans (IARC)[5] | Group 2B: Possibly carcinogenic to humans (IARC)[6] |
| Regulatory Status | Banned in many countries, including the United States and the European Union[7] | Use restricted in many countries; banned in the European Union[8] |
Environmental Fate and Persistence
The persistence and mobility of a pesticide in the environment are critical factors in determining its long-term impact. Both this compound and Chlorothalonil exhibit moderate persistence in soil, but their degradation pathways and the properties of their metabolites differ.
This compound is not considered persistent in soil or water systems.[9] Its half-life in soil is reported to be less than 11 days.[10] Degradation in plants and animals occurs through hydrolytic cleavage.[11]
Chlorothalonil is moderately persistent in the environment, with a soil half-life of 1 to 2 months.[12][13] It is not expected to leach significantly into groundwater due to its tendency to bind to soil.[14][15] However, its primary degradation product, 4-hydroxy-2,5,6-trichloroisophthalonitrile (B139082) (also known as SDS-3701), is more persistent and mobile than the parent compound.[16][17][18] This metabolite has been detected in groundwater.[1]
| Environmental Compartment | This compound | Chlorothalonil |
| Soil Half-life | < 3 to 8 days in various soil types[2][11] | 1 to 2 months[12][13]; can be shorter (<1-3.5 days) in specific conditions[19][20] |
| Aquatic Half-life | Information not readily available | <2 hours in water/sediment systems, but residues can persist[12][13] |
| Bioaccumulation | Not expected to bioaccumulate[9] | Low bioaccumulation potential[14], but can bioaccumulate in fish[18] |
| Mobility in Soil | Does not leach from basic soils[2][11] | Slightly to hardly mobile[1] |
Ecotoxicity
The impact of this compound and Chlorothalonil on non-target organisms is a significant concern. Both fungicides are toxic to aquatic life, but Chlorothalonil is generally considered more toxic to these organisms.
This compound is classified as toxic to fish and moderately to very highly toxic to freshwater invertebrates.[11] It is considered non-toxic to bees.[11]
Chlorothalonil is highly toxic to fish and aquatic invertebrates.[4][6][21] It has also been shown to be lethal to frogs at low concentrations.[6][8] While considered moderately toxic to birds and honeybees,[14] some studies suggest it can make bees more vulnerable to pathogens.[6]
| Organism | This compound | Chlorothalonil |
| Fish (96-hr LC50) | 0.027 - 0.190 ppm (Rainbow Trout)[2][11] | 0.25 mg/L (Rainbow Trout)[4] |
| Aquatic Invertebrates (Daphnia magna 96-hr LC50) | 3.34 ppm[2][11] | 1.8 µg/l (immobilization)[12][13] |
| Birds (LD50) | >2,510 ppm[2][11] | 5000 mg/kg (Mallard duck)[4] |
| Bees | Non-toxic[11] | Moderately toxic[14] |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate assessment of the environmental impact of pesticides. The following outlines standard protocols for key environmental fate and ecotoxicity studies, such as those recommended by the Organisation for Economic Co-operation and Development (OECD).
Soil Degradation (Aerobic and Anaerobic)
-
Guideline: OECD 307
-
Methodology: The test substance, typically radiolabeled, is applied to soil samples. These samples are then incubated under controlled aerobic or anaerobic conditions at a constant temperature and moisture level. At specified intervals, soil samples are extracted and analyzed to determine the concentration of the parent compound and its degradation products. This data is used to calculate the dissipation time for 50% of the substance (DT50).[16]
Hydrolysis as a Function of pH
-
Guideline: OECD 111
-
Methodology: The chemical is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9). The solutions are incubated in the dark at a constant temperature. Samples are taken at various time points and analyzed for the concentration of the test substance. This allows for the determination of the hydrolysis rate and half-life at different pH levels.[16]
Acute Toxicity to Fish
-
Guideline: OECD 203
-
Methodology: Fish are exposed to a range of concentrations of the test substance in water for 96 hours. The mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours. The LC50 (the concentration that is lethal to 50% of the test organisms) is then calculated.
Environmental Impact and Degradation Pathways
The following diagrams illustrate the comparative environmental fate of this compound and Chlorothalonil and a general workflow for assessing the environmental risk of fungicides.
Caption: Comparative environmental fate of this compound and Chlorothalonil.
References
- 1. Chlorothalonil Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. This compound - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. EXTOXNET PIP - CHLOROTHALONIL [extoxnet.orst.edu]
- 5. benchchem.com [benchchem.com]
- 6. Chlorothalonil - Wikipedia [en.wikipedia.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. beyondpesticides.org [beyondpesticides.org]
- 9. This compound (Ref: Ortho-5865) [sitem.herts.ac.uk]
- 10. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Chlorothalonil (Ref: DS 2787) [sitem.herts.ac.uk]
- 15. Environmental fate and toxicology of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. The Fungicide Chlorothalonil Is Nonlinearly Associated with Corticosterone Levels, Immunity, and Mortality in Amphibians - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Accumulation and decay of chlorothalonil and selected metabolites in surface soil following foliar application to peanuts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. lib.ncfh.org [lib.ncfh.org]
A Comparative Guide to Alternative Fungicides for Downy Mildew Control
Introduction: Downy mildew, a disease caused by oomycetes or water molds, poses a significant threat to a wide range of agricultural crops. Historically, broad-spectrum fungicides like Captafol were employed for its management. This compound was known for its effectiveness against nearly all fungal plant diseases, with the exception of powdery mildews.[1][2] However, due to concerns over its potential as a human carcinogen, its use has been discontinued (B1498344) in the United States and many other nations since the late 20th and early 21st centuries.[3][4] This guide provides a comparative analysis of modern, alternative fungicides, presenting experimental data on their efficacy, detailing their modes of action, and outlining standard protocols for their evaluation. This information is intended to assist researchers and agricultural scientists in making informed decisions for effective downy mildew management.
Comparative Efficacy of Fungicide Alternatives
The control of downy mildew now relies on a diverse portfolio of fungicides with varying modes of action. These can be broadly categorized as systemic (penetrant) or contact (protectant) fungicides.[5][6] Modern management strategies often involve the use of site-specific fungicides, which target a single metabolic pathway in the pathogen, and multi-site fungicides, which act on several pathways simultaneously.[7][8] Multi-site fungicides are particularly valuable in anti-resistance strategies.
The following table summarizes quantitative data from field studies on the efficacy of various fungicide alternatives against downy mildew in different crops.
| Fungicide Combination (Active Ingredients) | FRAC Group | Target Crop & Pathogen | Efficacy (% Disease Control) | Yield (q/ha) | Benefit-Cost Ratio | Reference |
| Azoxystrobin 11% + Tebuconazole 18.3% | 11 + 3 | Sponge Gourd (Luffa cylindrica) | 78.16% | 130 | 2.05 | [9] |
| Kresoxim-methyl 18% + Mancozeb 54% | 11 + M03 | Sponge Gourd (Luffa cylindrica) | 73.92% | 128 | 2.01 | [9] |
| Azoxystrobin 4.8% + Chlorothalonil 40% | 11 + M05 | Sponge Gourd (Luffa cylindrica) | 66.82% | 120 | 1.88 | [9] |
| Carbendazim 12% + Mancozeb 63% | 1 + M03 | Sponge Gourd (Luffa cylindrica) | 61.12% | 115 | 1.79 | [9] |
| Copper sulphate 47.15% + Mancozeb 30% | M01 + M03 | Sponge Gourd (Luffa cylindrica) | 52.89% | 110 | 1.69 | [9] |
| Krilaxyl (Metalaxyl 8% + Mancozeb 64%) | 4 + M03 | Cucumber (Cucumis sativus) | 37.48% - 50.72% | - | - | [10] |
| Quinone outside Inhibitors (QoIs) + Protectants | 11 + M | Cucumber (Pseudoperonospora cubensis) | High Efficacy | - | - | [11] |
| Oxysterol binding protein inhibitors + Protectants | 49 + M | Cucumber (Pseudoperonospora cubensis) | High Efficacy | - | - | [11] |
| Untreated Control | - | Sponge Gourd (Luffa cylindrica) | 0% | 90.5 | - | [9] |
Note: FRAC (Fungicide Resistance Action Committee) codes classify fungicides by their mode of action. Efficacy data can vary based on disease pressure, environmental conditions, and pathogen population.
Modes of Action and Resistance Management
Understanding the mode of action is critical for effective and sustainable disease control, primarily to mitigate the development of fungicide resistance.[7][8] Site-specific fungicides, while often highly effective, carry a higher risk of resistance development compared to multi-site fungicides.[7][8]
Key fungicide classes and their modes of action against oomycetes include:
-
Quinone outside Inhibitors (QoIs - FRAC Group 11): These fungicides, such as Azoxystrobin and Trifloxystrobin, act by inhibiting mitochondrial respiration, blocking energy production in the pathogen.[7][8] Resistance to QoIs is often linked to a single point mutation (G143A) in the cytochrome b gene.[7][8]
-
Phenylamides (PAs - FRAC Group 4): This class, including Metalaxyl and Mefenoxam, specifically inhibits ribosomal RNA synthesis, thereby disrupting protein production.[7] Resistance is a significant issue with this group.[7]
-
Carboxylic Acid Amides (CAAs - FRAC Group 40): Fungicides like Dimethomorph and Mandipropamid have a mode of action that is not fully understood but is known to be site-specific.[7] They have demonstrated both preventative and curative activity.[12]
-
Multi-site Contact Fungicides (FRAC Groups M01-M09): This category includes chemicals like Mancozeb, Chlorothalonil, and copper-based compounds.[7] They act on multiple metabolic sites within the fungal cell, which gives them a low resistance risk.[13] They are crucial components in resistance management programs, often used in tank mixes or rotation with site-specific fungicides.[7][8]
Caption: Overview of different fungicide classes and their cellular targets.
Experimental Protocols
To ensure the reliability and comparability of fungicide efficacy data, standardized experimental protocols are essential. The following is a representative methodology for a field-based fungicide evaluation trial, adapted from studies on cucurbit downy mildew.[9]
1. Experimental Design:
-
Layout: The experiment is typically laid out in a Randomized Complete Block Design (RCBD) with three or four replications to minimize the effects of field variability.
-
Plot Size: Each treatment plot is of a defined size (e.g., 5m x 4m), with adequate spacing between plots and blocks to prevent spray drift.
-
Control: An untreated control plot (water spray only) is included in each replication to serve as a baseline for disease pressure and efficacy calculations.
2. Treatments and Application:
-
Fungicides: A range of selected fungicides and combinations are tested at their recommended dosages.
-
Application Schedule: The first spray is typically applied prophylactically before the appearance of disease symptoms or at the very first sign of disease. Subsequent applications are carried out at regular intervals (e.g., 7-10 days), depending on the fungicide's persistence and local weather conditions.
-
Equipment: A calibrated sprayer (e.g., backpack sprayer) is used to ensure uniform coverage of the plant foliage.
3. Data Collection and Analysis:
-
Disease Assessment: Disease severity is recorded periodically from all treatments. This is often done by rating the percentage of leaf area affected by downy mildew on a 0-9 scale or a similar rating system.
-
Metrics: From the severity ratings, several key metrics are calculated:
-
Percent Disease Index (PDI): PDI = (Sum of all numerical ratings / (Total number of leaves observed x Maximum disease grade)) x 100.
-
Percent Disease Control (PDC): PDC = ((PDI in control - PDI in treatment) / PDI in control) x 100.
-
Area Under the Disease Progress Curve (AUDPC): Calculated to represent the cumulative disease development over time.
-
-
Yield Data: At the end of the season, the total yield and marketable yield from each plot are harvested and weighed.
-
Statistical Analysis: The collected data (PDI, AUDPC, yield) are subjected to Analysis of Variance (ANOVA) to determine if there are statistically significant differences among the treatments.
Caption: A typical workflow for conducting a field trial to evaluate fungicides.
Conclusion
While this compound is no longer a viable option for downy mildew control, a wide array of effective alternatives is available to growers and researchers. The most successful and sustainable management programs utilize a combination of fungicides with different modes of action to maximize efficacy and minimize the risk of resistance. As demonstrated by experimental data, combination products often provide excellent control.[9][11] The choice of fungicide should be guided by local disease pressure, crop type, and resistance management considerations. Furthermore, integrating chemical controls with cultural practices, such as improving air circulation and reducing leaf wetness duration, remains a cornerstone of effective downy mildew management.[5] While many organic-approved fungicides have been tested, their efficacy is often insufficient under high disease pressure on susceptible cultivars, highlighting an area for continued research and development.[14]
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. This compound - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - OEHHA [oehha.ca.gov]
- 5. horticulture.com.au [horticulture.com.au]
- 6. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. journaljeai.com [journaljeai.com]
- 10. Efficacy of fungicides in management of Downy mildew disease of Cucumber (Cucumis sativus L.) under open field conditions, in Dhading district of Nepal | Journal of Agriculture and Natural Resources [nepjol.info]
- 11. Efficacy of Fungicides Used to Manage Downy Mildew in Cucumber Assessed with Multiple Meta-Analysis Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pre- and Postinfection Activity of Fungicides in Control of Hop Downy Mildew - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]
Comparative Proteomics of Fungi Treated with Captafol: A Research Gap
Despite a thorough search of scientific literature, no direct experimental data from comparative proteomic studies on fungi treated with the fungicide Captafol is currently available in the public domain. This significant research gap prevents a detailed comparative analysis of protein expression changes induced by this compound and precludes the creation of in-depth guides on its specific molecular interactions within fungal cells.
This compound is a broad-spectrum chloroalkylthio fungicide known for its multi-site mode of action, which primarily involves the inhibition of spore germination.[1] Its fungicidal activity is understood to stem from its reaction with sulfhydryl groups of proteins and other molecules within the fungal cell.[2] While this general mechanism is established, the specific protein targets and the downstream effects on cellular pathways remain largely uncharacterized at the proteomic level.
Similarly, a comprehensive search for proteomic studies on fungi treated with other chloroalkylthio fungicides or multi-site inhibitors that could serve as a proxy for this compound also yielded no relevant results. The existing body of research on fungal proteomics focuses on other classes of antifungal agents, such as caspofungin, amphotericin B, and various azoles, which have different mechanisms of action.[3][4] These studies provide valuable insights into fungal responses to those specific stressors but cannot be extrapolated to predict the proteomic impact of this compound.
The absence of this crucial data makes it impossible to fulfill the request for a detailed comparison guide, including quantitative data tables, experimental protocols, and visualizations of signaling pathways related to this compound's effects. Such a guide would require foundational research that details the proteins and cellular processes affected by this fungicide.
Future Research Directions
To address this knowledge gap, future research should focus on:
-
Performing quantitative proteomic analyses (e.g., using techniques like iTRAQ, TMT, or label-free quantification) of various fungal species treated with this compound. This would identify and quantify the proteins that are differentially expressed upon exposure to the fungicide.
-
Identifying the direct protein targets of this compound through affinity-based proteomic approaches.
-
Mapping the cellular pathways that are significantly altered by this compound treatment, using the proteomic data to inform pathway analysis.
-
Comparing the proteomic profiles of fungi treated with this compound to those treated with other fungicides to understand both unique and common response mechanisms.
Such research would not only elucidate the precise molecular mechanisms of this fungicide but also could inform the development of novel antifungal strategies and help in managing fungicide resistance. Until such studies are conducted, a comprehensive comparative guide on the proteomics of fungi treated with this compound remains an important but currently unachievable goal.
References
Validating Captafol's Mode of Action: A Comparative Guide Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fungicide Captafol, detailing its established mode of action and proposing a modern validation approach using CRISPR-Cas9 technology. While direct experimental validation of this compound's targets using CRISPR-Cas9 has not been extensively published, this document outlines a robust hypothetical framework for such an investigation, offering valuable insights for future research and drug development.
This compound's Established Mode of Action: A Multi-Site Electrophile
This compound is a broad-spectrum, non-systemic fungicide belonging to the phthalimide (B116566) class.[1] Its fungicidal activity is attributed to its multi-site, non-specific mechanism of action, which makes the development of resistance in fungal populations a low probability.[2] The core of this compound's action lies in its reactivity with thiol groups, which are abundant in fungal cells in the form of cysteine residues in proteins and the antioxidant glutathione (B108866).[1][3][4]
The proposed mechanism involves two key steps:
-
Reaction with Thiols: this compound readily reacts with cellular thiols (R-SH). This reaction leads to the cleavage of the N-S bond in the this compound molecule.[1][5]
-
Formation of Thiophosgene (B130339): This initial reaction releases a highly reactive and toxic intermediate, thiophosgene (CSCl₂).[6][7] Thiophosgene is a potent electrophile that can indiscriminately react with various nucleophilic groups in the cell, including amino, hydroxyl, and sulfhydryl groups on proteins and other essential biomolecules.[8][9][10]
This cascade of reactions leads to widespread enzyme inhibition, disruption of cellular respiration, and ultimately, cell death.[3] The multi-site nature of this attack is a key feature, as it is difficult for a fungus to develop resistance through a single gene mutation.[2][11]
Comparison with Alternative Fungicides
This compound's multi-site, thiol-reactive mechanism distinguishes it from many modern, single-site inhibitor fungicides. The table below compares this compound to other fungicide classes with different modes of action.
| Fungicide Class | Example(s) | Mode of Action | Target Site(s) | Resistance Risk |
| Phthalimides | This compound , Captan, Folpet | Multi-site contact activity; reacts with thiols, leading to enzyme inactivation.[1][12] | Multiple cellular proteins and enzymes containing thiol groups.[3] | Low[2] |
| Chloronitriles | Chlorothalonil | Multi-site contact activity; conjugates with and depletes glutathione. | Multiple enzymes and metabolic pathways. | Low |
| Azoles (DMIs) | Tebuconazole, Propiconazole | Single-site inhibitor; sterol biosynthesis inhibition. | C14-demethylase in the ergosterol (B1671047) biosynthesis pathway. | High |
| Strobilurins (QoIs) | Azoxystrobin, Pyraclostrobin | Single-site inhibitor; respiration inhibition. | Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[13] | High[13] |
| SDHIs | Boscalid, Fluopyram | Single-site inhibitor; respiration inhibition. | Succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain.[13][14] | High[13] |
A CRISPR-Cas9 Approach for Mode of Action Validation
CRISPR-Cas9-based functional genomics screens provide a powerful, unbiased method to identify genes that modulate an organism's response to a specific chemical agent. A genome-wide CRISPR knockout screen in a model fungus could identify genes whose loss leads to either increased resistance or sensitivity to this compound, thereby illuminating its specific cellular targets and pathways.
Experimental Workflow
The proposed experimental workflow involves creating a pooled library of fungal mutants, where each mutant has a single gene knocked out. This library is then treated with this compound, and the differential survival of the mutants is assessed via next-generation sequencing (NGS).
Experimental Protocols
A. CRISPR Library Design and Construction:
-
Organism: Saccharomyces cerevisiae (model eukaryote) or a relevant plant pathogen (e.g., Botrytis cinerea).
-
Library Scope: Design a library of single-guide RNAs (sgRNAs) targeting every annotated protein-coding gene in the fungal genome. Include 3-5 sgRNAs per gene for redundancy.
-
Controls: Include non-targeting control sgRNAs and sgRNAs targeting known essential genes.
-
Synthesis and Cloning: Synthesize the sgRNA library as an oligonucleotide pool and clone it into a vector co-expressing the Cas9 nuclease and a selectable marker.
B. Fungal Transformation and Library Generation:
-
Transform the sgRNA library plasmid pool into the chosen fungal strain using an established high-efficiency transformation protocol (e.g., lithium acetate (B1210297) for yeast, protoplast transformation for filamentous fungi).
-
Select transformants on appropriate media to generate a pooled library of mutants. Ensure a high number of transformants to maintain library complexity.
-
Harvest and pool the colonies to create the master mutant library. A portion is cryopreserved, and another is used for the screen.
C. CRISPR Screen Protocol:
-
Inoculate the pooled mutant library into a liquid culture medium.
-
Split the culture into two conditions: treatment with a sub-lethal concentration of this compound (e.g., IC20-IC50) and a vehicle control (e.g., DMSO).
-
Grow the cultures for a defined number of generations to allow for the selection of resistant or sensitive mutants.
-
Harvest cells from the initial population (T0), the this compound-treated population, and the control population.
D. NGS and Data Analysis:
-
Isolate genomic DNA from all harvested cell pellets.
-
Use PCR to amplify the sgRNA-containing region from the genomic DNA.
-
Perform high-throughput sequencing on the amplified sgRNA libraries.
-
Align sequencing reads to the reference sgRNA library and quantify the read counts for each sgRNA in each condition.
-
Use statistical packages like MAGeCK to calculate the log-fold change (LFC) and statistical significance (p-value or FDR) for each gene.[15]
-
Enriched genes (Positive LFC): Loss of these genes confers resistance to this compound.
-
Depleted genes (Negative LFC): Loss of these genes confers sensitivity to this compound.
-
Hypothetical Data and Interpretation
A successful screen would identify genes whose knockout significantly alters fitness in the presence of this compound. The results can be presented in a volcano plot and summarized in a table.
Table 2: Hypothetical Top Hits from a this compound CRISPR Screen (Note: This data is for illustrative purposes only.)
| Gene ID | Gene Name | Description | Log₂ Fold Change | FDR | Phenotype |
| YML007W | GSH1 | Gamma-glutamylcysteine synthetase (Glutathione biosynthesis) | 5.8 | 1.2e-8 | Resistance |
| YJR102C | CTT1 | Cytosolic catalase T (Oxidative stress response) | 4.9 | 3.5e-7 | Resistance |
| YPL038W | TRX2 | Thioredoxin (Redox regulation) | 4.5 | 8.1e-7 | Resistance |
| YBR242C | YCF1 | Vacuolar glutathione S-conjugate transporter (Detoxification) | 4.2 | 2.2e-6 | Resistance |
| YGR192C | SOD1 | Superoxide dismutase (Oxidative stress response) | 3.9 | 5.0e-6 | Resistance |
| YKL062W | RAD52 | DNA repair and recombination protein | -4.1 | 9.8e-7 | Sensitivity |
| YOR223W | PDR5 | Multidrug resistance ABC transporter | -4.8 | 4.1e-8 | Sensitivity |
| YBR009C | ERG11 | Lanosterol 14-alpha-demethylase (Ergosterol biosynthesis) | -0.1 | 0.85 | No change |
Interpretation of Hypothetical Results:
The enrichment of genes involved in glutathione biosynthesis (GSH1), redox regulation (TRX2), and detoxification (YCF1) would strongly support the hypothesis that this compound's primary mode of action involves depleting cellular thiols and inducing oxidative stress. Knocking out these protective pathways would make the cell more reliant on other mechanisms for survival, and thus, their absence could paradoxically lead to the evolution of resistance through other compensatory pathways, or the screen could identify suppressors of the toxic effect. A more direct interpretation is that loss of genes involved in detoxification pathways that might activate this compound could lead to resistance.
Conversely, the depletion of genes involved in DNA repair (RAD52) would suggest that this compound or its byproducts cause genotoxic stress. The depletion of a multidrug efflux pump (PDR5) would indicate that this pump is important for removing this compound from the cell, and its loss increases sensitivity. The lack of change in a known single-site fungicide target like ERG11 would further confirm this compound's distinct, multi-site mode of action.
Conclusion
While this compound has been largely discontinued (B1498344) due to safety concerns, understanding its potent, multi-site mode of action remains relevant for the development of new, safer fungicides that are less prone to resistance. The proposed CRISPR-Cas9 screening approach offers a powerful, unbiased strategy to dissect the complex chemical-genetic interactions of multi-site inhibitors like this compound. The identification of key sensitivity and resistance genes would provide concrete molecular evidence to validate its long-held proposed mechanism of action and could uncover novel targets for the next generation of antifungal therapies. This guide provides a comprehensive framework for researchers to apply cutting-edge genomic tools to long-standing questions in fungicide research.
References
- 1. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. extension.okstate.edu [extension.okstate.edu]
- 3. Molecular Expressions: The Pesticide Collection - this compound (Difolatan) [micro.magnet.fsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. 148. This compound (FAO/PL:1969/M/17/1) [inchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thiophosgene - React with Water to Develop Carbon Disulfide [moltuslab.com]
- 9. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Thiophosgene - Wikipedia [en.wikipedia.org]
- 11. Mechanisms and significance of fungicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. Frontiers | Fungicides With Contrasting Mode of Action Differentially Affect Hyphal Healing Mechanism in Gigaspora sp. and Rhizophagus irregularis [frontiersin.org]
- 15. Integrative analysis of pooled CRISPR genetic screens using MAGeCKFlute - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Captafol Extraction Methodologies for Researchers
For Immediate Publication
A Side-by-Side Comparison of Extraction Methods for the Fungicide Captafol
This guide offers a detailed comparison of various extraction methods for the fungicide this compound, designed for researchers, scientists, and professionals in drug development. Below, we present a side-by-side analysis of common and emerging techniques, complete with experimental data, detailed protocols, and workflow visualizations to aid in method selection and implementation.
At a Glance: Performance of this compound Extraction Methods
The selection of an appropriate extraction method is critical for the accurate quantification of this compound in diverse matrices. The following table summarizes the performance of several key techniques based on available data.
| Method | Typical Recovery | Relative Standard Deviation (RSD) | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction (LLE) | 67-83%[1] | Variable, can be high | 0.01 mg/kg[2] | Well-established, simple equipment | Time-consuming, large solvent consumption, potential for emulsion formation |
| QuEChERS | 70-120% | <5%[3] | 0.01 mg/kg[1] | Fast, high throughput, low solvent use, effective for various matrices | Matrix effects can be an issue, requires specific consumables |
| Dispersive Liquid-Liquid Microextraction (DLLME) | 93.0-109.5%[4] | 3.8-4.9%[4] | 3.0-8.0 µg/kg[4] | Very low solvent consumption, high enrichment factor, rapid | Not suitable for solid samples without pre-treatment, requires specific solvents |
| Microwave-Assisted Extraction (MAE) | 70.1-124% (for OCPs in sediment)[5] | ≤14.8% (for OCPs in sediment)[5] | Not specified for this compound | Reduced extraction time and solvent volume | Requires specialized equipment, potential for thermal degradation of analytes |
| Supercritical Fluid Extraction (SFE) | >70% (for polar pesticides in vegetables)[6] | 14% (for methamidophos (B33315) in vegetables)[6] | Not specified for this compound | Environmentally friendly ("green"), tunable selectivity, no organic solvent residue | High initial equipment cost, may require modifiers for polar analytes |
In-Depth: Experimental Protocols
Detailed methodologies are crucial for replicating and adapting extraction techniques. Below are representative protocols for each of the compared methods.
Liquid-Liquid Extraction (LLE) for Agricultural Products
This protocol is a conventional method for extracting this compound from various agricultural samples.[2]
Sample Preparation:
-
Weigh 10.0 g of a homogenized sample. For certain commodities like cereal grains, pre-grind to pass through a 420 μm sieve.[2]
-
For many sample types, add 20 mL of 3% phosphoric acid solution and let stand for two hours.[2]
-
Add 100 mL of acetone (B3395972) and homogenize for 3 minutes.[2]
Extraction:
-
Filter the homogenate by suction through a filter paper layered with diatomaceous earth.[2]
-
Concentrate the filtrate to approximately 30 mL using a rotary evaporator at a temperature not exceeding 40°C.[2]
-
Transfer the concentrate to a separatory funnel containing 100 mL of 10% sodium chloride solution.[2]
-
Extract the aqueous phase twice with 100 mL of n-hexane, followed by a third extraction with 50 mL of n-hexane.[2]
-
Combine the n-hexane extracts and dry with anhydrous sodium sulfate.[2]
-
Filter and evaporate the solvent at a temperature not exceeding 40°C.[2]
-
The residue is then redissolved in a suitable solvent for analysis.[2]
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method has become a standard for pesticide residue analysis in food matrices due to its simplicity and high throughput.
Extraction:
-
Place 10-15 g of a homogenized sample into a 50 mL centrifuge tube.[7]
-
Add 10 mL of acetonitrile (B52724) (often containing 1% formic acid for better stability of pH-sensitive pesticides like this compound).[7]
-
Add internal standards if required.
-
Shake vigorously for 1 minute.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) to induce phase separation.[7]
-
Shake vigorously for 1 minute and then centrifuge.[3]
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the upper acetonitrile layer.
-
Transfer it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove fats).
-
Vortex for 30 seconds and then centrifuge.
-
The supernatant is ready for analysis by GC-MS or LC-MS/MS.
Dispersive Liquid-Liquid Microextraction (DLLME)
DLLME is a miniaturized version of LLE that offers excellent enrichment factors with minimal solvent use.[4]
Procedure:
-
An appropriate volume of the aqueous sample (or a sample extract redissolved in water) is placed in a conical centrifuge tube.
-
A mixture of a disperser solvent (e.g., acetone, acetonitrile, or methanol) and an extraction solvent (a water-immiscible solvent with higher density than water, e.g., chlorobenzene) is prepared.[4][8]
-
This mixture is rapidly injected into the sample, forming a cloudy solution of fine droplets. This increases the surface area for efficient extraction.[8]
-
The mixture is then centrifuged to separate the phases, with the small volume of extraction solvent containing the analyte settling at the bottom of the tube.[8]
-
The sedimented phase is collected with a microsyringe for analysis.
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.[9][10]
General Protocol for Pesticides in Soil:
-
A 5 g sample of dried and sieved soil is placed in a microwave extraction vessel.[10]
-
An extraction solvent mixture (e.g., 25 mL of acetone:n-hexane 1:1) is added.[10]
-
The vessel is sealed and placed in the microwave extractor.
-
A specific microwave program (power, temperature, and time) is run. For instance, ramping to 100°C over 5.5 minutes and holding for 10 minutes.
-
After cooling, the extract is filtered and can be concentrated before analysis.[9]
Supercritical Fluid Extraction (SFE)
SFE is a "green" extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent.[11][12]
General Procedure:
-
The sample is placed in an extraction vessel.
-
Supercritical CO₂ is pumped through the vessel at a specific temperature and pressure (e.g., 50°C and 300 atm for some pesticides in vegetables).[6]
-
For polar analytes like this compound, a modifier (a small amount of an organic solvent like methanol (B129727) or ethanol) may be added to the CO₂ to increase its solvating power.[6][12]
-
The extracted analytes are collected by depressurizing the CO₂, which causes it to return to a gaseous state and leave the non-volatile analytes behind.[11]
-
The collected extract is then dissolved in a suitable solvent for analysis.
Visualizing the Workflows
To further clarify the procedural differences, the following diagrams illustrate the workflows of the discussed extraction methods.
Caption: Workflow of Liquid-Liquid Extraction.
Caption: Workflow of the QuEChERS method.
Caption: Workflow of Dispersive Liquid-Liquid Microextraction.
Caption: Workflows of MAE and SFE methods.
References
- 1. Multi-residue analysis of captan, this compound, folpet, and iprodione in cereals using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mhlw.go.jp [mhlw.go.jp]
- 3. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Extraction of methamidophos residues from vegetables with supercritical fluid carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. brjac.com.br [brjac.com.br]
- 10. gcms.cz [gcms.cz]
- 11. rjptonline.org [rjptonline.org]
- 12. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Carcinogenic Potential of Captafol Relative to Other Dicarboximide Fungicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the carcinogenic potential of Captafol and other selected dicarboximide fungicides, including Captan (B1668291), Folpet, Vinclozolin, Iprodione, and Procymidone (B1679156). The information is compiled from extensive reviews by international and national health agencies, including the International Agency for Research on Cancer (IARC), the U.S. National Toxicology Program (NTP), and the U.S. Environmental Protection Agency (EPA).
Executive Summary
This compound, a broad-spectrum fungicide, has been classified as a probable human carcinogen based on sufficient evidence from animal studies.[1][2] Its carcinogenic activity is primarily attributed to its genotoxic properties. Other dicarboximide fungicides, such as Captan and Folpet, share structural similarities and also exhibit carcinogenic potential in animal models, often targeting the gastrointestinal tract. In contrast, fungicides like Vinclozolin and Procymidone are considered possible human carcinogens, with a primary mechanism of action involving endocrine disruption, specifically anti-androgenic effects. Iprodione's carcinogenic potential is considered inconclusive by some sources, though it has been associated with liver and reproductive system toxicity in animal studies. This guide presents a detailed analysis of the available experimental data to facilitate a comparative evaluation of these compounds.
Data Presentation: Carcinogenicity Bioassay Data
The following tables summarize the key findings from carcinogenicity bioassays of this compound and other dicarboximide fungicides in rodents.
Table 1: Carcinogenicity of this compound in Rodents
| Species/Strain | Sex | Route of Administration | Dosing Regimen | Target Organs and Tumor Types | Reference |
| Mouse (B6C3F1) | M & F | Diet | 0, 0.075, 0.15, or 0.3% for 96 weeks | Heart (hemangioendothelioma), Spleen (hemangioma, hemangioendothelioma), Forestomach (papilloma, squamous cell carcinoma), Small Intestine (adenoma, adenocarcinoma), Liver (hyperplastic nodule, hepatocellular carcinoma) | [1] |
| Rat (F344/DuCrj) | M & F | Diet | 0, 750, or 1500 ppm for 104 weeks | Male: Kidney (renal cell carcinoma, adenoma); Female: Liver (hepatocellular carcinoma); Both: Liver (hyperplastic nodules, foci of cellular alterations), Kidney (renal adenomas, basophilic altered cell tubules) | [1] |
Table 2: Comparative Carcinogenicity of Dicarboximide Fungicides in Rodents
| Compound | Species/Strain | Primary Target Organs and Tumor Types | Carcinogenicity Classification (IARC/U.S. EPA) | Primary Mechanism of Carcinogenicity | References |
| This compound | Mouse, Rat | Mouse: GI tract, lymph system, vascular system; Rat: Kidney, liver, mammary gland | Group 2A (Probably carcinogenic to humans) / Group B2 (Probable human carcinogen) | Genotoxicity | [1][3] |
| Captan | Mouse, Rat | Mouse: Duodenum (adenomatous polyp, polypoid carcinoma); Rat: Adrenal cortex (adenoma/carcinoma), Thyroid (C-cell adenoma) - considered spontaneous | Group 3 (Not classifiable as to its carcinogenicity to humans) / "Likely to be carcinogenic to humans" at high doses | Cytotoxicity and regenerative proliferation | [4][5][6] |
| Folpet | Mouse, Rat | Mouse: Duodenum (adenocarcinoma), Forestomach (squamous cell lesions) | Not classified by IARC / "Likely to be carcinogenic to humans" at high doses | Cytotoxicity and regenerative proliferation | [3][7][8] |
| Vinclozolin | Rat | Testis (Leydig cell tumors), Prostate (adenomas), Ovary (sex cord stromal tumors) | Not classified by IARC / Group C (Possible human carcinogen) | Endocrine disruption (anti-androgenic) | [9] |
| Iprodione | Mouse, Rat | Mouse: Liver tumors; Rat: Testis (Leydig cell tumors) | Not classified by IARC / "Likely" human carcinogen | Unclear, potential endocrine disruption | [2][10] |
| Procymidone | Rat, Mouse | Rat: Testis (interstitial cell tumors); Mouse: Liver (hepatoblastomas) | Not classified by IARC / No consensus classification | Endocrine disruption (anti-androgenic) | [11] |
Experimental Protocols
The carcinogenicity bioassays for these compounds generally follow standardized protocols, such as those developed by the National Toxicology Program (NTP) and the National Cancer Institute (NCI).[9][12][13]
General Protocol for Rodent Carcinogenicity Bioassay:
-
Test Animals: Typically, F344/N rats and B6C3F1 mice are used. Animals are sourced from specific pathogen-free colonies and are quarantined upon arrival to acclimatize and ensure they are free of disease.[9]
-
Housing: Animals are housed in environmentally controlled rooms with a 12-hour light/dark cycle. Cages, bedding, and water are changed regularly to maintain a clean environment.
-
Diet and Dosing: The test chemical is administered in the feed. The diet is prepared by mixing the chemical with standard rodent chow. Dose levels are determined from subchronic toxicity studies and typically include a maximum tolerated dose (MTD), a fraction of the MTD, and a control group receiving the basal diet.[13]
-
Study Duration: The studies are typically conducted for the lifetime of the animals, usually 104 weeks (2 years).[12]
-
Observations: Animals are observed twice daily for clinical signs of toxicity. Body weights and food consumption are recorded weekly for the first 13 weeks and then monthly.
-
Pathology: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals, and all organs and tissues are examined macroscopically. Tissues are preserved in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) for microscopic examination. A board-certified veterinary pathologist examines all tissues from control and high-dose groups. Lesions of interest are also examined in the lower-dose groups.
Signaling Pathways and Mechanisms of Carcinogenicity
The carcinogenic mechanisms of this compound and other dicarboximides differ significantly, which is crucial for risk assessment.
This compound: Genotoxic Mechanism
The carcinogenicity of this compound is believed to be initiated by its metabolic activation to a reactive electrophile, a transient episulfonium ion. This ion is a potent alkylating agent that can form covalent adducts with cellular macromolecules, including DNA. These DNA adducts can lead to mutations during DNA replication, a key initiating event in carcinogenesis.[4][14]
Caption: Proposed genotoxic mechanism of this compound carcinogenicity.
Vinclozolin and Procymidone: Endocrine Disruption (Anti-Androgenic) Mechanism
Vinclozolin and Procymidone are not considered to be primary genotoxicants. Instead, their carcinogenic effects in specific hormone-responsive tissues are attributed to their anti-androgenic activity. These compounds and their metabolites can competitively bind to the androgen receptor (AR), preventing the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This blockade of AR signaling disrupts the normal hormonal feedback loops, leading to altered hormone levels (e.g., increased luteinizing hormone) and chronic stimulation of certain tissues, such as the Leydig cells in the testes, which can eventually lead to tumor formation.[1][6][15][16][17]
Caption: Anti-androgenic mechanism of Vinclozolin and Procymidone.
Conclusion
The carcinogenic potential of dicarboximide fungicides varies significantly, with this compound exhibiting a clear genotoxic mechanism of action leading to its classification as a probable human carcinogen. Other dicarboximides, such as Captan and Folpet, induce tumors in rodents through a non-genotoxic mechanism of cytotoxicity and regenerative cell proliferation, primarily in the gastrointestinal tract. A third group, including Vinclozolin and Procymidone, acts as endocrine disruptors, with their carcinogenicity linked to anti-androgenic activity in hormone-sensitive tissues.
This comparative guide highlights the importance of considering the specific mechanism of action when evaluating the carcinogenic risk of these compounds. For researchers and drug development professionals, this information is critical for understanding potential off-target effects and for the development of safer alternatives. The provided experimental data and mechanistic pathways offer a foundation for further investigation and risk assessment.
References
- 1. The affinity of procymidone to androgen receptor in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Common Chemicals Classified Carcinogens by National Toxicology Program | Environmental Resource Center [ercweb.com]
- 3. Folpet-induced short term cytotoxic and proliferative changes in the mouse duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Bioassay of captan for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of procymidone on reproductive organs and serum gonadotropins in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]
- 13. files.toxplanet.com [files.toxplanet.com]
- 14. benchchem.com [benchchem.com]
- 15. Influence of long-term dietary administration of procymidone, a fungicide with anti-androgenic effects, or the phytoestrogen genistein to rats on the pituitary-gonadal axis and Leydig cell steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Disruption of Androgen Receptor Signaling in Males by Environmental Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mode of action: inhibition of androgen receptor function--vinclozolin-induced malformations in reproductive development - PubMed [pubmed.ncbi.nlm.nih.gov]
Global Regulatory Landscape of Captafol: A Fungicide Phased Out Due to Health Concerns
Once a widely utilized fungicide, Captafol is now largely banned for agricultural use across the globe due to significant health risks, primarily its classification as a probable human carcinogen. Consequently, a comparative review of current regulatory limits for this compound in food reveals a landscape dominated by outright prohibitions rather than established Maximum Residue Limits (MRLs).
The international scientific and regulatory consensus has led to the withdrawal of previously established acceptable daily intakes (ADIs) and MRLs for this compound in food commodities. The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) withdrew the temporary ADI for this compound in 1985.[1][2] Similarly, international temporary MRLs established by the Codex Alimentarius Commission were also deleted in the same year.[1]
In the United States, the Environmental Protection Agency (EPA) canceled the registration for this compound in 1987 based on its carcinogenicity.[3] Following a phase-out period for existing stocks on a limited number of crops, all uses on food crops were banned in 2006.[4][5] Canada and Germany banned the use of this compound in 1987 and 1988, respectively.[1] The European Union has also prohibited its use as a plant protection product.[6][7][8] As of 2010, no countries were known to permit the use of this compound on food crops, and its international trade is regulated under the Rotterdam Convention.[4]
While regulatory limits for this compound in food are now effectively zero or at the limit of detection in many jurisdictions, occupational exposure limits (OELs) for workers involved in handling the substance in contexts where it may still be present (e.g., historical contamination, waste management) have been established by various national bodies.
Historical Regulatory Limits for this compound
The following tables provide a summary of the historical regulatory limits for this compound, including Acceptable Daily Intake (ADI), Maximum Residue Limits (MRLs) in various food commodities, and current Occupational Exposure Limits (OELs). It is crucial to note that the ADI and MRLs listed here are no longer in effect in most countries.
Table 1: Historical Acceptable Daily Intake (ADI) for this compound
| Issuing Body | ADI (mg/kg body weight) | Year Established | Year Withdrawn |
| JMPR (FAO/WHO) | 0-0.05 (Temporary) | 1969, 1973 | 1985 |
| JMPR (FAO/WHO) | 0-0.1 | 1977 | 1985 |
| JMPR (FAO/WHO) | 0-0.01 (Temporary) | 1982 | 1985 |
| US EPA | 0.028 | - | - |
Source: JMPR, 1969, 1973, 1977, 1982, 1985; US EPA Pesticide Fact Sheet[2][9][10][11]
Table 2: Selected Historical Maximum Residue Limits (MRLs) for this compound in Food Commodities (ppm)
| Commodity | United States | Canada | Mexico | Codex Alimentarius (at time of withdrawal) |
| Apples | 0.25 | 0.1 (N) | 5.0 | - |
| Apricots | 30.0 | 0.5 | 15.0 | - |
| Blueberries | 35.0 | - | - | - |
| Cherries, sour | 50.0 | 10.0 | 10.0 | 10 |
| Cherries, sweet | 2.0 | 2.0 | 2.0 | 2 |
| Citrus fruit | 0.5 | - | - | - |
| Corn, Fresh (sweet) | 0.1 (N) | - | - | - |
| Cranberries | 8.0 | - | 8.0 | - |
| Cucumbers | 2.0 | 2.0 | 2.0 | 2 |
| Melons | 5.0 | 2.0 | 2.0 | 2 |
| Peaches | 30.0 | 15.0 | 15.0 | 15 |
| Peanuts, meats | 0.05 | - | 0.05 | - |
| Plums (fresh prunes) | 2.0 | 0.2 | 10.0 | - |
| Potatoes | 0.5 | 0.1 (N) | 0.5 | - |
| Tomatoes | 15.0 | 5.0 | 5.0 | 5 |
(N) = Negligible residue. This table is not exhaustive and represents a snapshot of historical MRLs. These MRLs are generally no longer applicable due to widespread bans. Source: US EPA Pesticide Fact Sheet, Codex Alimentarius Commission[11][12]
Table 3: Current Occupational Exposure Limits (OELs) for this compound
| Country/Organization | Limit (8-hour Time-Weighted Average) | Skin Notation |
| USA (NIOSH) | 0.1 mg/m³ | Yes |
| USA (OSHA) | 0.1 mg/m³ | No |
| Denmark | 0.1 mg/m³ | - |
| Mexico | 0.1 mg/m³ | Yes |
| Netherlands | 0.1 mg/m³ | Yes |
| Switzerland | 0.1 mg/m³ | Yes |
| United Kingdom | 0.1 mg/m³ | Yes |
| Venezuela | 0.1 mg/m³ | - |
Source: NCBI, NIOSH, OSHA[1][3][4]
Experimental Protocols for Key Toxicological Assessments
1. Acute Toxicity Studies:
-
Oral LD50 in Rats: The acute oral lethal dose (LD50) was determined by administering single, graded doses of this compound to groups of rats via gavage. The animals were observed for a set period (typically 14 days) for signs of toxicity and mortality. The LD50 value, the dose estimated to be lethal to 50% of the test animals, was then calculated. For this compound, the oral LD50 in rats was reported to be in the range of 2500-6200 mg/kg body weight.[1]
-
Dermal LD50 in Rabbits: The acute dermal LD50 was assessed by applying this compound to the shaved skin of rabbits. The application site was typically covered with a porous gauze dressing for 24 hours. Animals were observed for signs of toxicity and mortality over a 14-day period. The dermal LD50 in rabbits was found to be greater than 9 g/kg.[3]
2. Carcinogenicity Bioassays:
-
Long-term feeding studies in rodents: To assess the carcinogenic potential of this compound, long-term (e.g., 2-year) studies were conducted in rats and mice. Animals were fed diets containing various concentrations of this compound for the majority of their lifespan. Tissues and organs were examined microscopically at the end of the study for the presence of tumors. These studies provided sufficient evidence of carcinogenicity in experimental animals, which was a key factor in the decision to ban the substance.[5]
3. Mutagenicity Assays:
-
Ames Test: This assay uses strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis. The bacteria are exposed to the test substance (this compound) with and without a metabolic activation system (e.g., rat liver S9 fraction). A positive result, indicated by an increase in the number of revertant colonies that can grow on a histidine-free medium, suggests that the substance is mutagenic.
-
Dominant Lethal Assay in Mice: Male mice were treated with this compound and then mated with untreated virgin females over a period of several weeks. The females were subsequently examined for the number of implantations, and dead and live embryos. A significant increase in early fetal deaths in the treated groups compared to the control group indicated a dominant lethal mutation.[9]
Visualizing the Regulatory Pathway for Pesticide Cancellation
The process leading to the ban of a pesticide like this compound is a multi-step, evidence-based procedure. The following diagram illustrates a generalized workflow for the cancellation of a pesticide's registration due to unacceptable health risks.
References
- 1. This compound - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. apps.who.int [apps.who.int]
- 3. dnacih.com [dnacih.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pan-europe.info [pan-europe.info]
- 7. EU legislation on MRLs - Food Safety - European Commission [food.ec.europa.eu]
- 8. eur-lex.europa.eu [eur-lex.europa.eu]
- 9. 385. This compound (Pesticide residues in food: 1977 evaluations) [inchem.org]
- 10. 260. This compound (WHO Pesticide Residues Series 3) [inchem.org]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. REPORT OF THE TENTH SESSION OF THE JOINT FAO/WHO CODEX ALIMENTARIUS COMMISSION [fao.org]
Safety Operating Guide
Navigating the Safe Disposal of Captafol: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Captafol, a fungicide that is no longer in use in the United States, presents unique challenges due to its chemical properties and potential hazards.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Understanding this compound's Chemical Profile for Disposal
This compound is a white, crystalline solid that is practically insoluble in water.[2][3] It is stable under normal environmental conditions but is susceptible to degradation under alkaline conditions.[3] A key safety concern is that concentrated forms of this compound may react violently, and potentially ignite spontaneously, with strong sodium and potassium hydroxide (B78521) solutions.[4] Therefore, a controlled and careful approach to its chemical breakdown is paramount.
The primary methods for this compound degradation involve alkaline hydrolysis and reaction with sulfhydryl compounds (thiols).[3][5] Alkaline hydrolysis breaks down this compound into tetrahydrophthalimide (THPI) and dichloroacetic acid.[1][3] The reaction with thiols is noted to be significantly faster than hydrolysis.[3]
| Property | Value |
| Appearance | White, crystalline solid[2][3] |
| Solubility in Water | Practically insoluble (<1.4 mg/L at 20°C)[2][3] |
| Stability | Stable under neutral and acidic conditions; decomposes in alkaline media[3][4] |
| Incompatibilities | Strong bases (sodium hydroxide, potassium hydroxide), acids, acid vapors, strong oxidizers |
| Primary Degradation Pathway | Alkaline Hydrolysis, Reaction with Thiols[3] |
Table 1: Key Chemical Properties of this compound Relevant to Disposal
Experimental Protocol: Laboratory-Scale Disposal of this compound via Alkaline Hydrolysis
This protocol outlines a detailed methodology for the safe degradation of small quantities of this compound waste in a laboratory setting. This procedure is based on the principle of alkaline hydrolysis, with stringent safety measures to mitigate the risk of a violent reaction.
Materials:
-
This compound waste (solid or in an organic solvent)
-
Sodium hydroxide (NaOH) pellets or a commercially available 1 M NaOH solution
-
Water (distilled or deionized)
-
A suitable reaction vessel (e.g., a borosilicate glass beaker or flask) of a size that is no more than 50% full during the reaction
-
Stir plate and magnetic stir bar
-
pH meter or pH paper
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, face shield, and a lab coat.
-
Fume hood
Procedure:
-
Preparation of the Alkaline Solution:
-
If starting with solid NaOH, prepare a 1 M solution by slowly dissolving 40 g of NaOH pellets in 1 L of water in a borosilicate glass container. Caution: This process is exothermic and will generate heat. Prepare the solution in a fume hood and allow it to cool to room temperature before use.
-
If using a commercial 1 M NaOH solution, no preparation is needed.
-
-
Initial Dilution of this compound Waste:
-
If the this compound waste is in a solid form, dissolve it in a minimal amount of a suitable organic solvent in which it is soluble (e.g., acetone, toluene).
-
Place the reaction vessel in a secondary container (e.g., a plastic tub) to contain any potential spills.
-
-
Controlled Addition of Alkaline Solution:
-
Place the reaction vessel containing the dissolved this compound waste on a stir plate within a fume hood.
-
Begin stirring the this compound solution at a moderate speed.
-
Crucially, add the 1 M NaOH solution to the this compound solution very slowly and in small increments. A burette or a dropping funnel is recommended for this step to ensure a controlled addition.
-
Monitor the temperature of the reaction mixture. If a significant temperature increase is observed, pause the addition of the NaOH solution until the mixture has cooled.
-
-
Reaction and Monitoring:
-
Continue adding the 1 M NaOH solution until the pH of the reaction mixture is between 10 and 12. Use a pH meter or pH paper to monitor the pH.
-
Once the desired pH is reached, allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.
-
-
Neutralization and Disposal:
-
After the 24-hour reaction period, check the pH of the solution again.
-
If the pH is still above 9, neutralize the solution by slowly adding a dilute acid (e.g., 1 M hydrochloric acid) until the pH is between 6 and 8.
-
The resulting neutralized solution, containing the degradation products, can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's waste disposal guidelines.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe laboratory disposal of this compound.
This comprehensive guide provides the necessary information for the safe and effective disposal of this compound waste. By adhering to these procedures, laboratory professionals can mitigate risks and ensure compliance with safety and environmental regulations.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
